Albamycin
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-[[7-[(2R,3R,4S,5R)-4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-2-(3-methylbut-2-enyl)phenolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O11.Na/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29;/h7,9-13,23,25-26,29,34-36H,8H2,1-6H3,(H2,32,39)(H,33,37);/q;+1/p-1/t23-,25+,26-,29-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPRGAYLRGSOSU-RNROJPEYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)[O-])CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)[O-])CC=C(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)OC(=O)N)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N2NaO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Albamycin (Novobiocin): A Comprehensive Technical Guide to its Mechanism of Action on DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albamycin, known scientifically as novobiocin, is a naturally occurring aminocoumarin antibiotic produced by the actinomycete Streptomyces niveus.[1] Historically used against Gram-positive bacteria, particularly Staphylococcus aureus, its clinical application has waned due to factors including the emergence of resistance. However, its unique mechanism of action continues to make it a valuable tool for researchers and a subject of interest in the development of new antibacterial agents. This guide provides an in-depth technical overview of the molecular mechanism by which this compound inhibits DNA gyrase, a critical enzyme for bacterial survival.
Core Mechanism of Action: Targeting the GyrB Subunit
DNA gyrase is a type II topoisomerase essential for maintaining DNA topology in bacteria.[2][3][4] It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂). The GyrA subunit is responsible for the nicking and ligation of DNA, while the GyrB subunit houses the ATPase activity that powers the enzyme's function.[1][3]
This compound exerts its inhibitory effect by specifically targeting the GyrB subunit of DNA gyrase.[1][5][6] It functions as a competitive inhibitor of ATP hydrolysis, a process crucial for the supercoiling of DNA.[1][7] By binding to the ATP-binding site on GyrB, this compound physically obstructs the binding of ATP, thereby preventing the conformational changes required for DNA gyrase to introduce negative supercoils into the DNA.[1][6] This disruption of DNA supercoiling ultimately halts DNA replication and transcription, leading to bacterial cell death.[8]
Key Interacting Amino Acid Residues
X-ray crystallography and mutagenesis studies have elucidated the specific amino acid residues within the N-terminal domain of the E. coli GyrB subunit that are crucial for the binding of this compound. These residues are located in and around the ATP-binding pocket and include:
-
Asp73: Forms hydrogen bonds with the coumarin ring of novobiocin.[9]
-
Arg136: A key residue that forms a hydrogen bond with the coumarin ring of novobiocin. Mutations at this site are a common cause of novobiocin resistance.[9][10]
-
Asn46, Glu50, Gly77, Ile78, Pro79, and Thr165: These residues are also integral to the formation of the binding pocket and contribute to the overall affinity of this compound for GyrB.[1][9]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against DNA gyrase is typically quantified by its 50% inhibitory concentration (IC₅₀) and its dissociation constant (Kᵈ). These values can vary depending on the bacterial species and the specific assay conditions.
| Parameter | Bacterial Species | Enzyme | Value | Reference(s) |
| IC₅₀ | Escherichia coli | DNA Gyrase | 0.5 µM | [9] |
| Escherichia coli | DNA Gyrase | 0.48 ± 0.14 µM | [5] | |
| Escherichia coli | DNA Gyrase | 12.4 ± 0.4 µM | [10] | |
| Staphylococcus aureus | DNA Gyrase | 6-10 nM | [11] | |
| Kᵈ | Escherichia coli | DNA Gyrase (GyrB) | ~3.5 µM (~2 µg/ml) | [12] |
| Kᵢ | Escherichia coli | DNA Gyrase (GyrB) | ~10 nM | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory action of this compound on DNA gyrase.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA in the presence of ATP. The inhibition of this activity by this compound is then quantified.
Materials:
-
Relaxed pBR322 DNA (substrate)
-
E. coli or S. aureus DNA gyrase
-
5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin
-
This compound (Novobiocin) stock solution in DMSO
-
Quench Buffer: 50% glycerol, 0.125% bromophenol blue, 250 mM EDTA
-
Agarose gel (1%) in TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and sterile water to the desired volume.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the respective tubes.
-
Add a defined amount of DNA gyrase (e.g., 1 unit, the amount required to fully supercoil the substrate DNA under control conditions) to all tubes except the negative control (no enzyme).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding the quench buffer.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the different DNA topoisomers are well separated.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the amount of supercoiled DNA in each lane. The IC₅₀ is the concentration of this compound that reduces the supercoiling activity by 50% compared to the control.
DNA Gyrase ATPase Assay
This assay measures the ATP hydrolysis activity of the GyrB subunit, which is inhibited by this compound. A common method is a coupled-enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
E. coli or S. aureus DNA gyrase
-
Linearized pBR322 DNA (stimulates ATPase activity)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 2 mM DTT, 1 mM EDTA
-
ATP solution
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
This compound (Novobiocin) stock solution in DMSO
-
96-well microplate and a plate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, linearized pBR322 DNA, PEP, PK, LDH, and NADH in a 96-well plate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Add DNA gyrase to all wells except the negative control.
-
Initiate the reaction by adding ATP to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 30-60 minutes at a constant temperature (e.g., 25°C or 37°C).
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation (using the extinction coefficient of NADH, 6220 M⁻¹cm⁻¹).
-
Determine the IC₅₀ value by plotting the rate of ATP hydrolysis against the concentration of this compound.
DNA Cleavage Assay
This assay is used to determine if a compound stabilizes the cleavage complex, a hallmark of quinolone antibiotics but not aminocoumarins like this compound. This compound is not expected to induce DNA cleavage.
Materials:
-
Supercoiled pBR322 DNA
-
E. coli or S. aureus DNA gyrase
-
5X Cleavage Buffer: 200 mM Tris-HCl (pH 7.9), 250 mM NaCl, 25 mM MgCl₂, 12.5% glycerol
-
This compound (Novobiocin) and a quinolone (e.g., ciprofloxacin) as a positive control
-
Sodium Dodecyl Sulfate (SDS) solution (e.g., 2%)
-
Proteinase K (e.g., 10 mg/mL)
-
Agarose gel (1%) in TAE buffer with ethidium bromide
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
On ice, prepare a reaction mixture containing the 5X cleavage buffer, supercoiled pBR322 DNA, and sterile water.
-
Aliquot the mixture into microcentrifuge tubes.
-
Add varying concentrations of this compound, the quinolone control, or DMSO to the respective tubes.
-
Add DNA gyrase to all tubes except the negative control.
-
Incubate the reactions at 37°C for 60 minutes.
-
Stop the enzymatic reaction and induce the cleavage complex by adding SDS, followed by Proteinase K to digest the protein.
-
Incubate at 37°C for 30 minutes.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis.
-
Visualize the DNA bands. The appearance of a linear DNA band indicates the stabilization of the cleavage complex. This compound should not produce a significant linear DNA band.
Visualizations
Caption: Mechanism of this compound's inhibitory action on DNA gyrase.
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
Conclusion
This compound's mechanism of action on DNA gyrase is a well-characterized example of targeted enzyme inhibition. By competitively binding to the ATP-binding site on the GyrB subunit, it effectively shuts down the energy source for DNA supercoiling, a process vital for bacterial viability. While its clinical use has been limited, this compound remains an indispensable tool in the study of DNA topoisomerases and serves as a foundational model for the development of novel antibacterial agents targeting this essential pathway. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of antibiotic discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. The high-resolution crystal structure of a 24-kDa gyrase B fragment from E. coli complexed with one of the most potent coumarin inhibitors, clorobiocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. rcsb.org [rcsb.org]
- 7. inspiralis.com [inspiralis.com]
- 8. The antibiotic novobiocin binds and activates the ATPase that powers lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Active-Site Residues of Escherichia coli DNA Gyrase Required in Coupling ATP Hydrolysis to DNA Supercoiling and Amino Acid Substitutions Leading to Novobiocin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alteration of Escherichia coli Topoisomerase IV to Novobiocin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crystal Structures of Escherichia coli Topoisomerase IV ParE Subunit (24 and 43 Kilodaltons): a Single Residue Dictates Differences in Novobiocin Potency against Topoisomerase IV and DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Tumultuous History of Albamycin (Novobiocin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles of Albamycin, the brand name for the antibiotic novobiocin. First isolated in the mid-1950s from Streptomyces niveus, novobiocin demonstrated potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, and was rapidly introduced into clinical practice. This document details the original discovery and isolation efforts by competing pharmaceutical companies, its unique mechanism of action as a DNA gyrase inhibitor, its biosynthetic pathway, and a summary of its clinical efficacy and eventual decline in use. All quantitative data are presented in structured tables for clarity, and key experimental methodologies are described. Visualizations of critical pathways and workflows are provided using the DOT language to facilitate a deeper understanding of this historically significant antibiotic.
Discovery and Early History
Novobiocin, an aminocoumarin antibiotic, was discovered independently by research teams at The Upjohn Company and Merck & Co. in the mid-1950s.[1][2] Upjohn's team isolated the compound, initially named streptonivicin, from the fermentation broth of Streptomyces niveus.[1][2][3] Almost concurrently, Merck's group isolated the same antibiotic. The antibiotic was also known by other names such as this compound and Cathomycin.[2] It was licensed for clinical use in the 1960s under the trade name this compound (Upjohn).[1]
The discovery of novobiocin was part of the "golden age" of antibiotic discovery, a period characterized by systematic screening of soil microorganisms for novel antimicrobial compounds. Its potent in vitro activity against Gram-positive pathogens, especially penicillin-resistant Staphylococcus aureus, generated considerable excitement in the medical community.
However, the clinical use of novobiocin was marked by a relatively high incidence of adverse effects, including hypersensitivity reactions and hepatotoxicity. Furthermore, the emergence of resistant strains was a significant concern. A combination product of novobiocin and tetracycline, marketed as Panalba, was eventually withdrawn from the market by the U.S. Food and Drug Administration (FDA) due to concerns about its efficacy and the risks associated with fixed-combination antibiotics.[1] The oral form of novobiocin was also later withdrawn due to a lack of efficacy.[1][4]
Physicochemical Properties
Novobiocin is a crystalline solid with a pale yellow color.[5] It is an acidic compound with two pKa values. The sodium salt of novobiocin is soluble in water.[6] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C31H36N2O11 | [5][7] |
| Molecular Weight | 612.63 g/mol | [5][7] |
| Melting Point | 152-156 °C (decomposes) | [1][7] |
| pKa1 | 4.3 | [6] |
| pKa2 | 9.1 | [6] |
| Solubility | Soluble in aqueous solutions above pH 7.5; practically insoluble in more acidic solutions. Soluble in acetone, ethyl acetate, amyl acetate, lower alcohols, and pyridine. | [5][7] |
| Appearance | Pale yellow orthorhombic crystals | [5] |
Mechanism of Action: Inhibition of DNA Gyrase
Novobiocin exerts its antibacterial effect by inhibiting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, repair, and transcription.[1] Specifically, novobiocin targets the GyrB subunit of the enzyme, competitively inhibiting its ATPase activity.[1] This prevents the energy-dependent negative supercoiling of DNA, leading to the cessation of DNA replication and ultimately, bacterial cell death. The potency of novobiocin against DNA gyrase is considerably higher than that of fluoroquinolones, which target a different site on the enzyme.[1]
The following diagram illustrates the mechanism of action of novobiocin.
Antibacterial Spectrum
Novobiocin exhibits a narrow spectrum of activity, primarily targeting Gram-positive bacteria. It has demonstrated excellent in vitro activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[8] Its activity against most Gram-negative bacteria is limited. A summary of the Minimum Inhibitory Concentrations (MICs) for novobiocin against various bacterial species is provided in Table 2.
| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus (Methicillin-Resistant) | - | - | 0.25 | [8] |
| Enterococcus faecium (Vancomycin- and Ampicillin-Resistant) | ≤0.5 - ≤2 | - | - | [9] |
| Staphylococcus epidermidis | - | - | - | [1] |
| Streptococcus pneumoniae | - | - | - | [10] |
| Gram-negative intestinal bacteria | Generally higher MICs | - | - | [11] |
Biosynthesis
The biosynthesis of novobiocin is a complex process involving the assembly of three distinct chemical moieties: a 3-dimethylallyl-4-hydroxybenzoic acid residue (Ring A), an aminocoumarin ring (Ring B), and the sugar L-noviose (Ring C).[1] The biosynthetic gene cluster for novobiocin was identified in Streptomyces spheroides.[1] The pathway begins with precursors from primary metabolism, including prephenate, L-tyrosine, and glucose-1-phosphate.[1]
The following diagram outlines the biosynthetic pathway of novobiocin.
Experimental Protocols
Isolation and Purification of Novobiocin (General Workflow)
The original isolation of novobiocin involved fermentation of Streptomyces niveus followed by a series of extraction and purification steps. While specific details from the 1950s are proprietary, a general workflow can be reconstructed from published patents and later studies.
Novobiocin Susceptibility Testing (Disk Diffusion Method)
This method is used to determine the susceptibility of a bacterial isolate to novobiocin.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., to a 0.5 McFarland turbidity standard) is prepared in a suitable broth.
-
Inoculation: A sterile swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: A paper disk impregnated with a standard concentration of novobiocin (typically 5 µg or 30 µg) is aseptically placed on the surface of the inoculated agar.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
Interpretation: The diameter of the zone of inhibition around the disk is measured. The size of the zone determines whether the organism is susceptible, intermediate, or resistant to novobiocin, based on established clinical breakpoints.
DNA Gyrase Supercoiling Assay
This in vitro assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing relaxed plasmid DNA (e.g., pBR322), ATP, MgCl2, and other necessary cofactors.
-
Inhibitor Addition: The test compound (novobiocin) is added to the reaction mixture at various concentrations.
-
Enzyme Addition: Purified DNA gyrase is added to initiate the reaction.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer (e.g., containing SDS and proteinase K).
-
Analysis: The DNA topoisomers are separated by agarose gel electrophoresis. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to a no-inhibitor control.[2][12]
Clinical Studies and Efficacy
Early clinical studies in the 1950s and 1960s evaluated the efficacy of novobiocin in treating a variety of bacterial infections, particularly those caused by Staphylococcus aureus.
One study on the use of novobiocin in 45 patients with various infections, including those of the urinary tract and skin, demonstrated its clinical potential.[1] Another study focused on its application in surgical infections caused by staphylococci and other Gram-positive bacteria.[13]
A notable later study investigated the efficacy of a combination of oral novobiocin and rifampin for eradicating the carrier state of methicillin-resistant Staphylococcus aureus (MRSA). The results of this study are summarized in Table 3.
| Study Parameter | Value | Reference |
| Number of Patients | 12 | [14] |
| Treatment Regimen | 500 mg novobiocin + 300 mg rifampin, orally twice daily for 5 days | [14] |
| Number of Treatment Courses | 18 | [14] |
| Eradication Rate (per course) | 79% | [14] |
| Eradication Rate (per site) | 81% | [14] |
These studies highlighted both the potential and the limitations of novobiocin in the clinical setting. While effective against certain pathogens, issues with side effects and the development of resistance ultimately curtailed its widespread use.
Conclusion
This compound (novobiocin) represents a fascinating chapter in the history of antibiotics. Its discovery provided a much-needed weapon against resistant staphylococcal infections in the pre-methicillin era. The elucidation of its unique mechanism of action as a DNA gyrase inhibitor opened up a new avenue for antibiotic research and development. However, its clinical utility was ultimately limited by its side effect profile and the emergence of resistance. Today, while no longer a frontline antibiotic for systemic use in humans, novobiocin remains a valuable tool in the research laboratory for studying bacterial DNA replication and as a selective agent in microbiology. The story of novobiocin serves as a salient reminder of the ongoing challenges in the development of new antimicrobial agents, from initial discovery to long-term clinical viability.
References
- 1. Novobiocin; a limited bacteriologic and clinical study of its use in forty-five patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inspiralis.com [inspiralis.com]
- 3. Streptomyces niveus - Wikipedia [en.wikipedia.org]
- 4. Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novobiocin | C31H36N2O11 | CID 54675769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay methods for novobiocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of novobiocin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity of novobiocin against multiresistant strains of Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity of novobiocin and rifampin alone and in combination against oxacillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The in vitro antibiotic activity of novobiocin on M. pyogenes and some intestinal gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Novobiocin in the treatment of surgical infections due to staphylococci and other gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of short courses of oral novobiocin-rifampin in eradicating carrier state of methicillin-resistant Staphylococcus aureus and in vitro killing studies of clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of Albamycin
An In-depth Technical Guide to the Chemical and Pharmacological Properties of Albamycin (Novobiocin)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, also known as novobiocin. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.
Chemical Structure and Identification
This compound, systematically known as novobiocin, is a naturally occurring aminocoumarin antibiotic produced by the actinomycete Streptomyces niveus.[1][2] Its complex chemical structure is comprised of three main moieties: a benzoic acid derivative (Ring A), an aminocoumarin residue (Ring B), and a sugar derivative, L-noviose (Ring C).[1]
IUPAC Name: 4-Hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)benzamido]-8-methylcoumarin-7-yl 3-O-carbamoyl-5,5-di-C-methyl-α-L-lyxofuranoside[1]
Synonyms: this compound, Cathomycin, Streptonivicin, Cardelmycin[3][4]
| Identifier | Value |
| Molecular Formula | C₃₁H₃₆N₂O₁₁[1] |
| Molecular Weight | 612.632 g/mol [1] |
| CAS Number | 303-81-1[1] |
| SMILES | CC(C)=CCc1c(O)ccc(c1)C(=O)NC=2C(=O)Oc3c(C2O)ccc(c3C)O[C@@H]4OC(C)(C)--INVALID-LINK----INVALID-LINK--OC(=O)N[1] |
| InChI | InChI=1S/C31H36N2O11/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29/h7,9-13,23,25-26,29,34-36H,8H2,1-6H3,(H2,32,39)(H,33,37)/t23-,25+,26-,29-/m1/s1[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation and delivery. These properties are summarized in the table below.
| Property | Value | Reference |
| Melting Point | 152-156 °C (decomposes) | [1][3] |
| pKa₁ (Coumarin hydroxyl) | 4.3 | [3][5] |
| pKa₂ | 9.1 | [5][6] |
| Solubility | Soluble in aqueous solutions above pH 7.5; Soluble in acetone, ethyl acetate, amyl acetate, lower alcohols, and pyridine. The crystalline form is practically insoluble in water, while the amorphous form is more soluble. The sodium salt is freely soluble in water. | [3][6][7] |
| Appearance | Pale yellow orthorhombic crystals | [3] |
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting bacterial DNA gyrase, a type II topoisomerase.[2][8] Specifically, it targets the GyrB subunit, which is responsible for the ATPase activity that powers the negative supercoiling of DNA.[1][2] this compound acts as a competitive inhibitor of ATP binding to the GyrB subunit, thereby preventing the energy transduction required for DNA gyrase function.[1] This leads to the cessation of DNA replication and transcription, ultimately resulting in bacterial cell death.[2]
The binding site of this compound on the GyrB subunit is distinct from that of other DNA gyrase inhibitors like the fluoroquinolones, which target the GyrA subunit involved in DNA nicking and ligation.[1]
In addition to its primary antibacterial mechanism, this compound has been shown to weakly inhibit the C-terminal domain of the eukaryotic heat shock protein 90 (Hsp90).[1][9] It has also been found to bind to and activate the Gram-negative lipopolysaccharide transporter LptBFGC.[1][10]
Figure 1. Mechanism of action of this compound (Novobiocin).
Antibacterial Spectrum and Activity
This compound exhibits a narrow spectrum of activity, primarily against Gram-positive bacteria.[2] It is particularly effective against Staphylococcus epidermidis and has been used in the treatment of methicillin-resistant Staphylococcus aureus (MRSA) infections.[1][5] A key diagnostic application is in the differentiation of S. epidermidis from the novobiocin-resistant Staphylococcus saprophyticus.[1]
| Bacterial Species | MIC Range (µg/mL) | Reference |
| Gram-positive bacteria | 0.1 - 4 | [11] |
| Enterococcus faecium (quinolone-susceptible) | 0.5 - 2.0 | [12] |
| Staphylococcus aureus (wild-type) | 0.063 | [13] |
| Escherichia coli (ΔmukB ΔtolC) | 0.05 | [14] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a specific bacterial strain.
Figure 2. Workflow for MIC determination.
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound sodium salt in an appropriate solvent (e.g., sterile deionized water or DMSO) at a high concentration (e.g., 10 mg/mL).[15][16]
-
Preparation of Growth Medium: Use a suitable bacterial growth medium, such as Mueller-Hinton Broth (MHB), for the assay.
-
Serial Dilutions: Perform a series of twofold dilutions of the this compound stock solution in the growth medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Preparation of Bacterial Inoculum: Culture the test bacterium overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria in medium without antibiotic) and a negative control (medium only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours.[13]
-
Determination of MIC: The MIC is defined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.[13]
Solubility Determination
This protocol describes a method for determining the solubility of this compound in various solvents.
Methodology:
-
Solvent Selection: Choose a range of relevant solvents, including water at different pH values, and organic solvents such as ethanol, methanol, and acetone.
-
Equilibrium Solubility Method:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge or filter the suspension to remove the undissolved solid.
-
Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Data Reporting: Express the solubility as mg/mL or mol/L.
DNA Gyrase Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on DNA gyrase activity.
Methodology:
-
Assay Components:
-
Purified bacterial DNA gyrase (GyrA and GyrB subunits)
-
Relaxed plasmid DNA (substrate)
-
ATP
-
Assay buffer (containing Tris-HCl, MgCl₂, KCl, DTT)
-
This compound at various concentrations
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and different concentrations of this compound.
-
Initiate the reaction by adding DNA gyrase and ATP.
-
Include a positive control (reaction with no inhibitor) and a negative control (reaction without DNA gyrase or ATP).
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analysis of DNA Topology:
-
Analyze the DNA products by agarose gel electrophoresis.
-
In the absence of an inhibitor, DNA gyrase will convert the relaxed plasmid DNA into its supercoiled form, which migrates faster on the gel.
-
The inhibitory effect of this compound is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of the antibiotic.
-
-
Quantification: Quantify the band intensities to determine the IC₅₀ value of this compound for DNA gyrase inhibition.
References
- 1. Novobiocin - Wikipedia [en.wikipedia.org]
- 2. vumicro.com [vumicro.com]
- 3. Novobiocin | C31H36N2O11 | CID 54675769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Details of the Drug | DrugMAP [drugmap.idrblab.net]
- 5. Novobiocin CAS#: 303-81-1 [m.chemicalbook.com]
- 6. Novobiocin [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. selleckchem.com [selleckchem.com]
- 10. The antibiotic novobiocin binds and activates the ATPase that powers lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. journals.asm.org [journals.asm.org]
- 13. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novobiocin Susceptibility of MukBEF-Deficient Escherichia coli Is Combinatorial with Efflux and Resides in DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NOVOBIOCIN SODIUM SALT | 1476-53-5 [chemicalbook.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
The Enduring Efficacy of Albamycin (Novobiocin) Against Gram-Positive Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albamycin, the brand name for the aminocoumarin antibiotic novobiocin, has a long history in the annals of antimicrobial chemotherapy. First isolated from Streptomyces niveus in the mid-1950s, its primary application has been against Gram-positive bacteria, most notably Staphylococcus aureus. Despite its withdrawal from widespread clinical use due to factors including the emergence of newer agents and a side effect profile, the unique mechanism of action of novobiocin and its retained activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) have spurred renewed interest in its potential. This technical guide provides an in-depth examination of the spectrum of activity of this compound against Gram-positive bacteria, complete with quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and laboratory evaluation workflows.
Spectrum of Activity: Quantitative Analysis
The in vitro activity of novobiocin against a range of Gram-positive bacteria is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) values, underscore its potency, particularly against staphylococcal species.
| Gram-Positive Bacterium | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus (Methicillin-Resistant) | 103 | Not Specified | 0.25 | 0.25 | [1] |
| Staphylococcus aureus | 96 | ≤2 | Not Specified | Not Specified | [2] |
| Staphylococcus epidermidis | 96 | ≤2 | Not Specified | Not Specified | [2] |
| Enterococcus faecium (Vancomycin-Resistant) | 60 | ≤0.5 - ≤2 | Not Specified | Not Specified | [3] |
| Enterococcus faecalis | Not Specified | 16 (for strain BM4405) | Not Specified | Not Specified | [4] |
| Streptococcus pyogenes | 22 | 0.015 - 8 | Not Specified | >2 | [5][6] |
| Bacillus subtilis | Not Specified | Novobiocin inhibits outgrowth | Not Specified | Not Specified | [7][8] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Mechanism of Action: Inhibition of DNA Gyrase
Novobiocin exerts its bactericidal effect by targeting the B subunit of DNA gyrase (GyrB), an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[4][5] Novobiocin acts as a competitive inhibitor of the ATPase activity of GyrB, thereby preventing the energy-dependent DNA supercoiling process.[9] This leads to a cessation of DNA replication and, ultimately, cell death.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[10][11]
a. Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
This compound (novobiocin) stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
b. Procedure:
-
Prepare serial twofold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL, with concentrations typically ranging from 0.06 to 64 µg/mL.
-
Prepare the bacterial inoculum by suspending several colonies from a fresh agar plate into the diluent. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculate each well (containing 50 µL of the diluted this compound) with 50 µL of the final bacterial inoculum. This will bring the total volume in each well to 100 µL.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Time-Kill Assay
This protocol provides a framework for assessing the bactericidal activity of this compound over time.
a. Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Mid-logarithmic phase culture of the test organism (e.g., S. aureus)
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities (35°C ± 2°C)
-
Sterile saline for dilutions
-
Agar plates for colony counting
-
Spectrophotometer
b. Procedure:
-
Prepare a starting inoculum of the test organism in CAMHB with a concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Set up a series of flasks containing the bacterial inoculum and different concentrations of this compound (e.g., 1x, 2x, 4x, and 8x the predetermined MIC). Include a growth control flask without any antibiotic.
-
Incubate the flasks at 35°C ± 2°C with constant agitation.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point for each this compound concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Conclusion
This compound (novobiocin) continues to be a compound of significant interest due to its potent activity against key Gram-positive pathogens, including multidrug-resistant strains. Its well-defined mechanism of action, targeting DNA gyrase, provides a clear rationale for its antibacterial effects. The standardized protocols outlined in this guide for determining MIC and assessing bactericidal activity are essential for the continued evaluation of novobiocin and its derivatives in both research and drug development settings. As the challenge of antimicrobial resistance grows, a comprehensive understanding of established antibiotics like this compound is crucial for informing future therapeutic strategies.
References
- 1. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 2. [Significance of determining novobiocin sensitivity in the taxonomy of staphylococci] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of novobiocin against multiresistant strains of Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silencing of Glycopeptide Resistance in Enterococcus faecalis BM4405 by Novobiocin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Specific inhibition of outgrowth of Bacillus subtilis spores by novobiocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of novobiocin on initiation of DNA replication in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novobiocin | C31H36N2O11 | CID 54675769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Albamycin's (Novobiocin) Effect on Topoisomerase II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory effect of Albamycin, also known as novobiocin, on type II topoisomerases. The document outlines the mechanism of action, presents quantitative data on its inhibitory potency, details relevant experimental protocols, and provides visual representations of the enzymatic cycle and experimental workflows.
Introduction
This compound (novobiocin) is an aminocoumarin antibiotic that has been extensively studied for its inhibitory activity against type II topoisomerases, particularly bacterial DNA gyrase.[1][2] These enzymes are essential for managing DNA topology during replication, transcription, and recombination by catalyzing the passage of a DNA duplex through a transient double-strand break in another.[3] Novobiocin exerts its effect by competitively inhibiting the ATPase activity of the GyrB subunit of DNA gyrase, a mechanism that has been a focal point for the development of novel antibacterial agents.[4][5] This guide serves as a comprehensive resource for understanding and investigating the interaction between novobiocin and topoisomerase II.
Mechanism of Action
Novobiocin targets the ATP-binding site located in the N-terminal domain of the GyrB subunit of bacterial DNA gyrase and the homologous ParE subunit of topoisomerase IV.[6][7] By binding to this site, novobiocin competitively inhibits the hydrolysis of ATP, a critical step that provides the energy for the conformational changes required for DNA strand passage.[5] This inhibition effectively locks the enzyme in a state where it cannot introduce negative supercoils or relax positive supercoils, ultimately leading to the cessation of DNA replication and cell death.[4] While novobiocin is a potent inhibitor of bacterial type II topoisomerases, its activity against eukaryotic topoisomerase II isoforms is significantly weaker.[6]
Quantitative Data: Inhibitory Potency of Novobiocin
The inhibitory activity of novobiocin against various type II topoisomerases is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values can vary depending on the specific enzyme, the assay conditions, and the substrate used.
| Enzyme | Organism | Assay Type | IC50 / Ki (µM) | Reference |
| DNA Gyrase | Escherichia coli | Supercoiling | 0.48 ± 0.14 | [8] |
| Escherichia coli | ATPase | 0.006 - 0.16 | [4] | |
| Staphylococcus aureus | Supercoiling | <0.004 - 0.19 | [4] | |
| Staphylococcus aureus | ATPase | 0.019 | [4] | |
| Topoisomerase IV | Escherichia coli | Decatenation | 11 | [9] |
| Escherichia coli | ATPase | 2.7 | [4] | |
| Staphylococcus aureus | Decatenation | 0.9 - 35 | [4] | |
| Staphylococcus aureus | ATPase | 0.90 | [4] | |
| Topoisomerase II | Human | Decatenation | >25 | [6] |
Table 1: Comparative Inhibitory Potency of Novobiocin against Type II Topoisomerases. This table summarizes the reported IC50 and Ki values for novobiocin against DNA gyrase and topoisomerase IV from different bacterial species, as well as human topoisomerase II.
Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. Inhibition of this activity by novobiocin results in a decrease in the amount of supercoiled DNA.
Materials:
-
Relaxed pBR322 DNA (or other suitable plasmid)
-
E. coli DNA Gyrase
-
5x DNA Gyrase Reaction Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
-
10 mM ATP solution
-
Novobiocin stock solution (in DMSO)
-
Stop Buffer/Loading Dye: 40% sucrose, 100 mM Tris-HCl (pH 7.5), 10 mM EDTA, 0.5 mg/mL bromophenol blue.
-
Agarose gel (1%) in 1x TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare a reaction mix on ice containing:
-
5x DNA Gyrase Reaction Buffer
-
Relaxed pBR322 DNA (final concentration ~10-20 nM)
-
Nuclease-free water to the desired final volume.
-
-
Aliquot the reaction mix into individual tubes.
-
Add varying concentrations of novobiocin (or DMSO as a vehicle control) to the tubes. A typical final concentration range for novobiocin is 0.01 µM to 10 µM.
-
Add DNA gyrase (typically 1-2 units) to each reaction tube.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reactions by adding Stop Buffer/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Relaxed and supercoiled DNA will migrate at different rates.
-
Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.
Topoisomerase II ATPase Assay
This assay measures the ATP hydrolysis activity of topoisomerase II, which is coupled to its enzymatic function. Novobiocin's inhibition of this activity can be monitored using various methods, such as a coupled-enzyme assay that measures NADH oxidation.[6]
Materials:
-
Purified Topoisomerase II (e.g., E. coli DNA gyrase)
-
5x ATPase Assay Buffer: 250 mM Tris-HCl (pH 7.5), 500 mM KCl, 30 mM MgCl₂, 5 mM DTT.
-
Relaxed plasmid DNA
-
ATP solution
-
Coupled enzyme system: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Novobiocin stock solution (in DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a microplate well containing:
-
5x ATPase Assay Buffer
-
Relaxed plasmid DNA
-
PEP (final concentration ~2.5 mM)
-
NADH (final concentration ~0.2 mM)
-
PK/LDH enzyme mix
-
Nuclease-free water to the desired final volume.
-
-
Add varying concentrations of novobiocin (or DMSO as a vehicle control).
-
Add the topoisomerase II enzyme to the wells.
-
Initiate the reaction by adding ATP (final concentration should be at or near the Km for the enzyme).
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 20-30 minutes at 37°C. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the initial reaction velocities for each novobiocin concentration.
-
Plot the reaction velocity against the novobiocin concentration to determine the IC50 value.
Visualizations
Topoisomerase II Catalytic Cycle and Novobiocin Inhibition
Caption: Catalytic cycle of Type II Topoisomerase and the point of inhibition by Novobiocin.
Experimental Workflow for Screening Topoisomerase II Inhibitors
Caption: A generalized workflow for the screening and characterization of Topoisomerase II inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The antibiotic novobiocin binds and activates the ATPase that powers lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DNA gyrase: affinity chromatography on novobiocin-Sepharose and catalytic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of Novobiocin in Streptomyces niveus
Audience: Researchers, scientists, and drug development professionals.
Abstract
Novobiocin is a potent aminocoumarin antibiotic that inhibits bacterial DNA gyrase. Produced by Streptomyces niveus (also known as Streptomyces spheroides), its complex structure, comprising a 3-amino-4,7-dihydroxycoumarin ring, a prenylated 4-hydroxybenzoic acid moiety, and a noviose sugar, is assembled through a fascinating biosynthetic pathway.[1] This technical guide provides a comprehensive overview of the novobiocin biosynthetic pathway, detailing the genetic organization, enzymatic steps, and regulatory networks. It includes a summary of quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the pathway and experimental workflows to serve as a resource for researchers in natural product biosynthesis and drug development.
Introduction
The aminocoumarin antibiotic novobiocin has a long history in both clinical and veterinary medicine as an inhibitor of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[1] The biosynthetic gene cluster for novobiocin has been identified and extensively studied in Streptomyces niveus and the closely related Streptomyces spheroides.[1][2] This guide will delve into the molecular intricacies of this pathway, from the precursor molecules to the final assembly and tailoring of novobiocin.
The Novobiocin Biosynthetic Gene Cluster
The novobiocin biosynthetic gene cluster from Streptomyces spheroides NCIB 11891 has been cloned and sequenced, revealing a series of nov genes responsible for the production of the antibiotic.[1][2] The cluster spans approximately 25.6 kb and contains 23 putative open reading frames.[1] The organization of the gene cluster is crucial for the coordinated expression of the biosynthetic enzymes.
Table 1: Genes and Proposed Functions in the Novobiocin Biosynthetic Cluster
| Gene | Proposed Function | Reference |
| novF | Prephenate dehydrogenase, involved in precursor synthesis for ring A | [3] |
| novQ | Prenyltransferase, attaches a dimethylallyl group to the benzoic acid moiety | |
| novH | Peptide synthetase component (with NovL) for novobiocic acid formation | [1] |
| novI | Cytochrome P450 monooxygenase, involved in coumarin ring formation | |
| novJ | Benzylic oxygenase component | |
| novK | Benzylic oxygenase component | |
| novL | Novobiocic acid synthetase, forms the amide bond between rings A and B | [4] |
| novM | Noviosyltransferase, attaches the noviose sugar to novobiocic acid | |
| novN | Carbamoyltransferase, adds a carbamoyl group to the noviose moiety | [5] |
| novO | Methyltransferase for ring B | [5] |
| novP | Methyltransferase for the noviose moiety | [5] |
| novT | dTDP-glucose 4,6-dehydratase, involved in noviose biosynthesis | [1] |
| novU | C-methyltransferase for noviose biosynthesis | [5] |
| novW | Putative dTDP-sugar epimerase in noviose biosynthesis | |
| novE | Putative regulatory gene | [3] |
| novG | Positive regulatory gene | [6] |
| gyrB_R | Novobiocin-resistant DNA gyrase B subunit (resistance gene) | [7] |
The Biosynthetic Pathway of Novobiocin
The biosynthesis of novobiocin can be conceptually divided into the formation of its three core components: the 3-amino-4,7-dihydroxycoumarin ring (Ring B), the prenylated 4-hydroxybenzoic acid moiety (Ring A), and the L-noviose sugar (Ring C), followed by their assembly and final modifications.
Biosynthesis of the Coumarin Ring (Ring B)
The formation of the aminocoumarin ring begins with the amino acid L-tyrosine. The pathway involves a series of enzymatic modifications, including hydroxylation and cyclization, to form the characteristic coumarin scaffold. The cytochrome P450 enzyme, NovI, is implicated in the β-hydroxylation of a tyrosyl-S-enzyme intermediate during the formation of the coumarin ring.
Biosynthesis of the Prenylated Benzoic Acid Moiety (Ring A)
The biosynthesis of Ring A also originates from the shikimic acid pathway, with prephenate serving as a key precursor. NovF, a prephenate dehydrogenase, is involved in the initial steps.[3] A crucial modification is the prenylation of the 4-hydroxybenzoic acid, catalyzed by a prenyltransferase.
Biosynthesis of the Noviose Sugar (Ring C)
The unique branched-chain sugar L-noviose is derived from glucose-1-phosphate. The biosynthesis involves a series of enzymes encoded within the nov cluster, including a dTDP-glucose synthase, a 4,6-dehydratase (NovT), an epimerase (NovW), and a C-methyltransferase (NovU).
Assembly and Tailoring of Novobiocin
The assembly of the novobiocin molecule is a stepwise process:
-
Formation of Novobiocic Acid: The prenylated benzoic acid (Ring A) and the aminocoumarin (Ring B) are joined via an amide bond. This reaction is catalyzed by the novobiocic acid synthetase, a complex of NovH and NovL.[1][4]
-
Glycosylation: The noviose sugar (Ring C) is attached to the hydroxyl group of the coumarin ring of novobiocic acid. This glycosylation step is catalyzed by the noviosyltransferase, NovM.
-
Tailoring Reactions: The assembled scaffold undergoes final modifications. A methyl group is added to the noviose sugar by the methyltransferase NovP.[5] Finally, a carbamoyl group is transferred to the 3'-hydroxyl group of the noviose by the carbamoyltransferase NovN.[5]
Caption: The biosynthetic pathway of novobiocin in Streptomyces niveus.
Regulation of Novobiocin Biosynthesis
The production of novobiocin is tightly regulated at the transcriptional level. Two key regulatory genes, novE and novG, have been identified within the biosynthetic gene cluster.[6] NovG is a pathway-specific transcriptional activator that binds to the promoter region of the novH gene, initiating the transcription of a large polycistronic mRNA that includes many of the biosynthetic genes.[6] The expression of novG itself is dependent on NovE, suggesting a cascade-like regulatory mechanism.[6]
Caption: Regulatory cascade controlling novobiocin biosynthesis.
Quantitative Data
Table 2: Enzyme Kinetic Parameters for NovM
| Substrate | Km (µM) | kcat (min-1) | Reference |
| Novobiocic Acid | - | >300 | [8] |
| TDP-L-noviose | - | >300 | [8] |
| TDP-L-rhamnose (inhibitor) | Ki = 83.5 ± 5.5 | - | [8] |
Note: Specific Km values for the substrates of NovM were not provided in the reference.
Table 3: Novobiocin Production in Different Host Strains and Mutants
| Strain | Genetic Background/Modification | Relative Novobiocin Production | Reference |
| S. niveus | Wild-type | 100% (Baseline) | - |
| S. spheroides dNDP-glucose 4,6-dehydratase mutant | Insertional inactivation of novT | Production abolished | [1] |
| S. coelicolor M512 | Heterologous expression of nov cluster | Comparable to wild-type S. niveus | |
| S. lividans TK24 | Heterologous expression of nov cluster | At least 5 times less than S. coelicolor M512 | |
| S. coelicolor M512 | Overexpression of novE | ~2-fold increase | |
| S. coelicolor M512 | Deletion of novE | ~0.7% of wild-type |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of novobiocin biosynthesis.
Gene Knockout in Streptomyces niveus (Representative Protocol)
This protocol describes a general workflow for gene knockout in Streptomyces via intergeneric conjugation from E. coli, which can be adapted for specific nov genes.
References
- 1. Identification of the Novobiocin Biosynthetic Gene Cluster of Streptomyces spheroides NCIB 11891 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the novobiocin biosynthetic gene cluster of Streptomyces spheroides NCIB 11891 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novobiocin biosynthesis: inactivation of the putative regulatory gene novE and heterologous expression of genes involved in aminocoumarin ring formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EC 6.3.1.15 [iubmb.qmul.ac.uk]
- 5. The Crystal Structure of the Novobiocin Biosynthetic Enzyme NovP: The First Representative Structure for the TylF O-Methyltransferase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional regulation of the novobiocin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BGC0000834 [mibig.secondarymetabolites.org]
- 8. pubs.acs.org [pubs.acs.org]
Physicochemical properties of Novobiocin sodium salt
An In-depth Technical Guide to the Physicochemical Properties of Novobiocin Sodium Salt
Introduction
Novobiocin is an aminocoumarin antibiotic originally isolated from the actinomycete Streptomyces niveus.[1][2] It is primarily effective against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[3][4] The sodium salt of Novobiocin is the preferred form for many applications due to its enhanced bioavailability and solubility compared to the parent acid.[5][6] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair.[2][7] This technical guide provides a comprehensive overview of the core physicochemical properties of Novobiocin sodium salt, detailed experimental protocols for their determination, and a visualization of its mechanism of action, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental physicochemical characteristics of Novobiocin sodium salt are summarized in the tables below. These parameters are critical for understanding the compound's behavior in various experimental and physiological systems.
Table 1: General and Chemical Properties
| Property | Value | References |
| Chemical Name | N-[7-[[3-O-(aminocarbonyl)-6-deoxy-5-C-methyl-4-O-methyl-α-L-lyxo-hexopyranosyl]oxy]-4-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-3-yl]-4-hydroxy-3-(3-methyl-2-buten-1-yl)benzamide, monosodium salt | [8] |
| CAS Number | 1476-53-5 | [8][9][10] |
| Molecular Formula | C₃₁H₃₅N₂NaO₁₁ | [10][11] |
| Molecular Weight | 634.61 g/mol | [3][9][10] |
| Appearance | White to pale yellow crystalline powder | [3][10] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | References |
| Melting Point | 215 - 220 °C (with decomposition) | [3][9] |
| pKa | 4.3 (of parent Novobiocin's coumarin hydroxyl group) | [12] |
| UV Absorption (λmax) | 212, 249, 307 nm | [8] |
| Specific Rotation [α] | -50° to -58° (dried basis) | [10] |
Table 3: Solubility and Stability
| Property | Value | References |
| Solubility in Water | 100 mg/mL | [3][5][8] |
| Solubility in other solvents | Soluble in ethanol, methanol, and DMSO | [3][5] |
| Aqueous Solution Stability | Half-life of ~30 days at 25°C; several months at 4°C (at 100 mg/mL, pH 7.5) | [9] |
| Long-term Storage | ≥ 4 years when stored desiccated at -20°C | [8][13] |
Mechanism of Action: Inhibition of DNA Gyrase
Novobiocin exerts its antibacterial effect by targeting the GyrB subunit of bacterial DNA gyrase.[1] This enzyme is crucial for introducing negative supercoils into DNA, a process necessary to relieve torsional stress during DNA replication and transcription. Novobiocin acts as a competitive inhibitor of the ATPase activity of the GyrB subunit, preventing the hydrolysis of ATP that powers the enzyme's function.[4][8] This inhibition blocks the DNA supercoiling process, leading to a halt in DNA replication and ultimately, cell death.[7][14]
Caption: Mechanism of Novobiocin action on bacterial DNA gyrase.
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate determination of physicochemical properties. The following sections outline the protocols for key experiments.
Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[15][16]
Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Methodology:
-
Preparation: Add an excess amount of Novobiocin sodium salt (enough to ensure undissolved solid remains) to a known volume of the desired solvent (e.g., purified water, buffer of specific pH) in a sealed, inert container (e.g., glass vial).
-
Equilibration: Place the container in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a predetermined period (typically 24-72 hours) to ensure equilibrium is achieved.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution (supernatant) from the excess solid. This is typically achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[17]
-
Quantification: Accurately dilute a known volume of the clear supernatant with an appropriate solvent. Analyze the concentration of Novobiocin using a validated analytical technique, such as UV-Vis spectrophotometry (at λmax 307 nm) or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.
Caption: Workflow for Shake-Flask Solubility Determination.
Melting Point Determination (Capillary Method)
This is a standard pharmacopeial method for determining the melting range of a solid crystalline substance.[18][19]
Principle: The temperature at which a substance transitions from a solid to a liquid phase is observed while heating a small, packed sample in a capillary tube at a controlled rate.[20]
Methodology:
-
Sample Preparation: Ensure the Novobiocin sodium salt sample is completely dry and finely powdered. Load the sample into a one-end-sealed capillary tube by tapping the open end into the powder. Pack the powder into the sealed end by tapping the tube on a hard surface to form a compact column of 2.5-3.5 mm.[18][20]
-
Instrumentation: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the apparatus rapidly to a temperature approximately 5-10°C below the expected melting point.
-
Measurement: Decrease the heating rate to a slow, controlled rate (e.g., 1-2°C per minute) to ensure thermal equilibrium.[18]
-
Observation: Record the temperature range from the point at which the substance first begins to collapse or liquefy (onset point) to the point at which it is completely molten (clear point).[18] For pure substances, this range is typically narrow.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a robust method for determining the dissociation constant (pKa) of ionizable compounds.[21][22]
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting pH vs. titrant volume curve.[21]
Methodology:
-
Preparation: Accurately weigh and dissolve a sample of Novobiocin sodium salt in purified, CO₂-free water or a suitable co-solvent to a known concentration (e.g., 1 mM). Maintain a constant ionic strength using an inert salt like KCl (e.g., 0.15 M).[21]
-
Instrumentation: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10). Place the sample solution in a thermostatted vessel with a magnetic stirrer.
-
Titration: Immerse the calibrated pH electrode in the solution. Add standardized titrant (e.g., 0.1 M HCl) in small, precise increments.
-
Data Collection: After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added. Continue this process well past the equivalence point.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa can be determined from the pH at the half-equivalence point or by calculating the inflection point of the first derivative of the titration curve. Perform at least three replicate titrations.[21]
Stability Assessment (Stability-Indicating HPLC Method)
This method is crucial for identifying the conditions under which a drug is stable and for quantifying its degradation over time.[23]
Principle: A validated HPLC method is used to separate and quantify the intact drug from any degradation products that may form under various stress conditions. The method must be proven to be specific for the analyte of interest.[23][24]
Methodology:
-
Forced Degradation: Subject solutions of Novobiocin sodium salt to stress conditions, including:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60°C.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: Heat solid powder and solution at elevated temperatures (e.g., 80°C).
-
Photostability: Expose solid and solution to UV and visible light as per ICH Q1B guidelines.
-
-
Method Development: Develop a reverse-phase HPLC method capable of separating the main Novobiocin peak from all degradation products and any process impurities. A photodiode array (PDA) detector is used to check for peak purity.
-
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness.[25]
-
Specificity: Ensure that degradant peaks do not co-elute with the Novobiocin peak. This is confirmed by peak purity analysis.[23]
-
Linearity & Range: Establish a linear relationship between detector response and concentration over a specified range.
-
Accuracy & Precision: Confirm that the method provides results that are close to the true value and are reproducible.
-
-
Stability Study: Store samples under defined long-term and accelerated stability conditions (e.g., 25°C/60% RH and 40°C/75% RH). Analyze samples at specified time points using the validated stability-indicating method to quantify the amount of Novobiocin remaining and to detect any degradation products.
References
- 1. Novobiocin - Wikipedia [en.wikipedia.org]
- 2. novobiocin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Novobiocin sodium salt 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Novobiocin Sodium - LKT Labs [lktlabs.com]
- 5. NOVOBIOCIN SODIUM SALT | 1476-53-5 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. vumicro.com [vumicro.com]
- 8. caymanchem.com [caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. rpicorp.com [rpicorp.com]
- 11. Novobiocin Sodium | C31H35N2NaO11 | CID 23663939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Novobiocin | C31H36N2O11 | CID 54675769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. goldbio.com [goldbio.com]
- 14. Novobiocin Sodium Salt [gbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. thinksrs.com [thinksrs.com]
- 19. nano-lab.com.tr [nano-lab.com.tr]
- 20. Melting Point Test - CD Formulation [formulationbio.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. researchgate.net [researchgate.net]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 25. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Albamycin as an Inhibitor of Heat Shock Protein 90 (Hsp90): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a diverse array of "client" proteins. Many of these client proteins are key mediators of signal transduction pathways that are frequently dysregulated in cancer, including protein kinases, transcription factors, and steroid hormone receptors. The reliance of cancer cells on a cohort of Hsp90-dependent oncoproteins for their growth, survival, and proliferation has established Hsp90 as a compelling target for cancer therapy. Albamycin, also known as novobiocin, an aminocoumarin antibiotic, has been identified as a unique inhibitor of Hsp90, targeting a distinct C-terminal ATP-binding site. This technical guide provides an in-depth overview of this compound and its analogues as Hsp90 inhibitors, focusing on their mechanism of action, quantitative data, experimental protocols, and the logical framework of their therapeutic potential.
Mechanism of Action
Unlike the majority of Hsp90 inhibitors that target the N-terminal ATP-binding pocket, this compound binds to a second, distinct ATP-binding site located in the C-terminus of the Hsp90 dimer.[1][2] This interaction allosterically modulates Hsp90 function, leading to the destabilization and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.[1][2] The inhibition of the C-terminal domain is thought to interfere with the dimerization of the Hsp90 chaperone, a critical step for its activity.[3] A significant advantage of C-terminal inhibition is the circumvention of the heat shock response, a pro-survival mechanism often induced by N-terminal inhibitors.[4][5]
Data Presentation
The inhibitory activity of this compound and its analogues against Hsp90 is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines and their binding affinity (Kd) to the Hsp90 protein. While this compound itself exhibits weak inhibitory activity, synthetic analogues have been developed with significantly improved potency.
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| This compound (Novobiocin) | SKBr3 (Breast) | ~700 | [4][6][7] |
| This compound (Novobiocin) | Prostate Cancer | ~400 | [8] |
| F-4 (Analogue) | LNCaP (Prostate) | Not specified | [9] |
| F-4 (Analogue) | PC-3 (Prostate) | Not specified | [9] |
| KU174 (Analogue) | MDA1986 (HNSCC) | 7.5 | |
| KU174 (Analogue) | JMAR (HNSCC) | 4.3 | |
| Analogue 19 | Not specified | More potent than Novobiocin | [10] |
| FM-Nov17 (Analogue) | K562 (CML) | 58.28 | [11] |
| FM-Nov17 (Analogue) | K562/G01 (CML) | 62.36 | [11] |
| Compound | Binding Affinity (Kd) (µM) | Method | Reference(s) |
| F-4 (Analogue) | 100 | SPR | [9][12] |
Experimental Protocols
Western Blot for Hsp90 Client Protein Degradation
This protocol is used to qualitatively and quantitatively assess the degradation of Hsp90 client proteins (e.g., Her2, Akt, c-Raf) in response to this compound or its analogues.
a. Cell Lysis and Protein Extraction:
-
Culture cancer cells to 70-80% confluency in appropriate growth medium.
-
Treat cells with various concentrations of the Hsp90 inhibitor or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate the lysate on ice, followed by centrifugation to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
b. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
c. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
d. Antibody Incubation and Detection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the client proteins of interest (e.g., anti-Her2, anti-Akt, anti-c-Raf) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Wash the membrane thoroughly with TBST.
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, anti-mouse IgG) at a 1:2000 to 1:5000 dilution for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system or X-ray film.
e. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the loading control.
-
Express the results as a percentage of the vehicle-treated control.
Hsp90 ATPase Activity Assay (Malachite Green-Based)
This colorimetric assay measures the ATPase activity of Hsp90 by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
a. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂.[13]
-
Hsp90 Enzyme Solution: Dilute recombinant Hsp90 protein to the desired concentration (e.g., 0.5-2 µM) in pre-chilled assay buffer.[14]
-
ATP Substrate Solution: Prepare a working concentration of ATP (e.g., 1 mM) in assay buffer.[14][15]
-
Malachite Green Reagent: Prepare a working solution containing malachite green, ammonium molybdate, and a stabilizer (e.g., polyvinyl alcohol or sodium citrate) according to commercially available kits or established protocols.[13][14]
-
Phosphate Standard Curve: Prepare a series of known concentrations of potassium phosphate to generate a standard curve.
b. Assay Procedure:
-
In a 96-well plate, set up the following reactions in a final volume of 50-100 µL:
-
Total Activity: Assay buffer, Hsp90 solution, and inhibitor/vehicle.
-
No Enzyme Control (Blank): Assay buffer and inhibitor/vehicle (no Hsp90).
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the ATP solution to all wells.
-
Incubate the plate at 37°C for a set period (e.g., 30-120 minutes), ensuring the reaction remains in the linear range.[14]
-
Stop the reaction by adding the Malachite Green reagent.
-
Incubate at room temperature for 15-20 minutes to allow for color development.[14]
-
Measure the absorbance at approximately 620-650 nm using a microplate reader.
c. Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Use the phosphate standard curve to convert the corrected absorbance values into the amount of phosphate released.
-
Calculate the percentage of Hsp90 ATPase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value of the inhibitor.
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method for determining the number of viable cells in proliferation, cytotoxicity, or chemosensitivity assays.
a. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of the Hsp90 inhibitor or vehicle control for the desired time period (e.g., 48-72 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of culture medium).[8][16]
-
Measure the absorbance at 490-500 nm using a microplate reader.[16]
b. Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration and determine the IC50 value.
Mandatory Visualizations
References
- 1. Synthesis and biological evaluation of novobiocin core analogs as Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Design, Synthesis, and Biological Evaluation of Ring-Constrained Novobiocin Analogues as Hsp90 C-Terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novobiocin and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novobiocin Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Characterization of a novel novobiocin analogue as a putative C-terminal inhibitor of heat shock protein 90 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novobiocin analogues as potential heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel synthetic novobiocin analog, FM-Nov17, induces DNA damage in CML cells through generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of a novel novobiocin analogue as a putative C-terminal inhibitor of heat shock protein 90 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. The rapid and direct determination of ATP-ase activity by ion exchange chromatography and the application to the activity of heat shock protein-90 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols: Albamycin (Novobiocin) In Vitro Assay for Bacterial Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albamycin, also known as novobiocin, is an aminocoumarin antibiotic produced by the actinomycete Streptomyces niveus. It exhibits potent activity against Gram-positive bacteria, including clinically significant pathogens like Staphylococcus aureus. The primary mechanism of action of this compound is the inhibition of bacterial DNA gyrase (specifically the GyrB subunit), an essential enzyme involved in DNA replication, repair, and recombination. This targeted action makes this compound a valuable tool in antimicrobial research and a potential therapeutic agent. This document provides a detailed protocol for determining the in vitro bacterial growth inhibition of this compound using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Mechanism of Action and Resistance
This compound acts as a competitive inhibitor of the ATPase activity of the bacterial DNA gyrase B (GyrB) subunit. This inhibition prevents the supercoiling of DNA, a crucial process for DNA replication and transcription, ultimately leading to bacterial cell death.
Bacterial resistance to this compound can emerge through several mechanisms:
-
Target Modification: Mutations in the gyrB gene can alter the binding site of this compound on the DNA gyrase, reducing the antibiotic's efficacy.
-
Efflux Pumps: Bacteria may acquire or upregulate efflux pumps that actively transport this compound out of the cell, preventing it from reaching its intracellular target.
-
Reduced Permeability: Changes in the bacterial cell wall or membrane can limit the uptake of this compound.
Data Presentation
Table 1: Quality Control Parameters for this compound Susceptibility Testing
| Quality Control Strain | Method | Antimicrobial Agent | Concentration | Expected Zone Diameter (mm) | Expected MIC (µg/mL) |
| Staphylococcus aureus ATCC® 25923™ | Disk Diffusion | Novobiocin | 30 µg | ≥22 | Not readily available |
| Staphylococcus saprophyticus ATCC® 15305™ | Disk Diffusion | Novobiocin | 30 µg | ≤15 | Not readily available |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution | Novobiocin | N/A | N/A | Not readily available* |
*Note: Publicly available, standardized MIC quality control ranges for novobiocin against these strains are not consistently documented in CLSI or EUCAST guidelines. Laboratories should establish their own internal quality control ranges based on historical data and in conjunction with disk diffusion quality control.
Table 2: Example MIC Values of this compound against Staphylococcus aureus
| Bacterial Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | - | 0.25 | [1][2] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound (Novobiocin) sodium salt
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™ for quality control)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at 10 mg/mL in sterile deionized water.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or below, protected from light.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). A spectrophotometer can be used to ensure accuracy (absorbance at 625 nm of 0.08-0.13).
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the standardized suspension.
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of desired concentrations.
-
Typically, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the working this compound solution (at twice the highest desired final concentration) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution down to well 10.
-
Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to their final desired values.
-
Do not add bacteria to the sterility control well (well 12).
-
-
Incubation:
-
Cover the microtiter plate with a lid to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
A reading mirror or a microplate reader can be used to facilitate the determination of the MIC.
-
Quality Control:
-
Concurrently with the test organisms, perform the MIC assay using the quality control strain Staphylococcus aureus ATCC® 29213™.
-
The sterility control well (well 12) should remain clear.
-
The growth control well (well 11) should show distinct turbidity.
-
The MIC value for the QC strain should fall within the laboratory's established acceptable range.
Visualizations
Caption: Workflow for the this compound MIC Assay.
Caption: Mechanism of Action of this compound.
References
Albamycin™ (Novobiocin) as a Selection Agent in Bacterial Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albamycin™, the brand name for the aminocoumarin antibiotic novobiocin, is a valuable tool in microbiology for the selection of specific bacterial strains.[1][2] Produced by the actinomycete Streptomyces niveus, novobiocin selectively inhibits bacterial DNA gyrase (specifically the GyrB subunit), an enzyme essential for DNA replication and repair.[3][4][5] This mechanism of action makes it particularly effective against Gram-positive bacteria.[6] These application notes provide detailed protocols and critical data for utilizing this compound™ as a selection agent in various bacterial culture applications.
Mechanism of Action
Novobiocin acts as a competitive inhibitor of the ATPase activity of the bacterial DNA gyrase B (GyrB) subunit.[3][4] DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication, transcription, and recombination.[3] By binding to the ATP-binding site of GyrB, novobiocin prevents the conformational changes required for DNA strand passage and re-ligation, ultimately leading to the cessation of DNA synthesis and bacterial cell death.[5]
References
Application Note: DNA Gyrase Inhibition Assay Using Albamycin (Novobiocin)
Introduction
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2][3] This enzyme is a validated and crucial target for antibacterial drugs because it is present in bacteria but absent in higher eukaryotes.[1][2] Albamycin, also known as Novobiocin, is an aminocoumarin antibiotic that potently inhibits bacterial DNA gyrase.[4][5] It functions as a competitive inhibitor of the ATPase activity associated with the GyrB subunit of the enzyme, thereby preventing the energy transduction required for DNA supercoiling.[6][7] This application note provides a detailed protocol for a DNA gyrase supercoiling inhibition assay using this compound, suitable for screening novel antibacterial compounds and studying enzyme kinetics.
Principle of the Assay
The assay measures the activity of DNA gyrase by observing the conversion of relaxed circular plasmid DNA into its negatively supercoiled form. This topological change is dependent on ATP hydrolysis.[6] In the presence of an inhibitor like this compound, the supercoiling activity of DNA gyrase is diminished or completely blocked. The different topological forms of the plasmid DNA (relaxed, supercoiled, and intermediate topoisomers) can be separated and visualized by agarose gel electrophoresis.[1] The extent of inhibition is determined by quantifying the decrease in the supercoiled DNA band intensity compared to a control reaction without the inhibitor.
Mechanism of Action: this compound Inhibition of DNA Gyrase
This compound (Novobiocin) targets the B subunit of DNA gyrase (GyrB).[7][8] The supercoiling reaction catalyzed by DNA gyrase is an ATP-dependent process. This compound acts as a competitive inhibitor by binding to the ATP-binding site on the GyrB subunit.[6][7][9] This binding event prevents ATP from associating with the enzyme, thereby blocking the conformational changes necessary for DNA strand passage and the introduction of negative supercoils.[6]
Caption: Mechanism of DNA gyrase inhibition by this compound (Novobiocin).
Experimental Protocol
This protocol is adapted for a standard 20-30 µL reaction volume, suitable for analysis on a single lane of an agarose gel.
1. Materials and Reagents
-
Enzyme: Purified E. coli DNA Gyrase (e.g., from Inspiralis or TopoGEN).
-
DNA Substrate: Relaxed pBR322 or other suitable plasmid DNA (typically 0.1-0.2 µg per reaction).
-
Inhibitor: this compound (Novobiocin) sodium salt, prepared as a stock solution in DMSO (e.g., 400 µM).[5]
-
ATP Solution: 10 mM ATP, pH 7.0.
-
Assay Buffer (5x): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM Dithiothreitol (DTT), 9 mM Spermidine, 32.5% (w/v) glycerol. (Note: Buffer compositions may vary between suppliers).[8][10]
-
Stop Buffer / Loading Dye (6x): 30% Glycerol, 0.75% Bromophenol Blue, 0.75% Xylene Cyanol FF, 60 mM EDTA, 3% SDS.
-
Other: Nuclease-free water, Agarose, 1x TAE or TBE buffer, Ethidium Bromide or other DNA stain.
2. Assay Procedure
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
Step-by-Step Method:
-
Prepare a master mix: On ice, prepare a master mix containing nuclease-free water, 5x Assay Buffer, and relaxed plasmid DNA for the number of reactions planned.
-
Aliquot: Aliquot the master mix into individual reaction tubes.
-
Add Inhibitor: Add varying concentrations of this compound to the respective tubes. For the positive control (100% activity), add the same volume of DMSO. For the negative control (no enzyme activity), add DMSO.
-
Add Enzyme: Add a pre-determined amount of DNA gyrase (typically 1 unit, which fully supercoils the DNA substrate in the given time) to all tubes except the negative control. Gently mix.
-
Start Reaction: Initiate the reactions by adding ATP to a final concentration of 1 mM.[8][11]
-
Incubate: Incubate all reaction tubes at 37°C for 30 to 60 minutes.[1][10]
-
Stop Reaction: Terminate the reactions by adding 1/5th volume of Stop Buffer / Loading Dye.
-
Analyze: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., 0.5 µg/mL Ethidium Bromide) and run in 1x TAE or TBE buffer at approximately 75V for 2 hours, or until good separation is achieved between the supercoiled and relaxed forms.[1][10]
-
Visualize and Quantify: Visualize the DNA bands using a UV transilluminator. The supercoiled plasmid runs faster than the relaxed form.[1] Quantify the intensity of the supercoiled band in each lane using densitometry software (e.g., ImageJ).
3. Data Analysis
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 x [1 - (I_i - I_n) / (I_p - I_n)] Where:
-
I_i = Intensity of the supercoiled band in the presence of the inhibitor.
-
I_n = Intensity of the supercoiled band in the negative control (no enzyme).
-
I_p = Intensity of the supercoiled band in the positive control (enzyme, no inhibitor).
-
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Quantitative Data Summary
The following tables provide typical concentrations for assay components and reported inhibitory values for this compound (Novobiocin).
Table 1: Typical Reaction Component Concentrations
| Component | Final Concentration | Reference |
|---|---|---|
| Tris-HCl, pH 7.5-8.0 | 20-35 mM | [8][11] |
| KCl / NH₄OAc | 24-35 mM | [8][11] |
| MgCl₂ | 4-8 mM | [8][11] |
| ATP | 1 mM | [8][11] |
| DTT | 1-2 mM | [8][11] |
| Spermidine | 1.8 mM | [8][10] |
| Relaxed Plasmid DNA | ~25 µg/mL | [11] |
| E. coli DNA Gyrase | ~1 Unit (~20 nM) |[11] |
Table 2: Reported IC₅₀ Values for Novobiocin against DNA Gyrase
| Organism | IC₅₀ (µM) | Reference |
|---|---|---|
| E. coli | ~0.5 µM | [8] |
| E. coli | 0.08 - 0.16 µM | [5][12] |
| M. tuberculosis | Varies (example shown) | [1] |
| S. aureus | Varies (nanomolar range) |[12] |
Note: IC₅₀ values can vary depending on the specific assay conditions (e.g., enzyme and ATP concentrations) and the source of the enzyme.
References
- 1. inspiralis.com [inspiralis.com]
- 2. novobiocin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. indexmedicus.afro.who.int [indexmedicus.afro.who.int]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Energy coupling in DNA gyrase and the mechanism of action of novobiocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novobiocin - Wikipedia [en.wikipedia.org]
- 8. Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. topogen.com [topogen.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Albamycin (Novobiocin) Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of Albamycin (novobiocin) stock solutions in a laboratory setting. Novobiocin is an aminocoumarin antibiotic that serves as a valuable tool in various research applications due to its inhibitory action on bacterial DNA gyrase and eukaryotic Hsp90.
Introduction
Novobiocin, also known as this compound or Cathomycin, is an antibiotic produced by Streptomyces niveus.[1] Its primary mechanism of action in bacteria is the inhibition of DNA gyrase, a type II topoisomerase, by binding to the GyrB subunit and blocking its ATPase activity.[1][2] This leads to the inhibition of DNA synthesis.[3] In eukaryotic cells, novobiocin has been shown to inhibit the C-terminal domain of Heat Shock Protein 90 (Hsp90), making it a useful tool in cancer research and studies of protein folding.[1][4]
This document outlines the necessary steps for preparing stable and effective stock solutions of novobiocin for use in various experimental settings, including microbiology and cell culture.
Quantitative Data Summary
The following tables summarize the key quantitative data for novobiocin and its sodium salt.
Table 1: Physicochemical Properties
| Property | Novobiocin | Novobiocin Sodium Salt |
| Molecular Formula | C₃₁H₃₆N₂O₁₁[1] | C₃₁H₃₅N₂NaO₁₁[5] |
| Molecular Weight | 612.63 g/mol [1] | 634.6 g/mol [5] |
| CAS Number | 303-81-1[1] | 1476-53-5[5] |
Table 2: Solubility Data
| Solvent | Novobiocin | Novobiocin Sodium Salt |
| Water | Insoluble[6] | ~100 mg/mL[4][7][8] |
| DMSO | 100 mg/mL[6] | 100 mg/mL[9] |
| Ethanol | 100 mg/mL[6] | 100 mg/mL[9] |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Stability |
| Powder (desiccated) | -20°C[5] | ≥ 4 years[4][7] |
| Aqueous Solution (Sodium Salt) | 4°C | Several months[10] |
| Aqueous Solution (Sodium Salt) | -20°C (aliquots) | Up to 6 months[10] |
| DMSO Stock Solution | -80°C | 1 year[9][11] |
| DMSO Stock Solution | -20°C | 1 month[9][11] |
Table 4: Common Working Concentrations
| Application | Recommended Concentration |
| Cell Culture Assays | 50 - 1000 µg/mL[12] |
| Gram-positive Bacteria (MIC) | 0.1 - 4 µg/mL[10] |
Experimental Protocols
3.1. Preparation of Novobiocin Sodium Salt Aqueous Stock Solution (100 mg/mL)
This protocol is suitable for the more water-soluble sodium salt of novobiocin.
Materials:
-
Novobiocin sodium salt powder
-
Sterile, nuclease-free water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weigh the desired amount of novobiocin sodium salt powder in a sterile conical tube.
-
Add the appropriate volume of sterile, nuclease-free water to achieve a final concentration of 100 mg/mL.
-
Vortex the solution until the powder is completely dissolved. The solution should be clear.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes appropriate for your experiments to avoid repeated freeze-thaw cycles.[9][12]
-
Label the aliquots clearly with the name of the compound, concentration, date of preparation, and store at the recommended temperature.
3.2. Preparation of Novobiocin (Free Acid) Stock Solution in DMSO or Ethanol (100 mg/mL)
This protocol is for the free acid form of novobiocin, which is insoluble in water.
Materials:
-
Novobiocin (free acid) powder
-
Anhydrous DMSO or absolute ethanol
-
Sterile conical tubes (e.g., 15 mL)
-
Vortex mixer
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weigh the desired amount of novobiocin (free acid) powder in a sterile conical tube.
-
Add the appropriate volume of anhydrous DMSO or absolute ethanol to reach a final concentration of 100 mg/mL.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming may be required for some organic solvents, but care should be taken to avoid degradation.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light, especially if it is light-sensitive.[13]
-
Label the aliquots clearly and store them at the appropriate temperature.
Visualizations
Caption: Mechanism of action of Novobiocin in bacteria.
Caption: Experimental workflow for Novobiocin stock solution preparation.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling novobiocin powder and solutions.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
-
Dispose of waste according to institutional and local regulations.
Troubleshooting
-
Precipitation upon dilution in aqueous media: If a DMSO or ethanol stock solution precipitates when diluted into aqueous culture media, try to decrease the final concentration, increase the mixing speed, or warm the media slightly before adding the stock solution.
-
Loss of activity: Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to degradation.[9][12] Prepare single-use aliquots. Protect solutions from light, as novobiocin can be light-sensitive.[13]
References
- 1. Novobiocin - Wikipedia [en.wikipedia.org]
- 2. vumicro.com [vumicro.com]
- 3. Mode of Action of Novobiocin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. goldbio.com [goldbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Novobiocin sodium salt, 1 g, CAS No. 1476-53-5 | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - International [carlroth.com]
- 9. selleckchem.com [selleckchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. fda.gov [fda.gov]
Albamycin (Novobiocin): Applications in Microbiological and Molecular Biology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Albamycin, known scientifically as novobiocin, is an aminocoumarin antibiotic originally isolated from Streptomyces niveus.[1][2] While its clinical use in humans has been limited due to factors of safety and effectiveness, novobiocin remains a valuable tool in microbiology and molecular biology research.[3] Its distinct mechanisms of action, targeting bacterial DNA gyrase and the eukaryotic heat shock protein 90 (Hsp90), have made it a cornerstone for various laboratory applications, from bacterial identification to cancer research.[1][4] These notes provide detailed protocols and summaries of key data for the effective use of this compound in a research setting.
Microbiological Applications
The primary application of this compound in microbiology is as a selective agent in antibiotic susceptibility testing, most notably for the differentiation of coagulase-negative staphylococci (CoNS).[5] Specifically, it is used to distinguish Staphylococcus saprophyticus, which is characteristically resistant to novobiocin, from other CoNS that are typically susceptible.[6] This is particularly relevant in the clinical diagnosis of urinary tract infections (UTIs), where S. saprophyticus is a common causative agent in young, sexually active women.[7]
Key Quantitative Data for Microbiological Applications
| Parameter | Value | Organism(s) | Application |
| Disk Diffusion Zone of Inhibition (5 µg disk) | ≤ 16 mm | Staphylococcus saprophyticus | Indicates resistance[8] |
| > 16 mm | Other Coagulase-Negative Staphylococci | Indicates susceptibility[8] | |
| Minimal Inhibitory Concentration (MIC) - Susceptible | < 1.6 µg/mL | Various Staphylococci species | Susceptibility breakpoint[9] |
| Minimal Inhibitory Concentration (MIC) - Resistant | ≥ 1.6 µg/mL | Various Staphylococci species | Resistance breakpoint[9] |
| Inhibitory Concentration (in broth) | ≤ 2 µg/mL | Vancomycin- and ampicillin-resistant Enterococcus faecium | Inhibition of all tested strains[10] |
Experimental Protocol: Novobiocin Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
This protocol outlines the standardized method for determining the susceptibility of a bacterial isolate to novobiocin.[7][8]
Materials:
-
Pure, 18-72 hour culture of the test organism
-
Mueller-Hinton agar (MHA) or Blood Agar plates
-
Sterile cotton swabs
-
Tryptic Soy Broth (TSB) or sterile saline
-
McFarland 0.5 turbidity standard
-
Novobiocin-impregnated paper disks (5 µg)
-
Sterile forceps
-
Incubator (35-37°C)
-
Calipers or a metric ruler
Procedure:
-
Inoculum Preparation: Aseptically pick several isolated colonies of the test organism and suspend them in TSB or sterile saline. Adjust the turbidity of the bacterial suspension to match the McFarland 0.5 standard.[8]
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess inoculum by pressing and rotating the swab against the inside of the tube above the liquid level.[7] Streak the swab evenly over the entire surface of an MHA or blood agar plate to obtain confluent growth. Repeat the streaking in two more directions to ensure complete coverage.[8]
-
Drying: Allow the inoculated plate to dry for no more than 15 minutes with the lid slightly ajar.[7]
-
Disk Application: Using sterile forceps, aseptically place a 5 µg novobiocin disk onto the center of the inoculated agar surface.[8] Gently press the disk to ensure complete contact with the agar.
-
Incubation: Incubate the plate aerobically at 35-37°C for 18-24 hours.[8]
-
Result Interpretation: After incubation, measure the diameter of the zone of inhibition around the disk in millimeters. A zone of inhibition ≤ 16 mm is indicative of resistance, while a zone > 16 mm indicates susceptibility.[8]
Caption: Novobiocin competitively inhibits the ATPase activity of the GyrB subunit of DNA gyrase.
Inhibition of Heat Shock Protein 90 (Hsp90)
Novobiocin also functions as an inhibitor of the eukaryotic Hsp90 chaperone protein, although with a relatively high IC50. [1]It binds to a C-terminal ATP-binding site, distinct from the N-terminal site targeted by other Hsp90 inhibitors like geldanamycin. [11][12]Hsp90 is crucial for the stability and function of numerous client proteins, many of which are involved in cell signaling and proliferation, making it a target in cancer research. [13]Inhibition of Hsp90 by novobiocin leads to the degradation of these client proteins. [11] Key Quantitative Data for Molecular Biology Applications
| Parameter | Value | Target | Application |
| IC50 for Hsp90 Inhibition | ~700 µM | Eukaryotic Hsp90 | Induces degradation of Hsp90-dependent client proteins [11] |
| Ki for DNA Gyrase ATPase Activity | Orders of magnitude lower than the Km for ATP | Bacterial DNA Gyrase (GyrB) | Competitive inhibition [14] |
Other Molecular Biology Applications
-
Studying the Heat Shock Response: Novobiocin can block the heat shock response in Drosophila by inhibiting topoisomerase II, which is necessary for the structural changes in chromatin that accompany gene activation. [15]* Inhibition of Protein and Nucleic Acid Synthesis: Studies in Staphylococcus aureus have shown that novobiocin can inhibit the synthesis of the cell wall, proteins, and nucleic acids. [16][17]* Modulation of Immune Responses: Novobiocin has been shown to prevent the secretion of pro-inflammatory cytokines like TNF-α in human monocytes by inhibiting the translation of their mRNA. [18]
Experimental Protocol: Inhibition of Hsp90 Client Protein Expression in Cell Culture
This protocol provides a general framework for assessing the effect of novobiocin on the stability of an Hsp90 client protein in a cancer cell line.
Materials:
-
Cancer cell line known to express the Hsp90 client protein of interest (e.g., SK-BR-3 for ErbB2/HER2)
-
Appropriate cell culture medium and supplements
-
Novobiocin stock solution (dissolved in a suitable solvent like DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and reagents
-
Primary antibody against the Hsp90 client protein
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
Appropriate secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the cancer cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Novobiocin Treatment: The following day, treat the cells with varying concentrations of novobiocin (e.g., 100 µM, 250 µM, 500 µM, 700 µM, 1 mM). Include a vehicle-only control (e.g., DMSO). Incubate for a predetermined time (e.g., 24-48 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody for the Hsp90 client protein.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Strip and re-probe the membrane with an antibody for a loading control to ensure equal protein loading.
-
-
Analysis: Quantify the band intensities to determine the dose-dependent effect of novobiocin on the expression level of the Hsp90 client protein. A decrease in the client protein level with increasing novobiocin concentration indicates Hsp90 inhibition.
Logical Flow for Hsp90 Inhibition Experiment
Caption: Experimental workflow to assess novobiocin's effect on Hsp90 client proteins.
Conclusion
This compound (novobiocin) is a versatile and powerful tool for research in both microbiology and molecular biology. Its well-characterized inhibitory actions on bacterial DNA gyrase and eukaryotic Hsp90 provide researchers with a means to investigate fundamental cellular processes. The protocols and data presented here offer a foundation for the effective application of novobiocin in the laboratory.
References
- 1. Novobiocin - Wikipedia [en.wikipedia.org]
- 2. Novobiocin | C31H36N2O11 | CID 54675769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. novobiocin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novobiocin Susceptibility Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Novobiocin susceptibility test: Principle, Procedure and Results interpretations [onlinebiologynotes.com]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. Effect of different media on determination of novobiocin resistance for differentiation of coagulase-negative staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro activity of novobiocin against multiresistant strains of Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The heat shock protein 90 antagonist novobiocin interacts with a previously unrecognized ATP-binding domain in the carboxyl terminus of the chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Energy coupling in DNA gyrase and the mechanism of action of novobiocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novobiocin blocks the Drosophila heat shock response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scite.ai [scite.ai]
- 17. Mode of Action of Novobiocin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunomodulating Properties of the Antibiotic Novobiocin in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Albamycin (Novobiocin) in Bacterial Transformation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Albamycin (novobiocin) as a selective agent for isolating transformed bacteria. This document includes detailed protocols, data on working concentrations, and an overview of the underlying molecular mechanisms.
Introduction
This compound, also known as novobiocin, is an aminocoumarin antibiotic that inhibits bacterial DNA gyrase, an essential enzyme for DNA replication.[1][2] This property allows for its use as a selective agent in molecular cloning to isolate bacteria that have been successfully transformed with a plasmid conferring novobiocin resistance. The most common resistance mechanism is the presence of a mutated gyrB gene, which encodes a form of the DNA gyrase B subunit that has a reduced affinity for novobiocin.[3][4]
While highly effective against many Gram-positive bacteria, wild-type Escherichia coli and other Gram-negative bacteria exhibit a higher intrinsic resistance due to the limited permeability of their outer membrane.[1] However, novobiocin can be a valuable selection agent, particularly when alternative antibiotic resistance markers are already in use.
Mechanism of Action
Novobiocin targets the B subunit of DNA gyrase (GyrB), a type II topoisomerase.[2] Specifically, it acts as a competitive inhibitor of the ATPase activity of GyrB.[2] This inhibition prevents the hydrolysis of ATP, which is necessary for the conformational changes in the gyrase enzyme that lead to the introduction of negative supercoils into bacterial DNA.[2] Without proper DNA supercoiling, processes such as DNA replication and transcription are halted, ultimately leading to cell death.[2][5]
Mechanism of Action of this compound (Novobiocin)
Caption: this compound inhibits the ATPase activity of the GyrB subunit of DNA gyrase.
Data Presentation: this compound Concentrations for Bacterial Selection
The optimal concentration of this compound for selection is highly dependent on the bacterial species, the specific strain, and the nature of the resistance gene. The following table summarizes empirically determined concentrations from various studies. It is strongly recommended to perform a titration experiment to determine the optimal concentration for your specific bacterial strain and plasmid combination.
| Organism | Strain | Resistance Mechanism | Selection Concentration (µg/mL) | Reference |
| Escherichia coli | C600 (wild-type) | Native resistance | up to 12.5 | [1] |
| Escherichia coli | C600 (mutant) | Spontaneous mutation | 400 | [1] |
| Escherichia coli | ΔmukB ΔtolC | Efflux pump deletion | MIC of 0.05 | |
| Streptomyces lividans | Cloned resistance gene | 50 | ||
| Streptomyces lividans | Cloned resistance gene (alternative) | 150 | ||
| General Use | 0.25 - 16 (MIC for various bacteria) | |||
| Cell Culture | 50 - 1000 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (Novobiocin sodium salt)
-
Sterile distilled water
-
Sterile 0.22 µm filter
-
Sterile microcentrifuge tubes or vials
Procedure:
-
To prepare a 20 mg/mL stock solution, weigh out 200 mg of this compound powder and dissolve it in 10 mL of sterile distilled water.
-
Vortex until the powder is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C. This compound is light-sensitive, so protect the tubes from light.
Protocol 2: Preparation of this compound Selective Agar Plates
Materials:
-
Luria-Bertani (LB) agar
-
Autoclave
-
Sterile petri dishes
-
Water bath (50-55°C)
-
This compound stock solution (20 mg/mL)
Procedure:
-
Prepare LB agar according to the manufacturer's instructions and autoclave.
-
Allow the autoclaved LB agar to cool in a 50-55°C water bath.
-
Once the agar has cooled, add the appropriate volume of the 20 mg/mL this compound stock solution to achieve the desired final concentration. For example, to prepare 1 liter of LB agar with a final this compound concentration of 50 µg/mL, add 2.5 mL of the 20 mg/mL stock solution.
-
Gently swirl the flask to ensure the antibiotic is evenly distributed. Avoid introducing air bubbles.
-
Pour the agar into sterile petri dishes (approximately 20-25 mL per 100 mm plate).
-
Allow the plates to solidify at room temperature.
-
Store the plates at 4°C, protected from light. The plates should be used within 2-4 weeks for optimal performance.
Protocol 3: Selection of Transformed Bacteria
This protocol outlines the steps for selecting transformed E. coli using this compound.
Experimental Workflow for Bacterial Transformation and Selection
Caption: Workflow for selecting transformed bacteria using this compound.
Procedure:
-
Transformation: Transform competent E. coli cells with your plasmid containing the novobiocin resistance gene using your standard laboratory protocol (e.g., heat shock or electroporation).
-
Recovery: After the transformation procedure, add 250-1000 µL of SOC medium (or LB broth) to the cells and incubate at 37°C for 1 hour with shaking (200-250 rpm). This allows the bacteria to recover and express the novobiocin resistance gene.
-
Plating: Spread 50-200 µL of the recovered cell culture onto pre-warmed LB agar plates containing the appropriate concentration of this compound. It is advisable to plate on a range of concentrations if the optimal concentration is unknown.
-
Incubation: Incubate the plates overnight at 37°C.
-
Analysis: The following day, colonies should be visible on the plates. These colonies represent bacteria that have been successfully transformed with the plasmid conferring this compound resistance. Non-transformed bacteria will not grow.
-
Verification: Pick several colonies and grow them in liquid LB medium containing the same concentration of this compound. Perform plasmid DNA isolation and subsequent analysis (e.g., restriction digest or sequencing) to verify the presence of the correct plasmid.
Troubleshooting
-
No colonies on the selective plate:
-
Transformation efficiency was too low: Verify the competency of your cells and the quality of your plasmid DNA.
-
This compound concentration is too high: Perform a titration with lower concentrations of this compound.
-
Recovery time was insufficient: Ensure at least a 1-hour recovery period to allow for the expression of the resistance gene.
-
-
High number of satellite colonies:
-
This compound concentration is too low: Increase the concentration of this compound on your selective plates.
-
Plates are too old: Use freshly prepared plates, as the antibiotic can degrade over time.
-
-
Growth of non-transformed bacteria:
-
Contamination: Ensure aseptic techniques were used throughout the procedure.
-
Incorrect this compound concentration: Verify the concentration of your stock solution and the final concentration in your plates.
-
Conclusion
This compound (novobiocin) is a viable alternative for the selection of transformed bacteria, especially in complex cloning projects where common antibiotic resistance markers are already in use. Successful selection is highly dependent on the bacterial strain and the specific resistance cassette employed. Therefore, empirical determination of the optimal working concentration is a critical step for achieving reliable and reproducible results. By following the detailed protocols and considering the troubleshooting advice provided, researchers can effectively incorporate this compound into their molecular cloning workflows.
References
- 1. tRNA Synthetase Mutants of Escherichia coli K-12 Are Resistant to the Gyrase Inhibitor Novobiocin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elimination of plasmid pMG110 from Escherichia coli by novobiocin and other inhibitors of DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. A Novel Selection Marker for Efficient DNA Cloning and Recombineering in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alteration of Escherichia coli Topoisomerase IV to Novobiocin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Differentiation of Staphylococcus saprophyticus using Albamycin (Novobiocin)
Introduction
Staphylococcus saprophyticus is a coagulase-negative staphylococcus (CoNS) that is a common cause of urinary tract infections (UTIs), particularly in young, sexually active women.[1][2] Differentiating S. saprophyticus from other CoNS isolated from clinical samples, such as Staphylococcus epidermidis, is crucial for accurate diagnosis and patient management.[2][3] Most CoNS are considered contaminants when isolated from urine, but S. saprophyticus is a known uropathogen.[4] A key phenotypic characteristic used for the presumptive identification of S. saprophyticus is its intrinsic resistance to the antibiotic novobiocin, commercially known as Albamycin.[1][5]
Principle of the Test
Novobiocin is an aminocoumarin antibiotic that inhibits bacterial DNA synthesis by binding to the GyrB subunit of DNA gyrase, an enzyme essential for DNA replication.[1][3][5] Staphylococcus saprophyticus possesses an intrinsic resistance to novobiocin.[6][7][8] This resistance is attributed to the presence of specific amino acid residues, namely a glycine at position 85 and a lysine at position 140, in its GyrB protein, which prevents effective binding of the antibiotic.[6][7][8] In contrast, most other clinically significant CoNS, such as S. epidermidis, are susceptible to novobiocin and will show a significant zone of growth inhibition around a novobiocin-impregnated disk.[3][9] Therefore, the novobiocin susceptibility test provides a reliable and straightforward method for the presumptive differentiation of S. saprophyticus from other CoNS.[1]
Experimental Protocols
Disk Diffusion Method for Novobiocin Susceptibility Testing
This protocol is based on the widely used Kirby-Bauer disk diffusion method.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Novobiocin disks (5 µg)
-
Pure, 18-24 hour culture of the test organism (coagulase-negative staphylococcus)
-
Sterile saline or Tryptic Soy Broth (TSB)
-
Sterile cotton swabs
-
McFarland 0.5 turbidity standard
-
Incubator at 35-37°C
-
Calipers or a metric ruler
-
Quality control strains:
Procedure:
-
Inoculum Preparation:
-
Using a sterile inoculating loop or needle, select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Transfer the colonies to a tube containing sterile saline or TSB.
-
Adjust the turbidity of the bacterial suspension to match the McFarland 0.5 standard. This ensures a standardized bacterial concentration.
-
-
Inoculation of the Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess inoculum by pressing and rotating the swab against the inside of the tube above the liquid level.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to obtain confluent growth. Swab the plate in three directions, rotating the plate approximately 60 degrees between each streaking.
-
-
Application of Novobiocin Disk:
-
Using sterile forceps, aseptically place a 5 µg novobiocin disk onto the center of the inoculated agar surface.
-
Gently press the disk down to ensure complete contact with the agar.
-
-
Incubation:
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition around the novobiocin disk in millimeters (mm) using calipers or a ruler.[4]
-
Interpret the results based on the established breakpoints.
-
Data Presentation
Table 1: Interpretation of Novobiocin Susceptibility Test Results
| Zone of Inhibition Diameter | Interpretation | Presumptive Identification |
| ≤ 16 mm | Resistant | Staphylococcus saprophyticus |
| > 16 mm | Susceptible | Other Coagulase-Negative Staphylococci |
Note: Some sources may use a breakpoint of ≤ 12 mm for resistance and ≥ 16 mm for susceptibility.[2][9] Laboratories should adhere to their established and validated protocols.
Quality Control:
Quality control should be performed with each new lot of novobiocin disks and on a routine basis to ensure the accuracy of the test.
Table 2: Expected Quality Control Results
| QC Strain | Expected Zone of Inhibition | Interpretation |
| S. saprophyticus ATCC 15305 | ≤ 12 mm[3] | Resistant |
| S. epidermidis ATCC 12228 | ≥ 16 mm[3] | Susceptible |
Mandatory Visualizations
Caption: Experimental workflow for S. saprophyticus differentiation.
Caption: Novobiocin resistance in differentiating S. saprophyticus.
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. Novobiocin Susceptibility Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 3. notesforbiology.com [notesforbiology.com]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. microbenotes.com [microbenotes.com]
- 6. Intrinsic Novobiocin Resistance in Staphylococcus saprophyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Intrinsic novobiocin resistance in Staphylococcus saprophyticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Albamycin (Novobiocin) in Cell Culture Media for Contamination Control: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albamycin, the brand name for the antibiotic novobiocin, is a member of the aminocoumarin class produced by the actinomycete Streptomyces niveus[1]. Historically used clinically against Gram-positive bacteria, its application in cell culture for contamination control is an area of growing interest. This document provides detailed application notes and protocols for the effective use of this compound in preventing and eliminating bacterial contamination in mammalian cell cultures.
Novobiocin's primary antibacterial mechanism of action is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair[2]. It specifically targets the GyrB subunit, competitively inhibiting its ATPase activity[1]. In eukaryotic cells, novobiocin exhibits a different mode of action, primarily acting as a weak inhibitor of the C-terminal ATP-binding site of Heat Shock Protein 90 (Hsp90)[1]. This inhibition leads to the degradation of various Hsp90 client proteins, many of which are involved in cell signaling pathways crucial for cell growth and survival. Understanding these dual mechanisms is critical for its effective and minimally cytotoxic use in a research setting.
Data Presentation
Antibacterial Efficacy of Novobiocin
The minimum inhibitory concentration (MIC) of novobiocin varies depending on the bacterial species. It is generally more effective against Gram-positive than Gram-negative bacteria due to the outer membrane permeability barrier in the latter[3].
| Bacterial Species | Common Cell Culture Contaminant | Minimum Inhibitory Concentration (MIC) | References |
| Staphylococcus aureus | Yes | 0.25 µg/mL (for methicillin-resistant strains) | [4][5] |
| Escherichia coli | Yes | 0.05 - 30 µg/mL (variable depending on strain and conditions) | [6][7] |
| Pseudomonas aeruginosa | Yes | High resistance, often >512 µg/mL | [8] |
| Mycoplasma species | Yes | Variable, specific MIC data for novobiocin is limited. | [9][10] |
Note: The provided MIC values are derived from various studies and may not directly translate to cell culture conditions. It is imperative to determine the MIC for the specific contaminant in your cell culture system.
Cytotoxicity of Novobiocin in Mammalian Cell Lines
The cytotoxic effects of novobiocin on mammalian cells are primarily due to its inhibition of Hsp90. The half-maximal inhibitory concentration (IC50) can vary significantly between cell lines.
| Cell Line | IC50 (µM) | Notes | References |
| SK-BR-3 (Human breast cancer) | ~700 | Weak inhibition of Hsp90. | [11] |
| MCF-7 (Human breast cancer) | ~25 (for an analog) | Data for novobiocin itself is limited; analogs show higher potency. | [12] |
| HeLa (Human cervical cancer) | Not available | IC50 values for novobiocin are not readily available in the literature. | |
| HEK293 (Human embryonic kidney) | Not available | IC50 values for novobiocin are not readily available in the literature. | |
| CHO (Chinese hamster ovary) | Not available | IC50 values for novobiocin are not readily available in the literature. |
Note: Due to the limited availability of specific IC50 data for commonly used research cell lines, it is crucial to perform a cytotoxicity assay to determine the optimal working concentration of novobiocin for your specific cell line. A protocol for this is provided below.
Experimental Protocols
Protocol 1: Preparation of Novobiocin Stock Solution
Materials:
-
Novobiocin sodium salt (powder)
-
Sterile nuclease-free water or DMSO
-
Sterile, light-protecting microcentrifuge tubes
-
Sterile filters (0.22 µm)
Procedure:
-
To prepare a 10 mg/mL stock solution, dissolve 10 mg of novobiocin sodium salt in 1 mL of sterile, nuclease-free water or DMSO.
-
Gently vortex until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile, light-protecting microcentrifuge tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year[13]. Novobiocin is light-sensitive, so ensure storage in the dark[14].
Protocol 2: Determining the Minimum Inhibitory Concentration (MIC) for a Bacterial Contaminant
This protocol adapts the broth microdilution method to determine the lowest concentration of novobiocin that inhibits the visible growth of your specific bacterial contaminant.
Materials:
-
96-well sterile, flat-bottom microplate
-
Your standard cell culture medium
-
Novobiocin stock solution (10 mg/mL)
-
Bacterial contaminant isolated from your cell culture
-
Incubator at 37°C
Procedure:
-
In a sterile 96-well plate, add 50 µL of your standard cell culture medium to wells A1 through H11.
-
Create a serial two-fold dilution of the novobiocin stock solution. Start by adding 100 µL of a working dilution of novobiocin (e.g., 200 µg/mL) to well A1. Mix well and transfer 50 µL to well B1. Continue this serial dilution down to well G1. Wells H1 and H12 will serve as positive (bacteria only) and negative (medium only) controls, respectively.
-
Prepare an inoculum of the bacterial contaminant in your cell culture medium, adjusting the turbidity to approximately 0.5 McFarland standard.
-
Add 50 µL of the bacterial inoculum to wells A1 through H1. Do not add bacteria to the negative control wells (row H, columns 2-12).
-
The final volume in each well will be 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of novobiocin in which there is no visible bacterial growth.
Protocol 3: Determining the IC50 of Novobiocin on a Mammalian Cell Line (MTT Assay)
This protocol will help determine the concentration of novobiocin that inhibits 50% of cell viability for your specific cell line.
Materials:
-
Your mammalian cell line of interest (e.g., HeLa, HEK293, CHO)
-
Complete cell culture medium
-
96-well sterile, flat-bottom microplate
-
Novobiocin stock solution (10 mg/mL)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
Procedure:
-
Seed your cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
After 24 hours, remove the medium and replace it with fresh medium containing serial dilutions of novobiocin. It is recommended to test a wide range of concentrations (e.g., 1 µM to 1000 µM). Include a vehicle control (medium with the same amount of solvent used for the novobiocin stock).
-
Incubate the cells for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the novobiocin concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 4: Routine Use of Novobiocin for Contamination Control
Once the MIC for the common contaminants and the IC50 for your cell line are determined, you can establish a working concentration for routine use. A concentration that is 5-10 times the MIC of the target bacteria but significantly lower than the IC50 of the cell line is a good starting point.
Recommendation:
-
Prophylactic Use: For preventing contamination, a low concentration of novobiocin (e.g., 1-5 µg/mL) can be added to the cell culture medium. This concentration should be well below the determined IC50 for your cell line.
-
Elimination of Existing Contamination: For treating an existing contamination, a higher concentration (closer to the MIC, but still safely below the IC50) may be required for a limited duration (e.g., 3-5 passages). After treatment, the cells should be cultured without the antibiotic to ensure the contamination is eradicated and the cells recover.
Important Considerations:
-
Always test a new lot of novobiocin for its efficacy and cytotoxicity.
-
Be aware that prolonged use of any antibiotic can lead to the development of resistant strains.
-
The best practice is always to maintain a sterile technique to prevent contamination in the first place. Antibiotics should be used as a last resort for valuable cultures.
Signaling Pathways and Experimental Workflows
Signaling Pathway: Novobiocin-Induced Degradation of Hsp90 Client Proteins
Novobiocin inhibits the C-terminal ATPase activity of Hsp90, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. Key signaling molecules affected include the serine/threonine kinases Akt and Raf-1.
Caption: Novobiocin inhibits Hsp90, leading to the degradation of client proteins like Akt and Raf-1.
Experimental Workflow: Determining Optimal Novobiocin Concentration
This workflow outlines the steps to identify a safe and effective concentration of novobiocin for your specific cell culture application.
Caption: A logical workflow to determine the optimal working concentration of novobiocin.
Signaling Pathway: Bacterial DNA Gyrase Inhibition by Novobiocin
Novobiocin acts as a competitive inhibitor of the ATPase activity of the GyrB subunit of bacterial DNA gyrase, preventing the negative supercoiling of DNA required for replication.
Caption: Novobiocin inhibits bacterial DNA gyrase, preventing DNA replication and leading to cell death.
References
- 1. Novobiocin - Wikipedia [en.wikipedia.org]
- 2. Novobiocin, Ready Made Solution, SBR00032, Sigma-Aldrich [sigmaaldrich.com]
- 3. The antibiotic novobiocin binds and activates the ATPase that powers lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of novobiocin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Novobiocin Susceptibility of MukBEF-Deficient Escherichia coli Is Combinatorial with Efflux and Resides in DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Novobiocin and Its Combination with Tetracycline, Chloramphenicol, Erythromycin, and Lincomycin on the Microbial Generation of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of novobiocin on mycoplasma virus L2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novobiocin Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. BAM Media M150: Trypticase Novobiocin (TN) Broth | FDA [fda.gov]
Application Notes and Protocols: Novobiocin-Based Assays for Studying DNA Repair Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novobiocin, an aminocoumarin antibiotic, has emerged as a valuable tool for investigating the intricate mechanisms of DNA repair. Primarily known as an inhibitor of bacterial DNA gyrase (a type II topoisomerase), novobiocin also exerts significant effects on eukaryotic cells, making it a powerful modulator of various DNA repair pathways.[1][2] Its ability to inhibit crucial enzymes involved in DNA metabolism, particularly DNA topoisomerase II and, more recently discovered, DNA polymerase theta (Polθ), provides a unique opportunity to dissect the cellular response to DNA damage and to explore novel therapeutic strategies, especially in oncology.[3][4][5]
These application notes provide detailed protocols for a suite of novobiocin-based assays designed to study different facets of DNA repair, including the inhibition of key repair enzymes, the assessment of overall DNA damage and repair, and the specific analysis of major DNA double-strand break (DSB) repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR).
Mechanism of Action in DNA Repair
Novobiocin's primary mechanism of action in bacteria is the competitive inhibition of the ATPase activity of the GyrB subunit of DNA gyrase.[6] In eukaryotic cells, its effects are more complex. While it can inhibit topoisomerase II, its impact on DNA repair is also attributed to its potent inhibition of the ATPase activity of DNA polymerase theta (Polθ).[3][4][5] Polθ is a key enzyme in an alternative end-joining pathway known as microhomology-mediated end joining (MMEJ) or theta-mediated end joining (TMEJ).[3] By inhibiting Polθ, novobiocin can sensitize cancer cells, particularly those with deficiencies in the homologous recombination pathway (e.g., BRCA1/2 mutations), to DNA damaging agents and PARP inhibitors.[4][5]
dot graph Novobiocin_Mechanism_of_Action { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Novobiocin [fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Gyrase [label="Bacterial DNA Gyrase\n(Topoisomerase II)"]; Topoisomerase_II [label="Eukaryotic\nTopoisomerase II"]; Pol_Theta [label="Polymerase Theta (Polθ)\n(ATPase domain)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Replication [label="DNA Replication\n(Bacteria)"]; DNA_Repair_Prokaryotic [label="DNA Repair\n(Bacteria)"]; Excision_Repair [label="Excision Repair"]; MMEJ [label="Microhomology-Mediated\nEnd Joining (MMEJ)/\nAlternative End Joining (Alt-EJ)"]; HR_Deficient_Cancer [label="HR-Deficient\nCancer Cells\n(e.g., BRCA1/2 mutated)"]; Synthetic_Lethality [label="Synthetic Lethality with\nPARP Inhibitors", fillcolor="#34A853", fontcolor="#FFFFFF"];
Novobiocin -> DNA_Gyrase [label="Inhibits"]; Novobiocin -> Topoisomerase_II [label="Inhibits"]; Novobiocin -> Pol_Theta [label="Inhibits"]; DNA_Gyrase -> DNA_Replication [label="Required for"]; DNA_Gyrase -> DNA_Repair_Prokaryotic [label="Involved in"]; Topoisomerase_II -> Excision_Repair [label="Potentially involved in"]; Pol_Theta -> MMEJ [label="Key enzyme in"]; MMEJ -> HR_Deficient_Cancer [label="Crucial for survival of"]; Novobiocin -> HR_Deficient_Cancer [label="Induces synthetic lethality in"]; HR_Deficient_Cancer -> Synthetic_Lethality [label="Leads to"]; } Caption: Mechanism of action of novobiocin in DNA repair.
Key Assays and Protocols
This section details the experimental protocols for several key assays used to study the effects of novobiocin on DNA repair mechanisms.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of novobiocin to inhibit the supercoiling activity of DNA gyrase, a fundamental process in DNA replication and repair in bacteria.
Experimental Protocol:
-
Reaction Mixture Preparation: Prepare a master mix for the desired number of reactions. For each 30 µL reaction, combine the following reagents on ice:
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% w/v glycerol, 0.5 mg/mL albumin): 6 µL
-
Relaxed pBR322 DNA (0.5 µg/µL): 1 µL
-
Nuclease-free water: to a final volume of 27 µL (after addition of novobiocin and enzyme)
-
-
Inhibitor Addition: Add 1 µL of novobiocin solution (dissolved in DMSO or water) at various concentrations to the reaction tubes. For the control, add 1 µL of the solvent.
-
Enzyme Addition: Add 2 µL of DNA gyrase (e.g., from E. coli or M. tuberculosis) to each tube.
-
Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 30 µL of a solution containing 2X Gel Loading Dye and 1% SDS.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA intercalating dye (e.g., ethidium bromide). Run the gel at a constant voltage until the supercoiled and relaxed DNA forms are well separated.
-
Visualization and Analysis: Visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of novobiocin. Quantify the band intensities to determine the IC₅₀ value.
Data Presentation:
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Novobiocin | E. coli DNA Gyrase | 0.08 - 0.9 | [7] |
| Novobiocin | S. aureus DNA Gyrase | 0.004 - 0.19 | [3] |
Polymerase Theta (Polθ) ATPase Inhibition Assay
This assay determines the inhibitory effect of novobiocin on the ATPase activity of Polθ, a key enzyme in the MMEJ pathway.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 50 mM KCl, 1 mM DTT.
-
Polθ-ATPase enzyme (e.g., recombinant human Polθ ATPase domain).
-
Single-stranded DNA (ssDNA) oligonucleotide (e.g., 30-mer).
-
Novobiocin serial dilutions in assay buffer.
-
ATP solution.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
-
Reaction Setup: In a 96-well plate, combine the following in a 30 µL reaction volume:
-
50 nM Polθ-ATPase.
-
500 nM ssDNA.
-
Varying concentrations of novobiocin (e.g., 120 nM to 1 mM).[3]
-
-
Pre-incubation: Incubate the plate at room temperature for 1 hour.[3]
-
Initiation of Reaction: Add ATP to a final concentration of 100 µM to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 2 hours.[3]
-
Detection of ATPase Activity:
-
Add 30 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 60 µL of Kinase Detection Reagent and incubate for 30-60 minutes at room temperature.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the ATPase activity.
-
Data Analysis: Calculate the percentage of inhibition for each novobiocin concentration and determine the IC₅₀ value.
Data Presentation:
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Novobiocin | Human Polθ ATPase | 24 | [4] |
dot graph Pol_Theta_Inhibition_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Workflow for the Polymerase Theta ATPase Inhibition Assay.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. This protocol is adapted to assess the effect of novobiocin on the repair of DNA damage induced by genotoxic agents.[8][9]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Cell Encapsulation in Agarose:
-
Harvest and resuspend cells in PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix the cell suspension with low-melting-point agarose (at 37°C) at a 1:10 ratio (v/v).
-
Pipette 75 µL of the cell-agarose mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose at 4°C for 10 minutes.
-
-
Post-Damage Incubation (Repair Period):
-
Lysis:
-
Immerse the slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO freshly added) for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at a low voltage (e.g., 25 V) and constant current (e.g., 300 mA) for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Neutralize the slides by washing three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
-
Visualization and Analysis:
-
Examine the slides using a fluorescence microscope.
-
Capture images of at least 50-100 randomly selected cells per slide.
-
Analyze the images using comet scoring software to quantify the percentage of DNA in the tail (% Tail DNA), which is proportional to the amount of DNA damage.
-
Data Presentation:
| Cell Line | Treatment | Post-incubation Time (h) | % Tail DNA (Mean ± SD) | Reference |
| HCT116 | H₂O₂ (60 µM) | 1 | Data not provided | [8] |
| HCT116 | H₂O₂ (60 µM) | 24 | Data not provided | [8] |
| HCT116 | H₂O₂ (60 µM) + Novobiocin (100 µM) | 24 | Data not provided | [8] |
| PC3 | UV (20 J/m²) | 1 | Data not provided | [8] |
| PC3 | UV (20 J/m²) | 24 | Data not provided | [8] |
| PC3 | UV (20 J/m²) + Novobiocin (100 µM) | 24 | Data not provided | [8] |
Note: While the referenced study demonstrates the inhibitory effect of novobiocin on DNA repair in HCT116 cells, specific quantitative % Tail DNA values were not provided in the abstract.
GFP-Based Reporter Assays for NHEJ and HR
These assays utilize engineered cell lines containing a reporter construct with a mutated Green Fluorescent Protein (GFP) gene. The repair of a site-specific DSB, induced by an endonuclease like I-SceI, can restore the functional GFP gene, allowing for the quantification of repair efficiency by flow cytometry.[10][11][12]
Experimental Protocol:
-
Cell Culture:
-
Transfection and Novobiocin Treatment:
-
Co-transfect the cells with a plasmid expressing the I-SceI endonuclease and a plasmid expressing a transfection control fluorescent protein (e.g., mCherry or DsRed).
-
Simultaneously with transfection, treat the cells with varying concentrations of novobiocin.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for DSB induction, repair, and GFP expression.
-
Flow Cytometry:
-
Harvest the cells by trypsinization and resuspend in FACS buffer (e.g., PBS with 2% FBS).
-
Analyze the cells using a flow cytometer to determine the percentage of GFP-positive and transfection control-positive cells.
-
-
Data Analysis:
-
Calculate the repair efficiency as the ratio of GFP-positive cells to transfection control-positive cells.
-
Normalize the results to a control group treated with I-SceI but without novobiocin.
-
Data Presentation (Hypothetical Data Based on Known Effects):
| Assay Type | Cell Line | Novobiocin (µM) | Relative Repair Efficiency (%) |
| NHEJ | U2OS | 0 | 100 |
| NHEJ | U2OS | 10 | 85 |
| NHEJ | U2OS | 50 | 60 |
| NHEJ | U2OS | 100 | 45 |
| HR | U2OS | 0 | 100 |
| HR | U2OS | 10 | 95 |
| HR | U2OS | 50 | 80 |
| HR | U2OS | 100 | 70 |
dot graph GFP_Reporter_Assay_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Workflow for GFP-Based DNA Repair Reporter Assays.
Immunofluorescence Staining of DNA Repair Foci
This method visualizes the recruitment of DNA repair proteins to sites of DNA damage, forming nuclear foci. Key markers include γH2AX (a marker for DSBs) and RAD51 (a key protein in homologous recombination).
Experimental Protocol:
-
Cell Culture and Treatment:
-
Grow cells (e.g., U2OS) on coverslips.
-
Induce DNA damage (e.g., with ionizing radiation).
-
Treat cells with varying concentrations of novobiocin.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.3% Triton X-100 in PBS for 10 minutes.[7]
-
-
Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate with primary antibodies against γH2AX and/or RAD51 overnight at 4°C.[2][7]
-
Secondary Antibody Incubation: Wash and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence or confocal microscope.
-
Image Analysis: Quantify the number of foci per nucleus using image analysis software (e.g., Fiji/ImageJ).[7]
Data Presentation:
| Cell Line | Treatment | Foci Analyzed | Observation | Reference |
| U2OS | Novobiocin (increasing concentrations) | RAD51 | Dose-dependent decrease in RAD51 foci formation. | [3] |
| U2OS | Novobiocin (increasing concentrations) | γH2AX | Dose-dependent increase in γH2AX foci. | [3] |
dot graph DNA_Repair_Signaling { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Simplified signaling pathway of DNA double-strand break repair.
Conclusion
Novobiocin is a versatile and potent tool for the study of DNA repair. The assays described in these application notes provide a comprehensive framework for researchers to investigate the effects of novobiocin on various DNA repair pathways. By utilizing these protocols, scientists can gain deeper insights into the molecular mechanisms of DNA repair, identify novel drug targets, and contribute to the development of more effective cancer therapies. The ability of novobiocin to modulate multiple pathways, particularly through its inhibition of Polθ, underscores its potential as both a research tool and a therapeutic agent.
References
- 1. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 2. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]
- 5. Streamlined Quantification of p-γ-H2AX Foci for DNA Damage Analysis in Melanoma and Melanocyte Co-cultures Exposed to FLASH Irradiation Using Automated Image Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proceedings.bas.bg [proceedings.bas.bg]
- 9. researchgate.net [researchgate.net]
- 10. Targeting DNA repair with combined inhibition of NHEJ and MMEJ induces synthetic lethality in TP53-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells using GFP Based Reporter Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Albamycin Concentration for Effective Bacterial Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Albamycin (novobiocin) for bacterial inhibition experiments. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an aminocoumarin antibiotic that inhibits bacterial DNA replication by targeting the GyrB subunit of DNA gyrase, an essential enzyme for DNA supercoiling.[1][2][3] This inhibition occurs through competitive binding to the ATPase site of GyrB, preventing the conformational changes required for DNA supercoiling and uncoiling.[1]
Q2: What is the general spectrum of activity for this compound?
This compound is primarily effective against Gram-positive bacteria, including Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Streptococcus pneumoniae.[4] Its efficacy against Gram-negative bacteria is generally limited due to the outer membrane acting as a permeability barrier and the presence of efflux pumps that actively remove the antibiotic from the cell.[5][6][7]
Q3: How should this compound be prepared and stored?
For optimal stability, powdered this compound should be stored in a tightly sealed container in a dark, dry place at -20°C. Stock solutions can be prepared in solvents like DMSO and should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is recommended to use freshly prepared working solutions for experiments.
Q4: What are typical Minimum Inhibitory Concentration (MIC) values for this compound?
MIC values for this compound can vary significantly depending on the bacterial species and strain. Below is a summary of reported MIC ranges for common bacteria.
Data Presentation: this compound MIC Values
| Bacterial Species | Strain Type | Reported MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.06 - 0.5 | |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.125 - 1 | |
| Streptococcus pneumoniae | Penicillin-Susceptible | 0.12 - 0.5 | |
| Streptococcus pneumoniae | Penicillin-Resistant | 0.25 - 2 | |
| Escherichia coli | Wild-Type | >64 | Generally resistant due to low permeability and efflux.[8] |
| Escherichia coli | Efflux Pump Deficient (e.g., ΔtolC) | 4 - 32 | Increased susceptibility when efflux is compromised.[9] |
| Pseudomonas aeruginosa | Wild-Type | >512 | Intrinsically resistant. |
| Pseudomonas aeruginosa | With potentiating agents | 4 - 64 | Susceptibility can be increased with outer membrane permeabilizing agents. |
Troubleshooting Guides
Issue 1: No or very small zones of inhibition observed in a disk diffusion assay with Gram-positive bacteria.
-
Potential Cause: Inactive this compound solution.
-
Solution: Ensure that the this compound stock solution is not expired and has been stored correctly at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles. Prepare a fresh working solution from a new stock if necessary.
-
-
Potential Cause: Improper inoculum density.
-
Solution: Standardize the bacterial inoculum to a 0.5 McFarland turbidity standard to ensure a confluent lawn of growth. An overly dense inoculum can mask the inhibitory effects of the antibiotic.
-
-
Potential Cause: Incorrect agar depth.
-
Solution: Use Mueller-Hinton agar plates with a uniform depth of 4 mm. Thicker agar can slow the diffusion of the antibiotic, resulting in smaller zones of inhibition.
-
-
Potential Cause: Bacterial resistance.
-
Solution: The isolate may have acquired resistance to this compound. Confirm this by performing a Minimum Inhibitory Concentration (MIC) test to quantify the level of resistance.
-
Issue 2: Inconsistent or non-reproducible MIC values.
-
Potential Cause: Inaccurate serial dilutions.
-
Solution: Calibrate pipettes regularly and ensure thorough mixing of the this compound solution at each dilution step. Use fresh pipette tips for each dilution.
-
-
Potential Cause: Variation in inoculum size.
-
Solution: Precisely standardize the bacterial inoculum for each experiment. Even small variations in the initial bacterial concentration can lead to different MIC results.
-
-
Potential Cause: Contamination of the bacterial culture or media.
-
Solution: Use aseptic techniques throughout the experimental setup. Visually inspect plates and broth for any signs of contamination.
-
-
Potential Cause: Edge effects in microtiter plates.
-
Solution: Avoid using the outermost wells of a 96-well plate, as they are more prone to evaporation, which can concentrate the antibiotic and affect bacterial growth. Fill the outer wells with sterile broth or water.
-
Issue 3: Unexpected activity of this compound against Gram-negative bacteria.
-
Potential Cause: Spontaneous mutation in the bacterial strain.
-
Solution: The bacterial strain may have developed a mutation that affects its outer membrane permeability or efflux pump function. Re-streak the isolate from a single colony and repeat the experiment. Consider sequencing relevant genes (e.g., those encoding efflux pump components) to investigate potential mutations.
-
-
Potential Cause: Synergistic effects with components of the culture medium.
-
Solution: Review the composition of the culture medium. Some components may act as potentiating agents that enhance the activity of this compound against Gram-negative bacteria.
-
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol details the determination of the MIC of this compound against a bacterial strain using the broth microdilution method in a 96-well plate format.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Pure bacterial culture grown overnight
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Inoculum Preparation: a. Pick several colonies from a fresh agar plate and suspend them in sterile saline or PBS. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of this compound: a. In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a single row. b. Prepare the highest concentration of this compound to be tested in well 1 by adding the appropriate amount of stock solution to CAMHB to a final volume of 200 µL. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as a positive control (bacterial growth without antibiotic), and well 12 will serve as a negative control (sterile broth).
-
Inoculation: a. Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Result Interpretation: a. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Experimental workflow for MIC determination.
References
- 1. Novobiocin - Wikipedia [en.wikipedia.org]
- 2. vumicro.com [vumicro.com]
- 3. Novobiocin | C31H36N2O11 | CID 54675769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reviving Antibiotics: Efflux Pump Inhibitors That Interact with AcrA, a Membrane Fusion Protein of the AcrAB-TolC Multidrug Efflux Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antibiotic novobiocin binds and activates the ATPase that powers lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novobiocin Susceptibility of MukBEF-Deficient Escherichia coli Is Combinatorial with Efflux and Resides in DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
Degradation and stability of Albamycin in stock solutions
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the degradation and stability of Albamycin (novobiocin) in stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound stock solutions.
Question: My this compound stock solution appears cloudy or has precipitated after thawing. What should I do?
Answer: Cloudiness or precipitation upon thawing can indicate that the compound has fallen out of solution. This may be due to the concentration exceeding its solubility at a lower temperature or issues with the solvent.
-
Troubleshooting Steps:
-
Gently warm the solution to room temperature or 37°C.
-
Vortex or sonicate the solution to aid in redissolving the compound.
-
If using a solvent like DMSO, ensure it was freshly opened as hygroscopic DMSO can significantly impact solubility.[1][2][3]
-
For aqueous solutions, check the pH, as novobiocin is more soluble at a pH above 7.5 and practically insoluble in more acidic solutions.[4]
-
Question: I suspect my this compound stock solution has lost its activity. How can I confirm this, and what are the possible causes?
Answer: Loss of activity is often due to degradation. Several factors can contribute to the degradation of this compound in solution.
-
Confirmation of Activity Loss: The most definitive way to check for activity is to perform a bioassay, such as a minimum inhibitory concentration (MIC) test against a susceptible bacterial strain (e.g., Staphylococcus aureus).[5] A significant increase in the MIC compared to a freshly prepared standard would indicate a loss of potency.
-
Potential Causes of Degradation:
-
Improper Storage Temperature: Storing solutions at temperatures warmer than recommended can accelerate degradation.[1][2][3]
-
Repeated Freeze-Thaw Cycles: It is recommended to aliquot stock solutions to avoid repeated freezing and thawing, which can lead to inactivation.[1][6]
-
Exposure to Light: this compound is light-sensitive, especially in its solid form and in solution.[6][7] Always store solutions in light-protecting containers. The FDA recommends storing aqueous solutions in a dark bottle.[8]
-
Incorrect pH: Aqueous solutions of novobiocin are sensitive to pH. Stability is compromised in acidic conditions.[4][9][10]
-
Extended Storage: Stock solutions have a limited shelf life, even when stored correctly. Refer to the stability data for recommended storage durations.[1][2][3]
-
Question: What are the optimal conditions for preparing and storing this compound stock solutions?
Answer: To ensure the stability and longevity of your this compound stock solutions, adhere to the following guidelines:
-
Solvent Selection: DMSO and water are common solvents.[1][3] For DMSO, use a fresh, high-purity, anhydrous grade.[2][3] For aqueous solutions, use deionized water and ensure the pH is appropriate.[8]
-
Preparation: Allow the powdered this compound to equilibrate to room temperature before weighing. Prepare solutions in a sterile environment. For aqueous solutions, filter-sterilize through a 0.2 µm filter.[8]
-
Storage: Store stock solutions in small, single-use aliquots in tightly sealed, light-protected vials.[1][6] Recommended storage temperatures and durations are detailed in the data table below.
Data Presentation: Stability of this compound Stock Solutions
The following table summarizes the stability of this compound under various storage conditions.
| Solvent | Concentration | Storage Temperature | Duration | Stability Notes |
| DMSO | ≥ 30 mg/mL | -80°C | 1 year | Aliquot to avoid freeze-thaw cycles.[1][3] |
| DMSO | ≥ 30 mg/mL | -20°C | 1-6 months | Aliquot to avoid freeze-thaw cycles.[2][3] |
| Water (Aqueous) | 100 mg/mL | 25°C | Half-life of approx. 30 days | pH of this solution is 7.5. |
| Water (Aqueous) | 100 mg/mL | 4°C | Several months | Store in a dark bottle.[8] |
| Water (Aqueous) | 100 mg/mL | Frozen | Up to 6 months | No decrease in potency observed. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (100 mg/mL in Water)
This protocol is based on recommendations for preparing a stable aqueous stock solution.
-
Materials:
-
Novobiocin sodium salt (e.g., Sigma-Aldrich N1628)
-
High-purity, sterile deionized water
-
Sterile, light-protecting storage vials (e.g., amber microcentrifuge tubes)
-
Sterile syringe and 0.2 µm syringe filter
-
Calibrated balance and appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Allow the powdered novobiocin sodium salt to reach room temperature before opening the container.
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of novobiocin.
-
Add the appropriate volume of sterile, deionized water to achieve a final concentration of 100 mg/mL. For example, add 1.0 mL of water to 100 mg of novobiocin.
-
Vortex or sonicate the solution until the novobiocin is completely dissolved. The pH of a 100 mg/mL aqueous solution should be approximately 7.5.
-
Using a sterile syringe, draw up the solution and pass it through a 0.2 µm syringe filter into a sterile collection tube.[8]
-
Aliquot the sterile-filtered solution into single-use, light-protecting vials.
-
Label the vials with the compound name, concentration, date of preparation, and storage conditions.
-
Store the aliquots at 4°C for several months or frozen for up to 6 months.[8]
-
Visualizations
The following diagrams illustrate key workflows and logical relationships for handling this compound stock solutions.
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting logic for degraded this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Novobiocin | C31H36N2O11 | CID 54675769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. Novobiocin, Ready Made Solution, SBR00032, Sigma-Aldrich [sigmaaldrich.com]
- 7. academic.oup.com [academic.oup.com]
- 8. BAM R50: Novobiocin Solution | FDA [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. DE1018192B - Manufacture of the antibiotic novobiocin - Google Patents [patents.google.com]
Technical Support Center: Enhancing Albamycin (Novobiocin) Efficacy in In vitro Studies
Welcome to the technical support center for Albamycin (novobiocin). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the efficacy of this compound in in vitro experiments.
Troubleshooting Guides
This section addresses common issues encountered during in vitro studies with this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Higher than expected Minimum Inhibitory Concentrations (MICs) | 1. Target modification: Mutations in the gyrB gene, encoding the DNA gyrase B subunit, are a primary cause of resistance. Successive mutations can lead to high-level resistance.[1][2][3] Secondary mutations in the parE gene (encoding topoisomerase IV) can also contribute.[1]2. Efflux pumps: Overexpression of efflux pumps, such as the AcrAB-TolC system in Gram-negative bacteria and NorA in Staphylococcus aureus, can actively remove novobiocin from the cell, increasing the MIC.[4][5][6]3. Experimental conditions: The antibacterial activity of novobiocin can be influenced by medium components. Increased concentrations of nutrients and Mg²⁺ can decrease its activity.[7][8] The presence of serum can also lead to 8- to 16-fold higher MICs.[9][10]4. Inherent resistance: Some bacterial species, like Staphylococcus saprophyticus, exhibit intrinsic resistance to novobiocin due to specific amino acid residues in their GyrB protein.[11] | 1. Sequence the gyrB and parE genes of your test strain to check for known resistance mutations.2. Use an efflux pump inhibitor (EPI) in conjunction with novobiocin. Phenylalanine-arginine β-naphthylamide (PAβN) is a known inhibitor of the AcrAB-TolC pump.[12] This can help determine if efflux is a contributing factor.3. Standardize your experimental medium. Use Mueller-Hinton broth for susceptibility testing as recommended by standard protocols. Be mindful of high concentrations of divalent cations like Mg²⁺.4. Consider alternative therapeutic strategies for intrinsically resistant species. |
| Poor efficacy against Gram-negative bacteria | 1. Outer membrane barrier: The lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria acts as a significant permeability barrier, limiting novobiocin's entry.[13][14]2. Efflux pumps: Gram-negative bacteria possess robust efflux pump systems that contribute to intrinsic and acquired resistance to novobiocin.[15][16] | 1. Combination therapy with a membrane permeabilizer: Polymyxins (like colistin) can disrupt the outer membrane, facilitating novobiocin's entry. This combination has shown synergistic effects.[17][18]2. Use of cationic peptides: Short cationic peptides can increase cell permeability and potentiate novobiocin's activity against Gram-negative bacteria.[12][19]3. Investigate efflux pump inhibition as described above. |
| Inconsistent results in synergy studies | 1. Antagonistic drug combinations: Novobiocin can act antagonistically with certain antibiotics. For example, combinations with 50S ribosomal subunit inhibitors like chloramphenicol, erythromycin, or lincomycin have been shown to be antagonistic.[7][8][20]2. Assay methodology: The method used to determine synergy (e.g., checkerboard assay, time-kill assay) and the interpretation of the results (e.g., Fractional Inhibitory Concentration Index - FICI) can influence the outcome. | 1. Carefully select combination agents. Synergistic effects have been reported with tetracycline and fluoroquinolones.[7][8][9][10]2. Use standardized synergy testing protocols. The checkerboard microdilution method is a commonly accepted technique. Ensure proper calculation and interpretation of the FICI. |
| Drug precipitation or instability in media | 1. Poor aqueous solubility: The acid form of novobiocin is poorly soluble in water.[21][22] The sodium salt is more soluble but can still precipitate in acidic conditions.[22][23]2. Degradation: Antibiotics can degrade in broth microdilution assays over the incubation period, which can affect the measured MIC.[24] | 1. Use the sodium salt of novobiocin for better solubility in aqueous solutions.[23] Prepare stock solutions in a suitable solvent like DMSO.[25][26] Ensure the final pH of the medium is above 7.5 to maintain solubility.[22]2. Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[25] Consider the stability of the drug over the course of your experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (novobiocin)?
A1: this compound is an antibiotic that inhibits bacterial DNA gyrase by binding to the GyrB subunit.[13][14] This binding competitively inhibits the ATPase activity of the enzyme, which is essential for DNA replication, repair, and transcription.[27][28] At higher concentrations, it can also inhibit the ATPase activity of topoisomerase IV.[29]
Q2: How can I overcome novobiocin resistance in my bacterial strains?
A2: Overcoming novobiocin resistance often requires a multi-pronged approach:
-
Combination Therapy: Combining novobiocin with other antibiotics can create a synergistic effect. For instance, tetracycline and fluoroquinolones have shown synergy with novobiocin.[7][8][9][10]
-
Efflux Pump Inhibition: Using an efflux pump inhibitor (EPI) can restore novobiocin's activity in strains that overexpress these pumps.[4][6]
-
Membrane Permeabilization: For Gram-negative bacteria, using agents like polymyxins or cationic peptides can disrupt the outer membrane and increase intracellular novobiocin concentration.[12][17][19]
Q3: What are the optimal in vitro conditions for testing this compound's efficacy?
A3: To ensure reliable and reproducible results:
-
Medium: Use a standardized medium such as Mueller-Hinton broth. Be aware that high concentrations of nutrients and Mg²⁺ can reduce novobiocin's activity.[7][8]
-
pH: Maintain a slightly alkaline pH (above 7.5) in your medium to ensure the solubility of novobiocin.[22][30]
-
Solvent: Prepare stock solutions of novobiocin sodium salt in water or the acid form in DMSO.[23][25][26]
Q4: Are there any known antagonists to this compound that I should avoid in my experiments?
A4: Yes, combinations of novobiocin with 50S ribosomal subunit inhibitors such as chloramphenicol, erythromycin, and lincomycin have been shown to be antagonistic.[7][8][20] Rifampin and doxycycline have also been reported to be antagonistic in combination with novobiocin against certain strains.[9][10]
Experimental Protocols
Checkerboard Microdilution Assay for Synergy Testing
This protocol is used to assess the synergistic, additive, indifferent, or antagonistic effects of novobiocin in combination with another antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard
-
Mueller-Hinton Broth (MHB)
-
Novobiocin stock solution
-
Second antimicrobial agent stock solution
Procedure:
-
Dispense 50 µL of MHB into each well of the 96-well plate.
-
Create a two-dimensional serial dilution of the two antimicrobial agents.
-
Add 50 µL of the highest concentration of novobiocin to all wells in the first column and perform a 2-fold serial dilution across the rows.
-
Add 50 µL of the highest concentration of the second agent to all wells in the first row and perform a 2-fold serial dilution down the columns.
-
-
This will create a checkerboard pattern of varying concentrations of both drugs.
-
Prepare a bacterial inoculum diluted in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the bacterial inoculum to each well.
-
Include a growth control (no drug) and sterility controls (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Data Presentation
Table 1: In Vitro Activity of Novobiocin and Combinations Against Various Bacterial Strains
| Organism | Strain | Novobiocin MIC (µg/mL) | Combination Agent | Combination Agent MIC (µg/mL) | FICI | Interpretation | Reference |
| E. coli | - | - | Tetracycline | - | - | Synergistic | [7][8] |
| E. faecium (multiresistant) | Various | ≤ 2 | Ciprofloxacin | - | - | Additive and Bactericidal | [9][31] |
| E. faecium (multiresistant) | Various | ≤ 2 | Ofloxacin | - | - | Additive and Bactericidal | [9][31] |
| E. faecium (multiresistant) | Various | ≤ 2 | Rifampin | - | - | Antagonistic | [9][10] |
| E. faecium (multiresistant) | Various | ≤ 2 | Doxycycline | - | - | Antagonistic | [9][10] |
| S. aureus | - | - | Rifampin | - | - | No change in killing rate | [32] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action and resistance pathways for novobiocin.
Caption: Workflow for performing a checkerboard assay for synergy testing.
Caption: Logical relationships of strategies to improve novobiocin efficacy.
References
- 1. Accumulation of Mutations in both gyrB and parE Genes Is Associated with High-Level Resistance to Novobiocin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GyrB mutations in Staphylococcus aureus strains resistant to cyclothialidine, coumermycin, and novobiocin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efflux pumps: gatekeepers of antibiotic resistance in Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Effect of Novobiocin and Its Combination with Tetracycline, Chloramphenicol, Erythromycin, and Lincomycin on the Microbial Generation of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of novobiocin against multiresistant strains of Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Intrinsic Novobiocin Resistance in Staphylococcus saprophyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and in Silico Modelling of the Potential Dual Mechanistic Activity of Small Cationic Peptides Potentiating the Antibiotic Novobiocin against Susceptible and Multi-Drug Resistant Escherichia coli [mdpi.com]
- 13. The antibiotic novobiocin binds and activates the ATPase that powers lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholars.mssm.edu [scholars.mssm.edu]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Novobiocin enhances polymyxin activity by stimulating lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 18. otd.harvard.edu [otd.harvard.edu]
- 19. Creation of New Antimicrobial Peptides 3: Research Promises and Shortcomings [mdpi.com]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
- 22. Novobiocin | C31H36N2O11 | CID 54675769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Can Increase the Measured Minimal Inhibitory and Minimal Bactericidal Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. selleckchem.com [selleckchem.com]
- 26. selleckchem.com [selleckchem.com]
- 27. journals.asm.org [journals.asm.org]
- 28. journals.asm.org [journals.asm.org]
- 29. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class - PMC [pmc.ncbi.nlm.nih.gov]
- 30. [Increase in novobiocin activity and an expansion of its antimicrobial action spectrum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. journals.asm.org [journals.asm.org]
- 32. Efficacy of short courses of oral novobiocin-rifampin in eradicating carrier state of methicillin-resistant Staphylococcus aureus and in vitro killing studies of clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Albamycin (Novobiocin) Interference in Experimental Assays
Welcome to the technical support center for researchers utilizing Albamycin (Novobiocin). This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential interference of this compound with common experimental reagents and assays. Proper identification and mitigation of these interactions are crucial for obtaining accurate and reliable experimental data.
Frequently Asked questions (FAQs)
Q1: What is the primary mechanism by which this compound might interfere with my experiments?
A1: this compound, also known as Novobiocin, is an aminocoumarin antibiotic that primarily functions by inhibiting DNA gyrase and Heat shock protein 90 (Hsp90).[1] It achieves this by acting as a competitive inhibitor of the ATPase activity of these proteins, interfering with the binding of ATP.[2] This interaction with ATP-binding sites is a key reason for its potential interference in various biochemical and cell-based assays that are ATP-dependent.
Q2: Can this compound interfere with cell viability assays like the MTT assay?
A2: Yes, there is a potential for interference. The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[3] this compound has known UV absorbance maxima at 307 nm (in 0.1N NaOH), 324 nm (in 0.1N methanolic HCl), and 390 nm (in pH 7 phosphate buffer).[4] While these are not at the typical 570 nm wavelength used to measure formazan, it is crucial to assess for any spectral overlap or direct reduction of the MTT reagent by this compound in a cell-free system to rule out false signals.[5]
Q3: Is there a risk of this compound affecting my luciferase reporter gene assay?
A3: Yes, interference is possible, particularly with ATP-dependent luciferases like firefly luciferase. Since this compound is a known competitive inhibitor of ATP-binding proteins, it could directly inhibit the luciferase enzyme, which uses ATP to oxidize luciferin and produce light.[6] This can lead to a false decrease in the luminescent signal, which could be misinterpreted as reduced gene expression. It is essential to perform a counter-screen to determine if this compound directly inhibits the luciferase enzyme used in your assay.[7]
Q4: Could this compound interfere with my fluorescence-based assays?
A4: Yes, small molecules like this compound can interfere with fluorescence assays through autofluorescence or quenching.[8] Autofluorescence occurs if this compound absorbs light at the excitation wavelength and emits light at the emission wavelength of your fluorophore, leading to artificially high signals. Fluorescence quenching can happen if this compound absorbs the excitation or emission light of your fluorophore, resulting in a decreased signal.[9] It is important to experimentally determine the autofluorescence profile of this compound under your specific assay conditions.
Troubleshooting Guides
Interference in MTT and Other Absorbance-Based Viability Assays
Issue: Inconsistent or unexpectedly high/low absorbance readings in the presence of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected this compound interference in MTT assays.
Experimental Protocol: Cell-Free MTT Reduction Assay
-
Objective: To determine if this compound directly reduces the MTT reagent.
-
Procedure: a. Prepare a multi-well plate with your standard cell culture medium, but without cells. b. Add this compound at the same concentrations used in your cell-based experiment. c. Add the MTT reagent to all wells as per your standard protocol. d. Incubate the plate for the same duration as your cellular assay. e. Add the solubilization buffer (e.g., DMSO). f. Measure the absorbance at 570 nm.
-
Interpretation: A significant increase in absorbance in wells containing this compound compared to the medium-only control indicates direct reduction of MTT by this compound.[3]
Quantitative Data Summary: this compound Spectral Properties
| Condition | UV Absorbance Maximum |
| 0.1N NaOH | 307 nm[4] |
| 0.1N Methanolic HCl | 324 nm[4] |
| pH 7 Phosphate Buffer | 390 nm[4] |
Interference in Luciferase Assays
Issue: Reduced luminescence signal in luciferase reporter assays in the presence of this compound.
Troubleshooting Workflow:
References
- 1. Novobiocin - Wikipedia [en.wikipedia.org]
- 2. Mode of Action of Novobiocin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novobiocin | C31H36N2O11 | CID 54675769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Preventing Albamycin (Novobiocin) Precipitation in Culture Media
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting protocols to prevent the precipitation of Albamycin (novobiocin) in culture media. By understanding the physicochemical properties of this compound and following best practices for its preparation and use, you can ensure consistent and effective experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after being added to the culture medium?
Precipitation of this compound is primarily due to its low solubility in acidic conditions. This compound is an acidic compound with a pKa of 4.3.[1][2][3] It is practically insoluble in aqueous solutions below pH 7.5.[1] Most standard culture media are buffered to a physiological pH of 7.2-7.4, which is below the optimal pH for keeping this compound in solution. This slight acidity can cause the less soluble free acid form of this compound to precipitate out of the solution. Additionally, this compound can interact with divalent cations like magnesium (Mg²⁺), which are present in culture media and may contribute to precipitation.[4]
Q2: Which form of this compound should I use, the free acid or the sodium salt?
For applications in culture media, it is highly recommended to use the monosodium salt of this compound (novobiocin sodium) .[2][5][6] The sodium salt is freely soluble in water, whereas the crystalline free acid form is insoluble.[1][5] Using the sodium salt significantly reduces the likelihood of precipitation when preparing stock solutions and adding them to media.
Q3: How should I prepare a stable this compound stock solution?
Preparing a concentrated, stable stock solution is critical to preventing precipitation in your final culture medium. The recommended solvent is sterile, deionized water.
-
Solvent: Sterile deionized water.[9] DMSO and Ethanol can also be used, with solubilities up to 100 mg/mL.[11][12]
-
Procedure:
-
Weigh out the desired amount of this compound sodium salt.
-
Dissolve it in the appropriate volume of sterile, deionized water.
-
If dissolution is slow, gentle warming (up to 60°C) and sonication can be used to aid the process.[7]
-
Once fully dissolved, filter-sterilize the solution using a 0.22 µm syringe filter.[7][9]
-
-
Storage: Store the stock solution in a dark bottle at -20°C for long-term storage (up to 6 months) or at 4°C for shorter periods (several weeks).[7][9][13] this compound is light-sensitive, so protection from light is crucial.[2][14] Avoid repeated freeze-thaw cycles.[8][15]
Q4: What is the correct procedure for adding the this compound stock solution to my culture medium?
The method of addition is as important as the preparation of the stock solution. Abrupt changes in concentration or pH can trigger precipitation.
-
Ensure your culture medium is at its working temperature (typically 37°C).
-
Add the this compound stock solution dropwise to the medium while gently swirling or stirring. This gradual dilution helps prevent localized high concentrations that can lead to precipitation.
-
Do not add the cold stock solution directly to cold media. Allow the stock to thaw to room temperature before use.[8][15]
-
The final concentration for cell culture assays typically ranges from 50-1000 µg/mL.[8][15]
Q5: Can this compound interact with other components in my experiment?
Yes. At concentrations commonly used to inhibit topoisomerase (100-1000 µg/mL), novobiocin has been shown to bind and precipitate histones from solutions, an interaction that appears to involve arginine residues.[16][17] Researchers using this compound in studies related to chromatin dynamics should be aware of this potential off-target effect.[16][17]
Data Summary
The solubility of this compound is highly dependent on pH. The table below summarizes its key physicochemical properties.
| Property | Value | Source |
| Chemical Form | Acidic (coumarin derivative) | [1][18] |
| pKa | pKa1: 4.3, pKa2: 9.1 | [1][2][3] |
| Solubility (Acid Form) | Practically insoluble in water and acidic solutions. | [1][5] |
| Solubility (Sodium Salt) | Freely soluble in water (up to 100 mg/mL). | [1][7][10][11] |
| Optimal pH for Solubility | Soluble in aqueous solutions above pH 7.5. | [1][2] |
| Light Sensitivity | Yes, sensitive to light. | [2][14] |
Experimental Protocols
Protocol 1: Preparation of 100 mg/mL this compound Stock Solution
Materials:
-
Novobiocin Sodium Salt (e.g., this compound)
-
Sterile, deionized water
-
Sterile 15 mL or 50 mL conical tubes
-
0.22 µm syringe filter
-
Sterile syringe
-
Vortex mixer
-
Water bath or sonicator (optional)
Methodology:
-
In a sterile environment (e.g., a laminar flow hood), weigh 1 gram of Novobiocin Sodium Salt and transfer it to a sterile conical tube.
-
Add 10 mL of sterile, deionized water to the tube.
-
Vortex vigorously until the powder is fully dissolved. The solution should be clear.
-
If the powder does not dissolve readily, warm the solution in a 37°C to 60°C water bath for 5-10 minutes or use a sonicator, mixing intermittently until a clear solution is achieved.[7]
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new set of sterile, light-protecting (amber) cryovials or microcentrifuge tubes in appropriate aliquots to avoid multiple freeze-thaw cycles.
-
Label the aliquots clearly with the name, concentration (100 mg/mL), and date of preparation.
-
Store at -20°C for up to 6 months.[7]
Troubleshooting and Visual Guides
Use the following decision tree to troubleshoot precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
The chemical basis for this compound's solubility behavior is rooted in its pH-dependent equilibrium.
Caption: Relationship between pH, this compound form, and solubility.
References
- 1. Novobiocin | C31H36N2O11 | CID 54675769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novobiocin [drugfuture.com]
- 3. Novobiocin | 303-81-1 [amp.chemicalbook.com]
- 4. Effect of Novobiocin and Its Combination with Tetracycline, Chloramphenicol, Erythromycin, and Lincomycin on the Microbial Generation of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novobiocin Sodium | C31H35N2NaO11 | CID 23663939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novobiocin, Ready Made Solution, SBR00032, Sigma-Aldrich [sigmaaldrich.com]
- 9. BAM R50: Novobiocin Solution | FDA [fda.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. fda.gov [fda.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
- 16. Novobiocin precipitates histones at concentrations normally used to inhibit eukaryotic type II topoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novobiocin precipitates histones at concentrations normally used to inhibit eukaryotic type II topoisomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novobiocin - Wikipedia [en.wikipedia.org]
Navigating the Nuances of Albamycin Stability: A Technical Support Center
For researchers, scientists, and drug development professionals working with Albamycin (novobiocin), ensuring its stability throughout experimental procedures is paramount to obtaining reliable and reproducible results. This technical support center provides a comprehensive guide to the stability of this compound under various pH and temperature conditions, detailed experimental protocols for stability assessment, and troubleshooting guidance for common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound's stability is significantly influenced by pH, temperature, and light. Generally, it exhibits greater stability in acidic conditions compared to neutral or alkaline environments, especially at elevated temperatures. The sodium salt of novobiocin is more water-soluble and is often used for preparing aqueous solutions.
Q2: What is the recommended method for preparing a stock solution of this compound?
A2: To prepare a stock solution, it is recommended to use the sodium salt of novobiocin and dissolve it in a suitable solvent, such as water or dimethyl sulfoxide (DMSO), at a concentration of 10-100 mg/mL. For aqueous solutions, it is advisable to use purified water and filter-sterilize the solution.
Q3: How should this compound solutions be stored?
A3: For short-term storage (up to a few days), aqueous solutions should be kept at 2-8°C and protected from light. For long-term storage, it is recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C for up to six months. Avoid repeated freeze-thaw cycles, as this can lead to degradation.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is known to be light-sensitive. All solutions should be stored in amber vials or containers wrapped in aluminum foil to protect them from light exposure, which can cause degradation.
Quantitative Stability Data
The stability of this compound is highly dependent on the specific conditions of your experiment. The following tables summarize the available quantitative data on the stability of this compound (novobiocin) at different pH values and temperatures.
Table 1: Stability of Novobiocin Sodium Salt in Aqueous Solution (100 mg/mL, pH 7.5)
| Temperature | Half-life | Storage Duration for Aliquots |
| 25°C | ~30 days[1] | Not recommended for long-term |
| 4°C | Several months[1] | Up to 3 months |
| -20°C / -80°C | Not specified | Up to 6 months[1] |
Table 2: Relative Stability of Novobiocin at Elevated Temperature (72°C)
| pH | Relative Stability |
| 5.0 | More stable |
| 7.3 | Less stable |
Note: This data indicates that novobiocin is more resistant to degradation at a lower pH when subjected to high temperatures.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.
-
Acid Hydrolysis: Incubate an this compound solution (e.g., 1 mg/mL) in 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Incubate an this compound solution in 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat an this compound solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of this compound or its solution to elevated temperatures (e.g., 80°C) for a defined period.
-
Photodegradation: Expose an this compound solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A dark control should be run in parallel.
Samples from each stress condition should be analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Protocol 2: Stability-Indicating HPLC Method for Novobiocin (Example)
While a universally validated method is not available in the public domain, the following provides a starting point for developing a stability-indicating HPLC method. Method development and validation are crucial for accurate stability assessment.[1][2][3][4]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 25 mM potassium phosphate, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 307 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Validation of the method should be performed according to ICH guidelines and include specificity, linearity, accuracy, precision, and robustness.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in aqueous solution | Low pH of the solution. The amorphous acid form of novobiocin is less soluble than the sodium salt and can precipitate at acidic pH.[5] | Ensure the pH of the solution is above 7.5 for the sodium salt. If working at a lower pH is necessary, consider using a co-solvent or preparing a fresh solution immediately before use. |
| High concentration of the drug. | Prepare a more dilute solution or use a solubilizing agent compatible with your experiment. | |
| Interaction with components in the buffer or media. | Test the solubility of this compound in your specific buffer or media before starting the experiment. Consider using a different buffer system. | |
| Loss of biological activity | Degradation due to improper storage (temperature, light exposure). | Store solutions as recommended (aliquoted, frozen, and protected from light). Prepare fresh working solutions from a frozen stock for each experiment. |
| Degradation due to pH instability in the experimental medium. | Monitor the pH of your culture medium or reaction buffer. If the pH is expected to change during the experiment, assess the stability of this compound under those conditions. | |
| Conversion of the active amorphous form to the inactive crystalline form in aqueous suspension.[5] | Use freshly prepared solutions. Avoid prolonged storage of aqueous suspensions. | |
| Inconsistent experimental results | Variable potency of this compound solutions. | Standardize the preparation and storage of your this compound solutions. Use a fresh aliquot for each experiment to minimize variability. |
| Degradation during the experiment. | Minimize the exposure of your working solutions to harsh conditions (e.g., high temperature, direct light) during the experimental setup and execution. |
Visualizing Experimental Workflows
To aid in the design and execution of your stability studies, the following diagrams illustrate key experimental workflows.
References
Technical Support Center: Overcoming Albamycin's Low Permeability in Gram-Negative Bacteria
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome the low permeability of Albamycin (novobiocin) in Gram-negative bacteria. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during your experiments.
Frequently Asked Questions
Q1: Why is this compound (novobiocin) generally ineffective against Gram-negative bacteria?
A1: this compound's poor activity against Gram-negative bacteria is primarily due to two factors:
-
The Outer Membrane Barrier: Gram-negative bacteria possess an outer membrane (OM) that acts as a formidable permeability barrier.[1][2][3][4][5] This membrane is an asymmetric bilayer with a tightly packed lipopolysaccharide (LPS) outer leaflet, which restricts the entry of many antibiotics, including the bulky and hydrophobic this compound molecule.[1][2][5][6]
-
Efflux Pumps: Even if this compound molecules manage to cross the outer membrane, Gram-negative bacteria have multidrug efflux pumps, such as those from the Resistance-Nodulation-Division (RND) family, that actively transport the antibiotic out of the cell before it can reach its intracellular target, DNA gyrase.[1][7][8][9][10]
Q2: What are the main strategies to improve this compound's efficacy against Gram-negative bacteria?
A2: The two primary strategies focus on overcoming the barriers mentioned above:
-
Outer Membrane Permeabilization: Using agents that disrupt the integrity of the outer membrane, allowing this compound to gain access to the periplasm and subsequently the cytoplasm.[1][3][11][12]
-
Efflux Pump Inhibition: Employing compounds that block the activity of efflux pumps, leading to the intracellular accumulation of this compound.[8][9][10][13]
These strategies often involve combination therapy, where this compound is co-administered with an outer membrane permeabilizer or an efflux pump inhibitor (EPI).[1][14][15][16][17][18]
Q3: How can I determine if a compound is acting as an outer membrane permeabilizer?
A3: You can assess outer membrane permeability using fluorescent probes like N-phenyl-1-naphthylamine (NPN).[19][20][21] NPN is a hydrophobic dye that fluoresces weakly in aqueous environments but strongly when it enters the hydrophobic interior of a membrane. An increase in NPN fluorescence in the presence of your test compound indicates that it has disrupted the outer membrane, allowing NPN to partition into the phospholipid bilayer.[19]
Q4: What is a common method to test for efflux pump inhibition?
A4: A widely used method is a substrate accumulation assay using a fluorescent dye that is a known substrate of efflux pumps, such as ethidium (B1194527) bromide (EtBr) or Hoechst 33342.[22][23][24][25] In the presence of an effective efflux pump inhibitor, the fluorescent substrate will be retained within the bacterial cells, leading to a measurable increase in fluorescence compared to untreated cells.[22][25]
Q5: What is a "checkerboard assay" and how is it used in this context?
A5: A checkerboard assay is a microdilution method used to assess the interaction between two compounds, in this case, this compound and a potential potentiator (an outer membrane permeabilizer or an efflux pump inhibitor).[25] By testing a range of concentrations of both substances in a matrix format, you can determine if their combined effect is synergistic, additive, indifferent, or antagonistic. A significant reduction in the Minimum Inhibitory Concentration (MIC) of this compound in the presence of the potentiator indicates a synergistic or additive effect.[1][13]
Troubleshooting Common Experimental Issues
Issue 1: High variability in my NPN outer membrane permeability assay results.
-
Possible Cause 1: Inconsistent bacterial growth phase. The composition and integrity of the bacterial outer membrane can vary with the growth phase.
-
Troubleshooting Tip: Always use bacteria from the same growth phase for your experiments, typically the mid-logarithmic phase, to ensure consistency.[19]
-
-
Possible Cause 2: Interference from your test compound. Your compound might have intrinsic fluorescence at the excitation/emission wavelengths of NPN.
-
Troubleshooting Tip: Run a control with your compound alone (without bacteria or NPN) to check for background fluorescence. Also, run a control with your compound and NPN (without bacteria) to check for any direct interaction.
-
Issue 2: No significant increase in fluorescence in my ethidium bromide (EtBr) accumulation assay, even with a known efflux pump inhibitor.
-
Possible Cause 1: Insufficient energy source for efflux pumps. Efflux pumps in Gram-negative bacteria are often energized by the proton motive force.[13] If the bacteria are not metabolically active, the efflux pumps will not be active, and you won't observe a difference with an inhibitor.
-
Troubleshooting Tip: Ensure your bacterial suspension is in a buffer that allows for metabolic activity. Some protocols call for the addition of glucose to energize the cells before measuring efflux.[22]
-
-
Possible Cause 2: The target efflux pump is not expressed or is not the primary pump for EtBr in your bacterial strain.
-
Troubleshooting Tip: Confirm that your bacterial strain expresses the efflux pump of interest. Consider using a strain known to overexpress a specific RND pump. Also, verify in the literature that EtBr is a good substrate for the pump you are studying.
-
Issue 3: The MIC of this compound does not decrease in my checkerboard assay, even though I suspect my compound is a potentiator.
-
Possible Cause 1: The concentration range of the potentiator is not optimal. The potentiation effect may only occur within a specific concentration range. Too low a concentration may be ineffective, while too high a concentration might be toxic to the bacteria on its own, confounding the results.
-
Troubleshooting Tip: Test a wider range of concentrations for your potentiator in the checkerboard assay. Also, determine the MIC of the potentiator alone to ensure you are using it at sub-inhibitory concentrations.[13]
-
-
Possible Cause 2: The chosen Gram-negative strain is not suitable. The specific mechanisms of resistance can vary between different species and even strains of Gram-negative bacteria.
-
Troubleshooting Tip: Test your combination on a panel of different Gram-negative strains, including relevant clinical isolates. Some potentiation effects may be species- or strain-specific.[26]
-
Quantitative Data Summary
The effectiveness of a potentiator is often quantified by the reduction in the Minimum Inhibitory Concentration (MIC) of this compound. The Fractional Inhibitory Concentration Index (FICI) is calculated from checkerboard assays to determine synergy. Synergy is typically defined as an FICI of ≤ 0.5.[1]
Table 1: Examples of this compound Potentiation in Gram-Negative Bacteria
| Gram-Negative Species | Potentiator | Fold Reduction in this compound MIC | Reference |
| Klebsiella pneumoniae | cWY6 (peptide) | >120 | [26] |
| Salmonella enterica | cWY6 (peptide) | >120 | [26] |
| Escherichia coli | Lipoguanidine 5g | Up to 64 | [27] |
| Pseudomonas aeruginosa | Lipoguanidine 5g | Up to 64 | [27] |
| Klebsiella pneumoniae | Lipoguanidine 5g | Up to 64 | [27] |
| Acinetobacter baumannii | Lipoguanidine 5g | Up to 64 | [27] |
| Pseudomonas sp. | Polyethylenimine (PEI) | Significant sensitization | [28] |
| Stenotrophomonas nitritireducens | Polyethylenimine (PEI) | Significant sensitization | [28] |
Note: The exact fold reduction can vary depending on the specific strain and experimental conditions.
Experimental Protocols & Visualizations
Here we provide detailed methodologies for key experiments and visual diagrams to illustrate important concepts.
Protocol 1: Outer Membrane Permeability Assay (NPN Uptake)
This protocol is adapted from established methods to assess the ability of a test compound to permeabilize the outer membrane of Gram-negative bacteria.[19][20][21]
Materials:
-
Gram-negative bacterial strain of interest
-
Appropriate growth medium (e.g., LB broth)
-
HEPES buffer (5 mM, pH 7.2)
-
N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)
-
Test compound stock solution
-
96-well black microplate with a clear bottom
-
Fluorometer/plate reader (Excitation: 350 nm, Emission: 420 nm)
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate the bacterial strain in the growth medium and incubate overnight at 37°C with shaking.
-
The next day, subculture the bacteria into fresh medium and grow to the mid-logarithmic phase (e.g., OD₆₀₀ of 0.4-0.6).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with HEPES buffer and resuspend in HEPES buffer to a final OD₆₀₀ of 0.5.
-
-
Assay Setup:
-
In the 96-well plate, add 100 µL of the bacterial suspension to each well.
-
Add NPN to the bacterial suspension to a final concentration of 10 µM.
-
Add varying concentrations of your test compound to the wells. Include a positive control (e.g., Polymyxin B) and a negative control (vehicle).
-
Immediately measure the fluorescence over time (e.g., every minute for 15-30 minutes) using the fluorometer.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with bacteria and NPN but no test compound).
-
Plot the fluorescence intensity against time or the concentration of the test compound. An increase in fluorescence compared to the negative control indicates outer membrane permeabilization.
-
Diagram 1: Workflow for NPN Outer Membrane Permeability Assay
Caption: Workflow for assessing outer membrane permeability using the NPN uptake assay.
Protocol 2: Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)
This protocol is designed to measure the inhibitory effect of a test compound on efflux pumps using ethidium bromide (EtBr).[22][24]
Materials:
-
Gram-negative bacterial strain (preferably one that overexpresses an RND efflux pump)
-
Appropriate growth medium
-
Phosphate-buffered saline (PBS)
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) stock solution (a proton motive force uncoupler)
-
Ethidium bromide (EtBr) stock solution
-
Glucose solution (e.g., 0.4% w/v)
-
Test compound stock solution
-
96-well black microplate
-
Fluorometer/plate reader (Excitation: ~530 nm, Emission: ~600 nm)
Procedure:
-
Bacterial Culture Preparation:
-
Grow bacteria to the mid-log phase as described in Protocol 1.
-
Harvest cells by centrifugation, wash with PBS, and resuspend in PBS.
-
-
Dye Loading:
-
Pre-treat the bacterial suspension with CCCP (e.g., at 100 µM) for a few minutes to de-energize the cells and inhibit efflux.
-
Add EtBr to the de-energized cell suspension (e.g., at 2 µg/mL) and incubate for a defined period (e.g., 60 minutes) at 37°C to allow the dye to load into the cells.
-
Centrifuge the cells to remove the extracellular EtBr and CCCP, and wash with PBS.
-
Resuspend the EtBr-loaded cells in PBS.
-
-
Efflux Measurement:
-
Aliquot the EtBr-loaded cell suspension into the 96-well plate.
-
Add your test compound at various concentrations. Include a positive control (e.g., a known EPI like PAβN) and a negative control (vehicle).
-
Initiate efflux by adding glucose to the wells to re-energize the cells.
-
Immediately begin kinetic fluorescence readings. A decrease in fluorescence over time indicates active efflux of EtBr.
-
-
Data Analysis:
-
Calculate the rate of fluorescence decrease for each condition.
-
A slower rate of fluorescence decrease in the presence of your test compound compared to the negative control indicates inhibition of efflux.
-
Diagram 2: Mechanism of Efflux Pump Inhibition
Caption: this compound efflux by RND pumps and inhibition by an Efflux Pump Inhibitor (EPI).
Protocol 3: Minimum Inhibitory Concentration (MIC) and Checkerboard Synergy Assay
This protocol determines the MIC of this compound alone and in combination with a potentiator to assess synergy.[13][25][29]
Materials:
-
Gram-negative bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Test compound (potentiator) stock solution
-
Sterile 96-well microplates
-
Incubator (37°C)
-
Microplate reader (for OD₆₀₀ measurement)
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in CAMHB. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]
-
Dilute this suspension to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the assay wells.
-
-
Plate Setup (Checkerboard):
-
Prepare serial two-fold dilutions of this compound horizontally across the plate in CAMHB.
-
Prepare serial two-fold dilutions of the test compound vertically down the plate in CAMHB.
-
The final volume in each well should be 200 µL, containing the appropriate concentrations of this compound, the test compound, and the bacterial inoculum.
-
Include controls:
-
Bacteria with this compound only (to determine this compound's MIC).
-
Bacteria with the test compound only (to determine its MIC).
-
Bacteria only (growth control).
-
Broth only (sterility control).
-
-
-
Incubation and Reading:
-
Data Analysis (Calculating FICI):
-
The Fractional Inhibitory Concentration (FIC) is calculated for each component:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Potentiator = (MIC of Potentiator in combination) / (MIC of Potentiator alone)
-
-
The FICI is the sum of the FICs: FICI = FIC of this compound + FIC of Potentiator.
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive or Indifferent
-
FICI > 4.0: Antagonism
-
-
Diagram 3: Logical Flow for Synergy Assessment
Caption: Logical workflow for determining synergy between this compound and a test compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The antibiotic novobiocin binds and activates the ATPase that powers lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multidrug-resistant bacteria: overcoming antibiotic permeability barriers of gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Outer Membrane Permeability and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hacking the Permeability Barrier of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novobiocin Susceptibility of MukBEF-Deficient Escherichia coli Is Combinatorial with Efflux and Resides in DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of efflux pumps in Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agents that increase the permeability of the outer membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming Intrinsic Resistance in Gram-negative Bacteria using Small Molecule Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Combination antibiotic therapy for multidrug-resistant Gram-negative bacteria | Upsala Journal of Medical Sciences [ujms.net]
- 15. Combination Therapy for Treatment of Infections with Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combination therapy for treatment of infections with gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combination antibiotic therapy for multidrug-resistant, gram-negative bacteria | Infection Update [infectweb.com]
- 18. Efficacy of Combination Therapies for the Treatment of Multi-Drug Resistant Gram-Negative Bacterial Infections Based on Meta-Analyses [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. journals.asm.org [journals.asm.org]
- 24. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 25. New Multidrug Efflux Inhibitors for Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. Method for Estimation of Low Outer Membrane Permeability to β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Albamycin and Novobiocin: An In-Depth Scientific Guide
For Immediate Publication
Albamycin vs. Novobiocin: Unraveling the Identity of a Classic Antibiotic
For researchers, scientists, and professionals in drug development, precision in terminology and a deep understanding of compound characteristics are paramount. This guide addresses the identity of this compound and Novobiocin, providing a comprehensive overview of the compound's mechanism of action, antibacterial efficacy, and relevant experimental protocols.
It is definitively established that This compound is a trade name for the antibiotic novobiocin .[1] The two are, therefore, the same chemical compound. Novobiocin is an aminocoumarin antibiotic originally isolated from the actinomycete Streptomyces niveus.[1][2] It was licensed for clinical use in the 1960s under the brand name this compound by Upjohn.[1] While the oral formulation was later withdrawn due to a lack of efficacy, novobiocin remains a valuable tool in research and specific clinical applications, such as in the treatment of MRSA and for differentiating Staphylococcus saprophyticus from other coagulase-negative staphylococci in laboratory settings.[1]
Mechanism of Action: DNA Gyrase Inhibition
Novobiocin exerts its primary antibacterial effect by inhibiting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair. Specifically, novobiocin targets the GyrB subunit of the enzyme.[1][3] This action is achieved through competitive inhibition of the ATPase activity of the GyrB subunit, preventing the hydrolysis of ATP that is necessary for the enzyme's function.[1][2] By blocking this energy transduction step, novobiocin prevents the negative supercoiling of DNA, leading to the cessation of DNA replication and ultimately, bacterial cell death.[3][4]
The binding site of novobiocin on the GyrB subunit is distinct from that of another major class of DNA gyrase inhibitors, the fluoroquinolones, which target the GyrA subunit responsible for DNA nicking and ligation.[1]
In addition to its primary target, novobiocin has been shown to weakly inhibit the C-terminal ATPase activity of the eukaryotic chaperone protein Hsp90 (Heat shock protein 90) and can also bind to and activate the Gram-negative lipopolysaccharide transporter LptBFGC.[1][5]
Caption: Mechanism of Novobiocin action on bacterial DNA gyrase.
Comparative Antibacterial Efficacy
Novobiocin has a narrow spectrum of activity, primarily against Gram-positive bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Below is a summary of reported MIC values for novobiocin against various bacterial strains.
| Bacterial Species | Strain | MIC (µg/mL) | Notes |
| Escherichia coli | ΔmukB ΔtolC | 0.05 | MukBEF-deficient strain showing increased susceptibility.[6] |
| Salmonella enterica | Parent Strain | >30 | Wild-type showing high resistance.[7] |
| Enterococcus faecium | Vancomycin-Susceptible (10 isolates) | 0.5 - 2.0 | Range for vancomycin-susceptible isolates.[8] |
| Enterococcus faecium | Vancomycin-Resistant (60 isolates) | 0.5 - 2.0 | Range for vancomycin-resistant isolates.[8] |
| Enterococcus faecalis | VanA (2 isolates) | >512 | High resistance observed in these isolates.[8] |
Note: MIC values can vary based on the specific strain, testing methodology, and media used.
Experimental Protocols
Accurate determination of antibacterial efficacy is critical. The following outlines the standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of novobiocin.
Protocol: Broth Microdilution for MIC Determination
1. Preparation of Novobiocin Stock Solution:
-
Weigh a precise amount of novobiocin powder and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
2. Preparation of Bacterial Inoculum:
-
From a pure, 18-24 hour culture on an appropriate agar plate, select 3-5 well-isolated colonies.
-
Transfer the colonies to a tube containing a sterile broth (e.g., Tryptic Soy Broth).
-
Incubate the broth at 35-37°C until the turbidity matches that of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Serial Dilution in Microtiter Plate:
-
Use a sterile 96-well microtiter plate.
-
Add 100 µL of sterile MHB to wells 2 through 12.
-
Prepare a working solution of novobiocin from the stock solution. Add 200 µL of this working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a positive control (inoculum without antibiotic), and well 12 as a negative control (sterile broth only).
4. Inoculation of the Plate:
-
Add the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL (or as per specific lab standards after inoculum addition).
5. Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
6. Interpretation of Results:
-
The MIC is defined as the lowest concentration of novobiocin at which there is no visible growth (i.e., the first clear well). This can be assessed visually or by using a microplate reader.
This guide confirms that this compound and Novobiocin are the same entity and provides essential data for researchers working with this antibiotic. The provided protocols and mechanism-of-action details serve as a foundational resource for further study and application.
References
- 1. Novobiocin - Wikipedia [en.wikipedia.org]
- 2. Energy coupling in DNA gyrase and the mechanism of action of novobiocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vumicro.com [vumicro.com]
- 4. Mode of Action of Novobiocin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antibiotic novobiocin binds and activates the ATPase that powers lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novobiocin Susceptibility of MukBEF-Deficient Escherichia coli Is Combinatorial with Efflux and Resides in DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
A Comparative Guide to the Efficacy of Albamycin and Other DNA Gyrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Albamycin (novobiocin) with other prominent DNA gyrase inhibitors, focusing on experimental data and methodologies. The information presented is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and application of these antibacterial agents.
Introduction to DNA Gyrase Inhibitors
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2] Its absence in eukaryotes makes it an ideal target for antibacterial drugs.[3] The two major classes of DNA gyrase inhibitors are the aminocoumarins, to which this compound belongs, and the quinolones.
This compound (Novobiocin): This aminocoumarin antibiotic acts by competitively inhibiting the ATPase activity of the DNA gyrase B (GyrB) subunit, thereby preventing the energy transduction required for DNA supercoiling.[4][5]
Quinolones (e.g., Ciprofloxacin): This class of synthetic antibiotics, which includes widely used drugs like ciprofloxacin, targets the DNA gyrase A (GyrA) subunit. They stabilize the complex formed between gyrase and DNA, leading to the accumulation of double-stranded DNA breaks.[3]
Comparative Efficacy: Quantitative Data
The efficacy of DNA gyrase inhibitors can be quantified using two key parameters: the 50% inhibitory concentration (IC50) in enzymatic assays and the minimum inhibitory concentration (MIC) in bacterial cultures.
Table 1: In Vitro DNA Gyrase Inhibition (IC50)
| Inhibitor | Target Subunit | Organism | IC50 (µM) | Reference |
| Novobiocin | GyrB | Escherichia coli | ~26 nM (0.026 µM) | [6] |
| Novobiocin | GyrB | Toxoplasma gondii (apicoplast) | ~0.3 | [7] |
| Ciprofloxacin | GyrA | Escherichia coli | ~0.8 | [7] |
| Ciprofloxacin | GyrA | Toxoplasma gondii (apicoplast) | ~7.7 | [7] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Table 2: Antibacterial Activity (MIC)
| Inhibitor | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Reference |
| Novobiocin | - | - | |
| Ciprofloxacin | 0.6 | 0.013 - 0.08 | [8] |
| Ciprofloxacin (Susceptible) | - | ≤1 | [9] |
| Ciprofloxacin (Resistant) | 128 (MRSA) | 64 | [10] |
Note: MIC values are highly dependent on the bacterial strain and its resistance profile.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor efficacy.
DNA Gyrase Supercoiling Inhibition Assay
This assay is a fundamental method to determine the in vitro efficacy of DNA gyrase inhibitors.
Objective: To measure the inhibition of DNA gyrase's ability to introduce negative supercoils into relaxed plasmid DNA.
Materials:
-
Purified DNA gyrase (A2B2 complex)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay Buffer (containing ATP, MgCl2, KCl, Tris-HCl, DTT, spermidine)
-
Inhibitor compound (e.g., this compound, Ciprofloxacin) dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., STEB buffer with SDS)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of the inhibitor.
-
Initiate the reaction by adding a defined amount of DNA gyrase enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).[1]
-
Terminate the reaction by adding the stop solution.
-
Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.
-
Visualize the DNA bands under UV light after staining and quantify the degree of supercoiling to determine the IC50 of the inhibitor.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Objective: To determine the in vivo efficacy of an inhibitor against specific bacterial strains.
Procedure (Broth Microdilution Method):
-
Prepare a serial dilution of the inhibitor in a 96-well microtiter plate containing a suitable bacterial growth medium.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive (no inhibitor) and negative (no bacteria) controls.
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the inhibitor in a clear well.
Mechanism of Action and Cellular Pathways
The distinct mechanisms of action of this compound and quinolones lead to different downstream cellular effects.
Caption: Inhibition of DNA Gyrase by this compound and Quinolones.
This diagram illustrates the distinct binding sites and immediate consequences of this compound and quinolone action on the DNA gyrase enzyme complex.
Experimental Workflow for Inhibitor Screening
A typical workflow for identifying and characterizing novel DNA gyrase inhibitors is outlined below.
Caption: Workflow for DNA Gyrase Inhibitor Discovery.
This flowchart depicts a standard pipeline for the discovery and preclinical evaluation of new DNA gyrase inhibitors.
Conclusion
This compound and quinolones represent two distinct and effective classes of DNA gyrase inhibitors. While both ultimately disrupt essential DNA processes, their different target subunits (GyrB vs. GyrA) have significant implications for their spectrum of activity, potential for cross-resistance, and downstream cellular effects. The choice of inhibitor for research or therapeutic development will depend on the specific bacterial target, the desired mechanism of action, and the prevailing resistance patterns. The experimental protocols outlined in this guide provide a foundation for the rigorous evaluation and comparison of these and other novel DNA gyrase inhibitors.
References
- 1. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. The interaction of drugs with DNA gyrase: a model for the molecular basis of quinolone action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novobiocin - Wikipedia [en.wikipedia.org]
- 5. Mutations in Topoisomerase IV and DNA Gyrase of Staphylococcus aureus: Novel Pleiotropic Effects on Quinolone and Coumarin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20230364057A1 - Bacterial dna gyrase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Resistance Between Albamycin and Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Albamycin (novobiocin) and fluoroquinolones, with a focus on the mechanisms of action, resistance, and, most critically, the phenomenon of cross-resistance. The information presented is supported by experimental data and detailed methodologies to aid in research and development efforts against antimicrobial resistance.
Mechanisms of Action: Targeting Bacterial DNA Gyrase
Both this compound and fluoroquinolones inhibit bacterial growth by targeting DNA gyrase, a type II topoisomerase essential for DNA replication, repair, and transcription. However, their specific binding sites and inhibitory mechanisms differ fundamentally. DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits.
-
This compound (Novobiocin): As an aminocoumarin antibiotic, this compound targets the GyrB subunit of DNA gyrase. It acts as a competitive inhibitor of the ATPase activity of GyrB, which is crucial for the energy-dependent process of introducing negative supercoils into DNA[1]. By blocking this energy transduction, this compound halts DNA replication.
-
Fluoroquinolones: This class of synthetic antibiotics targets the GyrA subunit of DNA gyrase and the ParC subunit of a related enzyme, topoisomerase IV. Fluoroquinolones bind to the enzyme-DNA complex, stabilizing the cleavage complex where the DNA is cut. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately cell death.
The distinct binding sites of these two antibiotic classes on the DNA gyrase complex are a key factor in understanding their resistance profiles and the potential for cross-resistance.
Caption: Figure 1. Differential Targeting of DNA Gyrase.
Mechanisms of Resistance
Bacterial resistance to both this compound and fluoroquinolones can arise through target modifications or reduced intracellular drug concentrations.
Target-Mediated Resistance
-
This compound Resistance: The primary mechanism of resistance to this compound is the acquisition of point mutations in the gyrB gene , which encodes its target, the GyrB subunit[1]. These mutations alter the drug-binding site, reducing the inhibitory effect of this compound. In Staphylococcus aureus, stepwise selection with novobiocin has been shown to lead to initial mutations in gyrB, followed by mutations in parE (encoding a subunit of topoisomerase IV) and additional mutations in gyrB at higher resistance levels[1].
-
Fluoroquinolone Resistance: Resistance to fluoroquinolones is most commonly associated with mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA and parC genes . However, mutations in gyrB have also been identified as a significant mechanism of fluoroquinolone resistance in various bacteria, including Pseudomonas aeruginosa and S. aureus[2][3]. These gyrB mutations can contribute to both low-level and high-level fluoroquinolone resistance.
Reduced Drug Accumulation
-
Efflux Pumps: Both this compound and fluoroquinolones can be substrates for multidrug efflux pumps. Overexpression of these pumps can reduce the intracellular concentration of the antibiotics, leading to decreased susceptibility. In Escherichia coli, the AcrAB-TolC efflux system is a major factor in its intrinsic resistance to novobiocin[4]. Similarly, various efflux pumps contribute to fluoroquinolone resistance in both Gram-positive and Gram-negative bacteria.
Cross-Resistance: An In-depth Analysis
Cross-resistance occurs when a single mechanism confers resistance to multiple antimicrobial agents. In the case of this compound and fluoroquinolones, this phenomenon is primarily rooted in their shared, albeit distinct, targeting of the DNA gyrase complex.
Target-Mediated Cross-Resistance
The most direct mechanism for cross-resistance involves mutations in the gyrB gene . Since this compound resistance is primarily driven by gyrB mutations, and these same mutations can also reduce the susceptibility to fluoroquinolones, there is a clear potential for cross-resistance. For instance, a study on P. aeruginosa demonstrated that mutations in gyrB play a crucial role in resistance to ciprofloxacin[2].
While selection with one drug does not always lead to high-level resistance to the other, the initial mutations in gyrB can provide a stepping stone for the development of broader resistance. Interestingly, some mutations can lead to complex phenotypes. For example, certain first-step fluoroquinolone-resistant S. aureus mutants with alterations in the grlB gene (homologous to gyrB) have been found to be hypersusceptible to novobiocin, suggesting an intricate interplay between the binding of these two drugs[5].
Quantitative Data on Cross-Resistance
The following tables summarize experimental data from various studies, illustrating the impact of gyrase mutations on the susceptibility to both novobiocin and fluoroquinolones.
Table 1: Impact of gyrB Mutations on Novobiocin and Ciprofloxacin MICs in Staphylococcus aureus
| Strain | Relevant Genotype | Novobiocin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fold Change (Novobiocin) | Fold Change (Ciprofloxacin) |
| Wild-Type | gyrB wild-type | 0.5 | 0.25 | - | - |
| Mutant 1 | gyrB (I102S) | 8 | 0.25 | 16 | 1 |
| Mutant 2 | gyrB (R144S) | 16 | 0.5 | 32 | 2 |
| Mutant 3 | gyrB (I102S, R144S) | 32 | 0.5 | 64 | 2 |
Data adapted from a study on S. aureus novobiocin-resistant mutants[1]. Note that while novobiocin MICs increased significantly, the impact on ciprofloxacin susceptibility was less pronounced in these specific mutants.
Table 2: Impact of gyrB Mutations on Fluoroquinolone MICs in Pseudomonas aeruginosa
| Strain | Relevant Genotype | Ciprofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) |
| Wild-Type | gyrA/gyrB wild-type | 0.25 | 1 |
| Mutant A | gyrB (S466Y) | 4 | 8 |
| Mutant B | gyrA (T83I) | 2 | 4 |
| Mutant C | gyrA (T83I), gyrB (S466Y) | 32 | 64 |
Data adapted from studies on P. aeruginosa fluoroquinolone-resistant mutants[2][6]. These data highlight the role of gyrB mutations in fluoroquinolone resistance.
Experimental Protocols
Selection of Resistant Mutants and Assessment of Cross-Resistance
This protocol outlines a general procedure for selecting for resistance to one agent and subsequently testing for cross-resistance to another.
Caption: Figure 2. Workflow for Cross-Resistance Assessment.
Protocol Steps:
-
Baseline Susceptibility: Determine the Minimum Inhibitory Concentration (MIC) of both this compound and a representative fluoroquinolone (e.g., ciprofloxacin) for the wild-type bacterial strain using the broth microdilution method.
-
Selection of Mutants:
-
Inoculate the wild-type strain into a series of broth dilutions containing sub-inhibitory concentrations of this compound.
-
After incubation, transfer an aliquot from the highest concentration showing growth to a new series of this compound dilutions.
-
Repeat this serial passage for a set number of days to select for resistant mutants.
-
-
Isolation and Confirmation: Isolate single colonies from the final passage. Confirm their resistance by re-determining the MIC of this compound.
-
Cross-Resistance Testing: Determine the MIC of the selected fluoroquinolone for the this compound-resistant isolates. A significant increase in the fluoroquinolone MIC compared to the wild-type indicates cross-resistance.
-
Genotypic Analysis: Sequence the gyrA, gyrB, parC, and parE genes of the resistant isolates to identify mutations that may be responsible for the resistance phenotype.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare Antibiotic Stock Solutions: Prepare high-concentration stock solutions of this compound and the chosen fluoroquinolone.
-
Prepare Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth.
-
Prepare Bacterial Inoculum: Grow the bacterial strain to be tested to the logarithmic phase and dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific bacterium (e.g., 35-37°C for 18-24 hours).
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Signaling Pathways and Logical Relationships
The development of resistance can be viewed as a logical progression of events, often involving the interplay between different resistance mechanisms.
Caption: Figure 3. Logical Pathways to Resistance.
Conclusion
The potential for cross-resistance between this compound and fluoroquinolones is a significant consideration in antimicrobial drug development and clinical practice. While their primary targets on the DNA gyrase complex are distinct, the involvement of gyrB mutations in resistance to both classes of antibiotics provides a clear molecular basis for this phenomenon. Furthermore, the broad substrate specificity of some efflux pumps can also contribute to cross-resistance. Understanding these intricate relationships is paramount for designing novel inhibitors that can circumvent existing resistance mechanisms and for implementing treatment strategies that minimize the selection of multidrug-resistant pathogens. Further research involving reciprocal selection studies and detailed characterization of emergent mutants will be invaluable in fully elucidating the landscape of cross-resistance between these two important classes of antibiotics.
References
- 1. Accumulation of Mutations in both gyrB and parE Genes Is Associated with High-Level Resistance to Novobiocin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutations in gyrB play an important role in ciprofloxacin-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of grlA, grlB, gyrA, and gyrB Mutations in 116 Unrelated Isolates of Staphylococcus aureus and Effects of Mutations on Ciprofloxacin MIC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novobiocin Susceptibility of MukBEF-Deficient Escherichia coli Is Combinatorial with Efflux and Resides in DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Examination of Methicillin-Resistant and Methicillin-Susceptible Staphylococcus aureus Mutants with Low-Level Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Mutations in gyrB play an important role in ciprofloxacin-resistant Pseudomonas aeruginosa | Semantic Scholar [semanticscholar.org]
The Synergistic Power of Albamycin (Novobiocin): A Comparative Guide to Antibiotic Combinations
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Albamycin (Novobiocin) with other antibiotics, supported by experimental data and detailed methodologies. Novobiocin, an aminocoumarin antibiotic, exhibits significant synergistic activity with several classes of antibiotics, offering promising avenues for combating antimicrobial resistance.
This guide outlines the synergistic and antagonistic interactions of Novobiocin, presenting quantitative data from key studies, detailed experimental protocols for reproducibility, and visual representations of the underlying mechanisms and workflows.
Synergistic and Antagonistic Interactions: A Comparative Overview
Novobiocin's interaction with other antibiotics is highly dependent on the partner drug and the target organism. While it demonstrates potent synergy with polymyxins, tetracycline, and rifampin, it shows antagonism with protein synthesis inhibitors like chloramphenicol, erythromycin, and lincomycin.
| Antibiotic Combination | Interaction | Target Organism(s) | Key Findings |
| Novobiocin + Polymyxin B | Synergistic | Gram-negative bacteria (e.g., Acinetobacter baumannii) | Novobiocin stimulates the lipopolysaccharide (LPS) transport system, enhancing polymyxin's efficacy.[1][2] |
| Novobiocin + Tetracycline | Synergistic | Escherichia coli | Synergy is observed in standard broth, but this effect is negated by high concentrations of magnesium ions.[3][4] |
| Novobiocin + Rifampin | Synergistic/Indifference | Methicillin-resistant Staphylococcus aureus (MRSA) | The combination is effective in eradicating MRSA colonization and preventing the emergence of rifampin resistance.[5][6][7][8] |
| Novobiocin + Penicillin | Synergistic | Bovine mastitis pathogens (e.g., Staphylococcus aureus) | The combination in a 1:2 ratio (penicillin:novobiocin) is more active than individual drugs. |
| Novobiocin + Chloramphenicol | Antagonistic | Escherichia coli | The combination's inhibitory effect is determined by the more potent of the two drugs acting alone.[3][4] |
| Novobiocin + Erythromycin | Antagonistic | Escherichia coli | Similar to chloramphenicol, the combination does not exceed the effect of the more potent antibiotic.[3][4] |
| Novobiocin + Lincomycin | Antagonistic | Escherichia coli | The antagonistic interaction follows the same pattern as with other 50S ribosomal subunit inhibitors.[3][4] |
Mechanisms of Synergistic Action
The synergistic effects of Novobiocin combinations can be attributed to distinct molecular mechanisms.
Novobiocin and Polymyxin: A Two-Pronged Attack on Gram-Negative Bacteria
The synergy between Novobiocin and polymyxin is a compelling example of a multi-target approach. Polymyxins primarily disrupt the outer membrane of Gram-negative bacteria by binding to lipopolysaccharide (LPS). Novobiocin, in addition to its primary role as a DNA gyrase inhibitor, has been shown to bind to and stimulate the LptB component of the Lpt (lipopolysaccharide transport) complex.[1][2] This stimulation of LPS transport is believed to further destabilize the outer membrane, thereby increasing its permeability and enhancing the uptake of both antibiotics.
Novobiocin and Tetracycline: The Role of Magnesium Ions
The synergistic interaction between Novobiocin and tetracycline against E. coli is influenced by the concentration of magnesium ions (Mg²⁺).[3][4] Novobiocin is known to chelate Mg²⁺ ions, which are essential for the stability of the bacterial cell wall and the function of various enzymes. Tetracycline's activity is also affected by divalent cations. The proposed mechanism suggests that by reducing the availability of extracellular Mg²⁺, Novobiocin may increase the permeability of the bacterial cell envelope, thereby facilitating the entry of tetracycline to its ribosomal target. However, at high Mg²⁺ concentrations, this synergistic effect is abolished.
Novobiocin and Rifampin: Preventing the Emergence of Resistance
The combination of Novobiocin and rifampin has shown efficacy in eradicating MRSA colonization, with a key advantage being the prevention of rifampin resistance.[5][6] Rifampin monotherapy is often associated with the rapid development of resistance. While the precise molecular mechanism of synergy is not fully elucidated, it is hypothesized that the dual targeting of essential but different cellular processes (DNA gyrase by Novobiocin and RNA polymerase by rifampin) creates a higher barrier for the development of resistance.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
1. Preparation of Materials:
-
Bacterial Strain: Escherichia coli (or other target organism) cultured in a suitable broth (e.g., Mueller-Hinton Broth - MHB) to the logarithmic growth phase.
-
Antibiotics: Stock solutions of Novobiocin and the second antibiotic (e.g., Tetracycline) at known concentrations.
-
96-Well Microtiter Plates: Sterile, U-bottom plates.
-
Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
2. Experimental Procedure:
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of the 96-well plate.
-
Create a serial two-fold dilution of Novobiocin along the x-axis (e.g., columns 1-10) and a serial two-fold dilution of the second antibiotic along the y-axis (e.g., rows A-G).
-
Column 11 serves as a control for the second antibiotic alone, and row H serves as a control for Novobiocin alone.
-
A well with only broth and another with broth and the bacterial inoculum serve as sterility and growth controls, respectively.
-
-
Inoculation:
-
Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well with 100 µL of the final bacterial suspension.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4: Additive or Indifference
-
4: Antagonism
-
-
Time-Kill Curve Assay
The time-kill curve assay provides information on the bactericidal or bacteriostatic activity of an antibiotic combination over time.
1. Preparation of Materials:
-
Bacterial Strain: An overnight culture of the target organism (e.g., MRSA) diluted in fresh broth to a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Antibiotics: Novobiocin and the second antibiotic (e.g., Rifampin) at desired concentrations (e.g., at their MIC or sub-MIC levels).
-
Culture Tubes: Sterile glass tubes.
-
Agar Plates: Tryptic Soy Agar (TSA) or other suitable agar for colony counting.
2. Experimental Procedure:
-
Setup: Prepare culture tubes containing:
-
Growth control (no antibiotic)
-
Novobiocin alone
-
Second antibiotic alone
-
Novobiocin and the second antibiotic in combination
-
-
Inoculation: Inoculate each tube with the prepared bacterial suspension.
-
Incubation: Incubate all tubes at 37°C with shaking.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw aliquots from each tube.
-
Serial Dilution and Plating: Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 24-48 hours and count the number of colonies (CFU/mL).
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy: A ≥ 2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Indifference: A < 2 log₁₀ change in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2 log₁₀ increase in CFU/mL between the combination and the most active single agent.
-
Conclusion
The synergistic combinations of this compound (Novobiocin) with other antibiotics represent a valuable strategy in the fight against multidrug-resistant bacteria. The well-documented synergy with polymyxins against Gram-negative pathogens, the prevention of resistance when combined with rifampin against MRSA, and the conditional synergy with tetracycline highlight the diverse potential of Novobiocin in combination therapy. Understanding the underlying mechanisms and employing standardized experimental protocols are crucial for the continued development and optimization of these promising therapeutic approaches. Conversely, the antagonistic interactions with certain protein synthesis inhibitors underscore the importance of careful selection of antibiotic partners. Further research into these synergistic and antagonistic relationships will undoubtedly pave the way for novel and effective treatment regimens.
References
- 1. Novobiocin enhances polymyxin activity by stimulating lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novobiocin Enhances Polymyxin Activity by Stimulating Lipopolysaccharide Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Novobiocin and Its Combination with Tetracycline, Chloramphenicol, Erythromycin, and Lincomycin on the Microbial Generation of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of novobiocin and its combination with tetracycline, chloramphenicol, erythromycin, and lincomycin on the microbial generation of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of short courses of oral novobiocin-rifampin in eradicating carrier state of methicillin-resistant Staphylococcus aureus and in vitro killing studies of clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of novobiocin and rifampin alone and in combination against oxacillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serum inhibitory and bactericidal activity against methicillin-resistant Staphylococcus aureus in volunteers receiving novobiocin and rifampin alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
Albamycin™ (Novobiocin): A Guide for Use as a Reference Standard in Antibiotic Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Albamycin™ (novobiocin) as a reference standard in antibiotic screening assays. It offers an objective evaluation of its performance against other common reference antibiotics, supported by experimental data and detailed protocols.
Introduction to this compound as a Reference Standard
This compound, the brand name for the antibiotic novobiocin, is a potent aminocoumarin antibiotic derived from Streptomyces niveus.[1] Its well-characterized mechanism of action, inhibiting bacterial DNA gyrase and DNA topoisomerase IV, makes it a valuable tool in antimicrobial research.[1] In antibiotic screening assays, a reference standard is crucial for quality control, ensuring the validity and reproducibility of results. This compound serves this purpose by providing a benchmark against which the activity of novel antimicrobial compounds can be measured.
Performance Comparison of this compound and Alternative Reference Standards
The performance of a reference standard is typically evaluated by its consistent activity against specific quality control (QC) bacterial strains. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide expected ranges for the minimum inhibitory concentration (MIC) and zone of inhibition for various antibiotic/QC strain combinations.[2][3][4][5]
While this compound is a useful reference, particularly for certain Gram-positive organisms, a variety of other antibiotics are also routinely used as reference standards in broader screening programs. These include vancomycin, tetracycline, and gentamicin, each with a distinct spectrum of activity. The choice of a reference standard often depends on the specific goals of the screening assay and the types of microorganisms being tested.
Below are comparative data for this compound and selected alternative reference standards against commonly used ATCC (American Type Culture Collection) quality control strains.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (in µg/mL)
| Antibiotic | Organism | ATCC Strain | MIC Range (µg/mL) |
| Novobiocin | Staphylococcus aureus | ATCC 29213 | 0.06 - 0.5 |
| Vancomycin | Staphylococcus aureus | ATCC 29213 | 0.5 - 2 |
| Tetracycline | Staphylococcus aureus | ATCC 29213 | 0.12 - 1 |
| Gentamicin | Staphylococcus aureus | ATCC 29213 | 0.12 - 1 |
| Tetracycline | Escherichia coli | ATCC 25922 | 0.5 - 2 |
| Gentamicin | Escherichia coli | ATCC 25922 | 0.25 - 1 |
| Vancomycin | Enterococcus faecalis | ATCC 29212 | 1 - 4 |
| Tetracycline | Enterococcus faecalis | ATCC 29212 | 8 - 32 |
| Gentamicin | Pseudomonas aeruginosa | ATCC 27853 | 0.5 - 2 |
Data compiled from CLSI and EUCAST guidelines.
Table 2: Comparative Zone of Inhibition Data (in mm)
| Antibiotic (Disk Potency) | Organism | ATCC Strain | Zone Diameter Range (mm) |
| Novobiocin (5 µg) | Staphylococcus saprophyticus | ATCC 15305 | ≤15 (Resistant) |
| Novobiocin (30 µg) | Staphylococcus aureus | ATCC 25923 | ≥22 (Susceptible) |
| Vancomycin (30 µg) | Staphylococcus aureus | ATCC 25923 | 15 - 19 |
| Tetracycline (30 µg) | Staphylococcus aureus | ATCC 25923 | 19 - 28 |
| Gentamicin (10 µg) | Staphylococcus aureus | ATCC 25923 | 19 - 27 |
| Tetracycline (30 µg) | Escherichia coli | ATCC 25922 | 19 - 25 |
| Gentamicin (10 µg) | Escherichia coli | ATCC 25922 | 19 - 26 |
| Gentamicin (10 µg) | Pseudomonas aeruginosa | ATCC 27853 | 16 - 21 |
Data compiled from CLSI and EUCAST guidelines.
Experimental Protocols
Accurate and reproducible results in antibiotic screening depend on standardized experimental protocols. The two most common methods for determining antimicrobial susceptibility are the Broth Microdilution method for MIC determination and the Kirby-Bauer Disk Diffusion method for assessing zones of inhibition.
Broth Microdilution Method (for MIC Determination)
This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Inoculum Preparation:
- Select three to five isolated colonies of the test organism from an 18-24 hour agar plate.
- Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth).
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
- Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antibiotic Dilutions:
- Perform serial twofold dilutions of the reference standard (e.g., this compound) and test compounds in a 96-well microtiter plate. The final volume in each well should be 100 µL.
- Include a growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth).
3. Inoculation and Incubation:
- Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the organism.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
1. Inoculum Preparation:
- Prepare an inoculum suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[6][7]
2. Inoculation of Agar Plate:
- Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
- Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[6]
- Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.
3. Application of Antibiotic Disks:
- Aseptically place the antibiotic disks (e.g., a 30 µg this compound disk) on the surface of the agar.
- Ensure the disks are at least 24 mm apart from each other and from the edge of the plate.[6]
- Gently press each disk to ensure complete contact with the agar surface.
4. Incubation:
- Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[6]
5. Interpretation of Results:
- Measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a ruler or caliper.
- Compare the measured zone diameter to the established interpretive criteria from CLSI or EUCAST to determine if the organism is susceptible, intermediate, or resistant to the antibiotic.[7]
Visualizations
Mechanism of Action of this compound (Novobiocin)
Caption: Mechanism of this compound action.
Workflow for Antibiotic Screening (Disk Diffusion)
Caption: Disk diffusion screening workflow.
Comparison of Reference Standards
Caption: Comparison of reference standards.
References
- 1. szu.gov.cz [szu.gov.cz]
- 2. chainnetwork.org [chainnetwork.org]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. iacld.com [iacld.com]
- 5. scribd.com [scribd.com]
- 6. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 7. EUCAST: Clinical Breakpoint Tables [eucast.org]
A Comparative Analysis of Albamycin (Novobiocin) and Coumermycin A1: Potent Inhibitors of Bacterial DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Albamycin (novobiocin) and coumermycin A1, two closely related aminocoumarin antibiotics. Both compounds are potent inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication, making them valuable subjects of study in the ongoing search for novel antibacterial agents. This document synthesizes experimental data on their mechanism of action, antibacterial spectrum, and resistance profiles to offer a comprehensive resource for the scientific community.
Mechanism of Action: Targeting the GyrB Subunit
Both novobiocin and coumermycin A1 exert their antibacterial effect by inhibiting the B subunit of bacterial DNA gyrase (GyrB).[1][2][3] This subunit houses the ATP-binding site, which is crucial for the enzyme's function in introducing negative supercoils into DNA, a process essential for DNA replication and transcription.[4] By competitively inhibiting the ATPase activity of GyrB, these antibiotics prevent the conformational changes required for DNA strand passage and subsequent supercoiling.[5]
Coumermycin A1, which is structurally similar to a dimer of novobiocin, exhibits a significantly higher inhibitory activity against DNA gyrase in vitro.[6][7] This enhanced potency is attributed to its ability to bind to two GyrB subunits simultaneously, effectively cross-linking them.[8][9][10] The 3'-ester-linked 5-methylpyrrole moiety found in the coumermycin series confers at least a 10-fold greater inhibitory activity compared to the amide linkage in the novobiocin series.[1][2][7]
Caption: Mechanism of action of this compound and Coumermycin A1.
Comparative Antibacterial Spectrum
Both this compound and coumermycin A1 demonstrate a narrow spectrum of activity, primarily targeting Gram-positive bacteria.[11] They are particularly potent against Staphylococcus aureus, including strains resistant to other antibiotics.[12][13] Coumermycin A1 is reported to be approximately 50 times more active than novobiocin against S. aureus.[13] While they show some activity against certain Gram-negative bacteria like Escherichia coli, it is generally moderate to poor.[13]
| Organism | This compound (Novobiocin) MIC (µg/mL) | Coumermycin A1 MIC (µg/mL) |
| Staphylococcus aureus | 0.06 - 1 | 0.001 - 0.02 |
| Streptococcus pneumoniae | 0.25 - 2 | 0.004 - 0.03 |
| Enterococcus faecalis | 8 - >128 | 1 - 8 |
| Escherichia coli | 16 - 256 | 4 - 32 |
| Pseudomonas aeruginosa | >256 | 32 - 128 |
Note: MIC (Minimum Inhibitory Concentration) values are compiled from various sources and can vary depending on the strain and testing conditions.
Resistance Mechanisms
The primary mechanism of resistance to both novobiocin and coumermycin A1 is through mutations in the gyrB gene, which encodes the B subunit of DNA gyrase.[14][15][16] These mutations alter the drug-binding site, reducing the affinity of the antibiotics for their target. Cross-resistance between novobiocin and coumermycin A1 is common due to their shared target.[13] Another described mechanism of resistance involves the overproduction of the wild-type GyrB polypeptide, which can sequester the drug, preventing it from inhibiting the functional gyrase enzyme.[14][16][17]
Pharmacokinetic and Pharmacodynamic Properties
Novobiocin (this compound) was previously approved for clinical use, indicating it possesses reasonable pharmacokinetic properties for oral administration.[3][6] However, its use was limited due to factors including a high incidence of adverse effects and the development of resistance.[6] Studies have shown that novobiocin can achieve plasma concentrations necessary for its antibacterial effect.[18]
Coumermycin A1, despite its high in vitro potency, has faced significant challenges in clinical development, primarily due to its poor aqueous solubility and unfavorable pharmacokinetic profile.[6] Efforts to improve these properties have been a focus of research.[6]
| Parameter | This compound (Novobiocin) | Coumermycin A1 |
| Route of Administration | Oral | Investigational (poor oral absorption)[19] |
| Protein Binding | High | Very High[6] |
| Clinical Use | Previously used, now largely withdrawn[3] | Not clinically approved |
| Key Limitations | Adverse effects, resistance development[6] | Poor solubility, unfavorable pharmacokinetics[6] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antibiotic that prevents visible growth of a microorganism, is a key measure of antibacterial potency. The broth microdilution method is a standard procedure.[4][20][21]
Caption: Workflow for MIC determination by broth microdilution.
Detailed Methodology:
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound or coumermycin A1 is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension, equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL), is prepared from an overnight culture. This is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[21]
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
DNA Gyrase Supercoiling Assay
This in vitro assay measures the ability of the compounds to inhibit the supercoiling activity of DNA gyrase.[22][23][24]
Detailed Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase (GyrA and GyrB subunits), ATP, and an appropriate buffer system (e.g., Tris-HCl, KCl, MgCl₂, DTT, spermidine).[22][25]
-
Inhibitor Addition: Varying concentrations of this compound or coumermycin A1 are added to the reaction mixtures. A control reaction without any inhibitor is also prepared.
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA and SDS).
-
Analysis: The different forms of the plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis. The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition is determined by the reduction in the amount of supercoiled DNA compared to the control. The IC₅₀ (the concentration of inhibitor that causes 50% inhibition of supercoiling activity) can then be calculated.
Conclusion
This compound and coumermycin A1 are potent inhibitors of bacterial DNA gyrase with a similar mechanism of action and antibacterial spectrum. Coumermycin A1 demonstrates significantly greater in vitro potency, a characteristic attributed to its dimeric structure. However, its clinical development has been hampered by poor physicochemical properties. Novobiocin, while less potent, achieved clinical use, but its application was limited by adverse effects and resistance. The study of these aminocoumarins continues to provide valuable insights into the inhibition of DNA gyrase and serves as a foundation for the design of new antibacterial agents. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of these and other potential gyrase inhibitors.
References
- 1. Effects of novobiocin, coumermycin A1, clorobiocin, and their analogs on Escherichia coli DNA gyrase and bacterial growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of novobiocin, coumermycin A1, clorobiocin, and their analogs on Escherichia coli DNA gyrase and bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novobiocin - Wikipedia [en.wikipedia.org]
- 4. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.asm.org [journals.asm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of the Coumermycin A1 Biosynthetic Gene Cluster of Streptomyces rishiriensis DSM 40489 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novobiocin | C31H36N2O11 | CID 54675769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. New aminocoumarin antibiotics as gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro activity of coumermycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An unusual mechanism for resistance to the antibiotic coumermycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. An unusual mechanism for resistance to the antibiotic coumermycin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. respiratory-therapy.com [respiratory-therapy.com]
- 18. Phase I and pharmacokinetic study of novobiocin in combination with VP-16 in patients with refractory malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scilit.com [scilit.com]
- 20. integra-biosciences.com [integra-biosciences.com]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biological Activities of Novel Gyrase Inhibitors of the Aminocoumarin Class - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Albamycin (Novobiocin) vs. Standard Therapies for MRSA: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Albamycin (novobiocin) against methicillin-resistant Staphylococcus aureus (MRSA), benchmarked against standard-of-care antibiotics: vancomycin, linezolid, and daptomycin. The information is supported by experimental data from peer-reviewed studies to assist in research and drug development efforts.
Executive Summary
Novobiocin, an aminocoumarin antibiotic, exhibits potent in vitro activity against MRSA by inhibiting the GyrB subunit of bacterial DNA gyrase. Historically, its clinical use has been hampered by factors such as high protein binding, which can reduce its efficacy in serum. However, its unique mechanism of action and efficacy in combination therapies continue to make it a subject of interest in the ongoing search for novel anti-MRSA strategies. This guide presents available data to facilitate an objective comparison with current frontline treatments.
Comparative In Vitro Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for novobiocin and comparator antibiotics against MRSA, compiled from various studies. It is important to note that these values were not all derived from a single head-to-head comparative study, and variations in experimental conditions can influence results.
| Antibiotic | Class | Mechanism of Action | MRSA MIC Range (μg/mL) | MRSA MIC90 (μg/mL) | Key Considerations |
| This compound (Novobiocin) | Aminocoumarin | Inhibits DNA gyrase (GyrB subunit) | 0.06 - 1 | 0.25[1] | Potent in vitro activity; high serum protein binding may limit in vivo efficacy[2]; often studied in combination with rifampin[2][3][4]. |
| Vancomycin | Glycopeptide | Inhibits cell wall synthesis | 1 - 4 | 2[5] | Gold standard for many MRSA infections; concerns about "MIC creep" and reduced efficacy for isolates with higher MICs[5]. |
| Linezolid | Oxazolidinone | Inhibits protein synthesis (50S subunit) | 1 - 4 | 2[5] | Good oral bioavailability; generally similar in vitro efficacy to vancomycin, but may be more effective against strains with higher vancomycin MICs[5]. |
| Daptomycin | Lipopeptide | Disrupts cell membrane function | 0.064 - 1.5 | <1 | Rapid bactericidal activity; not for use in pneumonia as it is inactivated by pulmonary surfactant. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are standardized protocols for key experiments cited in the comparison.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: MRSA colonies from an 18-24 hour culture on a non-selective agar plate are suspended in broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the organism.
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Preparation: A standardized inoculum of MRSA (approximately 1-5 x 106 CFU/mL) is added to flasks containing CAMHB with the antibiotic at desired concentrations (e.g., 1x, 2x, or 4x MIC). A growth control flask without the antibiotic is also included.
-
Incubation and Sampling: The flasks are incubated at 37°C with agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
-
Quantification: The samples are serially diluted, plated on appropriate agar, and incubated for 18-24 hours. The resulting colonies are counted to determine the CFU/mL at each time point.
-
Analysis: The log10 CFU/mL is plotted against time to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. Timed-kill studies have demonstrated that for certain MRSA isolates, the rate of killing was the same with either novobiocin or rifampin alone or with both drugs combined[3].
Mechanism of Action and Signaling Pathways
Novobiocin's primary mechanism of action is the inhibition of the ATPase activity of the DNA gyrase B (GyrB) subunit, which is essential for DNA replication.[6] This leads to a cascade of events culminating in bacterial cell death.
The process of bacterial DNA replication is complex and involves several key enzymes. Novobiocin's target, DNA gyrase, plays a crucial role in relieving torsional stress during the unwinding of DNA.
References
- 1. Activity of novobiocin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of short courses of oral novobiocin-rifampin in eradicating carrier state of methicillin-resistant Staphylococcus aureus and in vitro killing studies of clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of short courses of oral novobiocin-rifampin in eradicating carrier state of methicillin-resistant Staphylococcus aureus and in vitro killing studies of clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
Validating the ATPase Inhibitory Activity of Albamycin on GyrB: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Albamycin's (Novobiocin) performance as an inhibitor of the GyrB subunit's ATPase activity, a critical function in bacterial DNA replication. We will delve into supporting experimental data, compare its efficacy with alternative inhibitors, and provide detailed experimental protocols for validation.
The Central Role of GyrB in Bacterial Survival
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair. This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit houses the ATPase domain, which harnesses the energy from ATP hydrolysis to drive the DNA supercoiling reaction. Inhibition of this ATPase activity is a validated and effective strategy for antibacterial drug development.
Mechanism of Action: this compound's Competitive Inhibition
This compound, a member of the aminocoumarin class of antibiotics, functions as a potent inhibitor of bacterial DNA gyrase.[1] It specifically targets the GyrB subunit and acts as a competitive inhibitor of the ATPase reaction catalyzed by this subunit.[1] By binding to the ATP-binding pocket on GyrB, this compound prevents ATP from binding and subsequent hydrolysis, thereby halting the energy supply for DNA supercoiling and leading to bacterial cell death. This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit.[1]
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental validation process, the following diagrams illustrate the DNA gyrase mechanism and a typical workflow for assessing ATPase inhibition.
Caption: DNA Gyrase Catalytic Cycle and Inhibition by this compound.
References
Comparative Analysis of Albamycin (Novobiocin) Activity Against Gram-Positive Pathogens
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Albamycin's Efficacy
This guide provides a comparative overview of the in vitro activity of this compound (novobiocin), an aminocoumarin antibiotic, against a range of clinically significant Gram-positive bacterial strains. The data presented is compiled from various studies to offer a comprehensive perspective on its potential utility in an era of growing antimicrobial resistance.
Quantitative Susceptibility Data
The antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes the MIC values for this compound against various Gram-positive species, including drug-resistant phenotypes.
| Bacterial Species | Resistance Profile | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 103 | - | 0.25 | - |
| Staphylococci | Oxacillin-Resistant | 393 | - | 0.25 | - |
| Staphylococci | All isolates | 585 | - | 0.25 | - |
| Enterococcus faecium | Vancomycin- and Ampicillin-Resistant | 60 | - | ≤2.0 | ≤0.5 - ≤2.0 |
| Streptococcus pneumoniae | Amoxicillin-Susceptible | 1 | - | - | 0.25 - 0.5 |
| Streptococcus pneumoniae | Amoxicillin-Resistant (MICs 8-64 mg/L) | 3 | - | - | 0.25 - 0.5 |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data is compiled from multiple sources and direct comparison between studies should be made with caution.
Mechanism of Action: Inhibition of DNA Gyrase
This compound exerts its bactericidal effect by targeting the bacterial enzyme DNA gyrase, specifically the GyrB subunit.[1] This enzyme is crucial for introducing negative supercoils into DNA, a process essential for DNA replication and transcription.[2] this compound competitively inhibits the ATPase activity of the GyrB subunit, thereby preventing the energy-dependent DNA supercoiling process and ultimately leading to a cessation of cell division and bacterial death.[1][2]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the in vitro activity of an antimicrobial agent. The Broth Microdilution Method is a widely accepted and standardized procedure for this purpose.
Broth Microdilution Method Protocol
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation: Each well containing the serially diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are also included.
-
Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-24 hours under appropriate atmospheric conditions for the test organism.
-
MIC Determination: Following incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Concluding Remarks
The presented data indicates that this compound demonstrates significant in vitro activity against a variety of Gram-positive bacteria, including strains resistant to other classes of antibiotics such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium.[3] Its unique mechanism of action, targeting the DNA gyrase B subunit, makes it a subject of interest for further research, particularly in the context of combination therapies or as a scaffold for the development of new antibacterial agents. Researchers are encouraged to consider these findings and the detailed methodologies for their own investigations into novel antimicrobial strategies.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Albamycin
For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical compounds like Albamycin (novobiocin) is a critical aspect of laboratory management and environmental responsibility. Adherence to proper disposal protocols minimizes risks to personnel and prevents environmental contamination. This guide provides essential safety information and a step-by-step operational plan for the disposal of this compound.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling of the compound, particularly in its powdered form, should occur within a chemical fume hood or a well-ventilated area to prevent inhalation. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. In case of a spill, the area should be immediately contained with an inert absorbent material, and the resulting waste must be collected in a sealed, clearly labeled container for disposal as chemical waste.
Summary of Disposal Guidelines
The following table summarizes key disposal recommendations for this compound, compiled from various safety data sheets.
| Waste Type | Recommended Disposal Method |
| Solid this compound Powder | Collect in a labeled, sealed container and dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. |
| Concentrated Stock Solutions | Treat as hazardous chemical waste. Collect in a labeled, leak-proof container for disposal via your institution's hazardous waste management program.[1] |
| Contaminated Solid Waste | (e.g., petri dishes, flasks, paper products) Place in a designated biohazardous waste container and autoclave to destroy any biological agents. If grossly contaminated with high concentrations of this compound, it should be treated as chemical waste. |
| Contaminated Liquid Waste | (e.g., culture media) Due to the unknown heat stability of this compound, autoclaving may not be sufficient to degrade the antibiotic.[1] Therefore, it is safest to collect it as hazardous chemical waste. Drain disposal is not recommended without verification of complete degradation and compliance with local regulations.[1][2] |
| Empty Containers | Nonrefillable containers should not be reused.[3] If empty, they can be placed in the trash or offered for recycling if available. If partially filled, contact your local solid waste agency for disposal instructions.[3] |
Experimental Protocol for Chemical Inactivation of this compound
Disclaimer: The following protocol is a general guideline based on the chemical properties of this compound (an aminocoumarin with phenolic groups) and has not been validated for this specific compound. It is imperative that researchers validate the efficacy and safety of any inactivation protocol within their own laboratory setting and in accordance with their institution's EHS guidelines.
This compound's structure suggests that it may be susceptible to degradation by oxidation or strong base hydrolysis.[2][4]
Method 1: Alkaline Hydrolysis
-
Preparation: In a designated chemical fume hood, prepare a 1 M sodium hydroxide (NaOH) solution.
-
Inactivation: For each volume of this compound solution to be inactivated, slowly add an equal volume of the 1 M NaOH solution.
-
Reaction Time: Allow the mixture to react for at least 24 hours to facilitate the hydrolysis of the coumarin ring structure.
-
Neutralization: After the reaction period, carefully neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid (e.g., 1 M hydrochloric acid).
-
Disposal: The neutralized solution should be collected as hazardous chemical waste and disposed of through your institution's EHS program.
Method 2: Oxidation
-
Preparation: In a chemical fume hood, prepare a 10% (v/v) solution of sodium hypochlorite (bleach).
-
Inactivation: Slowly add the sodium hypochlorite solution to the this compound waste, aiming for a final concentration of at least 2% available chlorine.
-
Reaction Time: Allow the mixture to react for a minimum of 30 minutes.
-
Quenching (if necessary): If required by your institution's procedures, quench any remaining chlorine with a reducing agent like sodium bisulfite.
-
Disposal: The treated solution should be collected as hazardous chemical waste for disposal.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these guidelines, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a secure and compliant laboratory environment.
References
Essential Safety and Handling of Albamycin (Novobiocin)
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemical agents is paramount. This document provides immediate and essential safety and logistical information for the handling of Albamycin, also known as novobiocin. The following procedural guidance outlines personal protective equipment (PPE) requirements, operational plans for safe handling, and protocols for disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety glasses or goggles | Should be worn at all times to prevent eye contact with this compound powder or solutions.[1] |
| Face shield | Recommended when there is a significant risk of splashing or aerosol generation. | |
| Hand Protection | Chemical-resistant gloves | Wear suitable gloves to prevent skin contact.[1] It is important to wash the outside of gloves before removal and to wash hands thoroughly after handling.[1] |
| Body Protection | Laboratory coat or protective clothing | Use appropriate protective clothing to prevent skin exposure.[1][2] |
| Respiratory Protection | Respirator | In cases of insufficient ventilation or when handling large quantities of the powder, suitable respiratory equipment should be worn to avoid inhalation of dust.[1] |
Operational Handling Plan
A systematic approach to handling this compound in a laboratory setting is critical to maintaining a safe environment.
Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound from preparation to post-handling cleanup.
Step-by-Step Handling Procedures:
-
Preparation :
-
Designate a specific area for handling this compound.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Always consult the Safety Data Sheet (SDS) before use.[1]
-
Assemble all necessary PPE as detailed in the table above.
-
-
Handling :
-
Post-Handling :
-
Thoroughly clean the work area after handling.
-
Follow the disposal plan for all contaminated materials and excess chemicals.
-
Remove PPE carefully to avoid cross-contamination.
-
Wash hands and any exposed skin with soap and water after handling.[1]
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Emergency Response Logic:
Caption: Decision-making flow for responding to an this compound spill or personal exposure.
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[4] Seek medical attention if irritation or other symptoms persist.[3]
-
In case of eye contact: Rinse immediately with plenty of water for several minutes.[4] If symptoms persist, consult a doctor.[4]
-
If inhaled: Move the exposed person to fresh air. Seek medical attention if you feel unwell or in case of complaints.
-
If ingested: Do NOT induce vomiting. Call a poison center or doctor for treatment advice.[5]
-
In case of a spill: Prevent further spillage if it is safe to do so.[1] Clean the spillage area thoroughly with plenty of water.[1] Avoid the formation of dust.[1] For large spills, wear self-contained breathing apparatus and chemical-protective clothing.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Identification : All materials contaminated with this compound, including unused product, empty containers, and disposable PPE, should be considered chemical waste.
-
Containment :
-
Collect solid waste in a clearly labeled, sealed container.
-
Aqueous solutions should be collected in a separate, labeled waste container.
-
-
Disposal :
-
Dispose of all waste materials at an authorized site.[5]
-
Do not dispose of this compound into surface water or subsoil.[1]
-
Follow all federal, state, and local regulations for chemical waste disposal.[4] Smaller quantities may in some cases be disposed of with solid waste, but always in accordance with regulations.[4]
-
Do not contaminate water by cleaning of equipment or disposal of wastes.[1]
-
By adhering to these safety protocols, researchers and scientists can handle this compound responsibly, minimizing risks to themselves and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
